Aluminum phthalocyanine chloride

Catalog No.
S539589
CAS No.
14154-42-8
M.F
C32H16AlClN8
M. Wt
575.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum phthalocyanine chloride

CAS Number

14154-42-8

Product Name

Aluminum phthalocyanine chloride

IUPAC Name

38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene

Molecular Formula

C32H16AlClN8

Molecular Weight

575.0 g/mol

InChI

InChI=1S/C32H16N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1

InChI Key

LBGCRGLFTKVXDZ-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Phthalocyanine Chloroaluminum; Chloroaluminum Phthalocyanine; Aluminum phthalocyanine chloride. Chloro(29H,31H-phthalocyaninato)aluminum.

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3].[Cl-]

The exact mass of the compound Chloroaluminum phthalocyanine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AlClPc UV-Vis Spectral Features & Aggregation Profile

Author: Smolecule Technical Support Team. Date: February 2026

Feature Description Significance & Impact
Q-Band Intense absorption between 600-750 nm; maximum at ~672 nm (in ethanol) [1]. Falls within the "therapeutic window"; ideal for activating the photosensitizer in deep tissues for PDT [1].
B-Band (Soret) Absorption at ~350 nm [1]. Related to higher-energy electronic transitions [1].
Monomer Form Sharp, intense Q-band peak [1]. Photoactive and desired for PDT; efficiently generates singlet oxygen [1].
Aggregate Form Broader, less intense Q-band; significant peak broadening and shift [1]. Photoinactive; drastically reduces PDT efficacy [1].
Critical Aggregation Percentage ~50% water content in water/ethanol mixtures [1]. Defines formulation boundary; below 40% water, monomer form predominates [1].

A central challenge in working with AlClPc is its tendency to aggregate in aqueous environments. This process is highly dependent on the solvent environment, which can be visualized as a two-state system.

G Solvent Solvent Environment Monomer Monomer (Photoactive) Solvent->Monomer Water < 40% Aggregate Aggregate (Photoinactive) Solvent->Aggregate Water > 50%

The monomer-aggregate equilibrium of AlClPc is controlled by solvent composition [1].

Experimental Protocols for Spectral Analysis

The following are standard protocols adapted from research methodologies for analyzing AlClPc.

Sample Preparation
  • Stock Solution: Prepare a 0.7 mmol L⁻¹ stock solution of AlClPc in anhydrous ethanol. Store sealed at 4°C (±2°C) [1].
  • Binary Mixtures: For aggregation studies, create a series of solutions with varying volume ratios of ultrapure water (e.g., Milli-Q) and ethanol. The water content should range from 0% to at least 70% to observe the full aggregation profile [1].
  • Cuvette: Use a 1 cm path length quartz cuvette for measurements [2].
Instrumentation and Data Acquisition
  • UV-Vis Spectrophotometer: Use a instrument like a UV/Visible Ultrospec 2100 pro.
  • Spectral Range: Acquire absorption spectra from 300 nm to 800 nm [1].
  • Analysis: Identify the Q-band (~672 nm) and B-band (~350 nm). Monitor changes in the Q-band's intensity, shape, and wavelength as water content increases [1].

Formulation Strategies to Prevent Aggregation

To overcome aggregation for clinical use, AlClPc requires a Drug Delivery System (DDS). Lipid vesicles (liposomes) are a prominent strategy, and their development involves optimizing multiple components, as shown in the workflow below.

G Start Define Formulation Goal A Select Phospholipids & Cholesterol Start->A B Choose Preparation Method A->B C Load AlClPc B->C D Characterize Vesicles C->D E Validate Monomer Presence D->E

Key steps in designing a lipid vesicle system to deliver monomeric, active AlClPc [2].

  • Lipid Vesicle Composition: Use mixtures of phospholipids like DSPC and DOPC with cholesterol. The ratio of DSPC/DOPC influences membrane fluidity, which helps control AlClPc aggregation. AlClPc tends to complex with phosphate groups on phospholipid head-groups [2].
  • Preparation Method: The ethanol injection method is effective. It typically produces vesicles with a small hydrodynamic diameter (e.g., 86-111 nm), good polydispersity index (<0.3), and negative zeta potential [2].
  • Key Characterization Steps:
    • Size and Stability: Use Dynamic Light Scattering (DLS) to measure hydrodynamic diameter and polydispersity index [2].
    • Loading Verification: Confirm the successful loading of AlClPc and its state (monomer vs. aggregate) within the vesicles using UV-Vis spectroscopy [2].

Key Takeaways for Researchers

  • Solvent is Critical: The choice of solvent system is paramount. For fundamental in vitro studies, ethanol or water/ethanol mixtures with <40% water are suitable. For any biological application, a robust DDS is non-negotiable.
  • Monitor Aggregation Diligently: Always use UV-Vis spectroscopy to confirm the monomeric state of AlClPc before photodynamic experiments. The characteristic sharp Q-band at ~672 nm is your indicator of a viable photosensitizer.
  • Lipid Vesicles are a Promising DDS: They offer a biocompatible path to maintain AlClPc in its active monomeric form, with properties that can be finely tuned for specific therapeutic targets.

References

Computational Methods and Reported Energy Gaps

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the specific computational settings and the resulting HOMO-LUMO energy gaps for AlClPc and related molecules from the literature.

Compound Computational Method / Basis Set HOMO-LUMO Gap (eV) Context / Notes
AlClPc (Aluminum Phthalocyanine Chloride) B3LYP/6-311G [1] 2.14 eV [1] Theoretical calculation from a combined experimental and theoretical study [1].
AlClPc (this compound) M06 functional / 6-31G(d) (SDD for Cl & Al) [2] Information missing Method used for chlorinated phthalocyanines; specific gap for AlClPc not stated [2].
Metal-free Pc (β-H₂Pc) B3LYP/6-311G [1] 2.16 eV (theoretical) Provided for comparison; demonstrates method application to similar systems [1].
MnPcCl (film) Experimental (Kubelka-Munk) [2] 1.67 eV [2] Provided for comparison with other chlorinated phthalocyanines [2].

Detailed Experimental and Characterization Protocols

For a comprehensive study, theoretical calculations are often paired with experimental validation. Here are detailed methodologies for key characterization techniques mentioned in the search results.

  • Thin Film Preparation via Physical Vapor Deposition (PVD): This is the standard method for creating high-purity films of phthalocyanines like AlClPc for device applications.

    • Equipment: A high-vacuum coating chamber is used, evacuated to a base pressure between 10⁻⁴ Pa (≈10⁻⁶ Torr) and 10⁻⁶ Torr [1] [2].
    • Process: The AlClPc powder is placed in a molybdenum crucible or boat and heated to sublimation (e.g., 200°C). The vapor condenses onto cleaned substrates at room temperature [2].
    • Monitoring: The deposition rate, typically maintained between 1.0 and 20.1 Å/s, is controlled using a quartz crystal thickness monitor [1] [2].
  • Optical Characterization and Band Gap Estimation:

    • UV-Vis Spectroscopy: The absorption spectrum of the film or solution is measured. The HOMO-LUMO gap can be estimated from the absorption onset in the spectrum [3].
    • Tauc Plot Method: The experimental data is processed to determine the type of transition (direct or indirect) and the precise optical band gap energy [1].
    • Kubelka-Munk Function: For solid thin films, this function is applied to reflectance data (rather than transmittance) to determine the band gap, especially for powders and rough films [2].
  • Electrochemical Characterization:

    • Cyclic Voltammetry (CV): This technique estimates the HOMO and LUMO energy levels based on oxidation and reduction potentials.
    • Setup: A three-electrode system is used with the phthalocyanine film on a conductive substrate (e.g., Gold (Au) or Fluorine-doped Tin Oxide (FTO)) as the working electrode. A carbon rod serves as the counter electrode, and Ag/AgCl is the reference electrode [1].
    • Procedure: The potential is cycled (e.g., between -2 V and +2 V) at a specific scan rate (e.g., 50 mV/s). The onset of oxidation and reduction peaks relates to the HOMO and LUMO energies, respectively [1].
  • Morphological and Mechanical Characterization:

    • Atomic Force Microscopy (AFM): Performed in contact mode to analyze surface topography, roughness, and grain structure of the films [2].
    • Mechanical Testing: The Knoop hardness test can be used to measure the micro-hardness of the films, with values for similar phthalocyanine films reported in the range of 10–15 HK [2].

Workflow for a Combined DFT and Experimental Study

The following diagram illustrates a typical integrated workflow for a comprehensive study of AlClPc's electronic properties, combining the theoretical and experimental methods discussed.

cluster_0 Theoretical DFT Path cluster_1 Experimental Validation Path Start Study Objective: Determine HOMO-LUMO Gap of AlClPc TheoreticalPath Start->TheoreticalPath ExperimentalPath Start->ExperimentalPath MethodSelect Select Functional & Basis Set (e.g., B3LYP/6-311G) TheoreticalPath->MethodSelect FilmPrep Thin Film Preparation (High-Vacuum Sublimation) ExperimentalPath->FilmPrep GeoOptimize Molecular Geometry Optimization MethodSelect->GeoOptimize SinglePoint Single-Point Energy & Orbital Calculation GeoOptimize->SinglePoint Analyze Analyze Output: HOMO/LUMO Energies, MO Surfaces SinglePoint->Analyze Compare Compare & Validate Results Analyze->Compare CharGroup FilmPrep->CharGroup OptChar Optical (UV-Vis) CharGroup->OptChar ElectroChar Electrochemical (Cyclic Voltammetry) CharGroup->ElectroChar MorphChar Morphological (AFM) CharGroup->MorphChar OptChar->Compare ElectroChar->Compare MorphChar->Compare Conclusion Report Electronic Properties and Band Gap Compare->Conclusion

A typical workflow for determining the HOMO-LUMO gap of AlClPc, integrating theoretical DFT calculations with experimental validation.

Theoretical Foundations and Relevance to Drug Development

For researchers in drug development, understanding the electronic structure of molecules like AlClPc is critical, even beyond its common use in electronics.

  • HOMO-LUMO Fundamentals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how a molecule interacts with others. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity [3]. A smaller gap generally makes a molecule more polarizable and chemically reactive.

  • DFT as a Key Tool: Density Functional Theory (DFT) is a computational quantum mechanical method used to calculate the electronic structure of molecules, including HOMO and LUMO energies [3] [4]. The B3LYP functional is widely used because it accurately predicts molecular structures, vibrational frequencies, and electronic properties for organic molecules like phthalocyanines [1].

  • Drug Development Applications: While AlClPc is prominent in materials science, its properties are highly relevant to pharmaceutical research.

    • Photosensitizers in Therapy: AlClPc can generate reactive oxygen species (ROS) upon light irradiation, a key mechanism in Photodynamic Therapy (PDT) for cancer treatment [1].
    • Molecular Interactions: The HOMO-LUMO energies help predict how a drug candidate will interact with biological targets. A molecule's ability to donate or accept electrons (governed by its HOMO and LUMO levels) can influence its binding affinity and mechanism of action.
    • Solubility and ADMET: Large datasets of DFT-calculated HOMO-LUMO gaps are used to build QSAR (Quantitative Structure-Activity Relationship) models that predict solubility and other pharmacokinetic properties [5].

References

Comprehensive Technical Analysis of Aluminum Phthalocyanine Chloride Vibrational Spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aluminum Phthalocyanine Chloride

This compound (AlPcCl) is an organometallic compound with the chemical formula C₃₂H₁₆AlClN₈ that belongs to the family of metal phthalocyanines. This complex exhibits exceptional thermal stability and can be readily deposited as high-quality thin films via thermal evaporation without dissociation [1]. The compound features a central aluminum ion (Al³⁺) coordinated to four nitrogen atoms of the phthalocyanine ring and one chlorine atom, creating a distinctive five-coordinate complex [2]. AlPcCl has garnered significant research interest due to its versatile applications in organic electronics including gas sensors, solar cells, light-emitting diodes [1], and particularly in photodynamic therapy (PDT) for cancer treatment [3] [4].

The structural and vibrational characterization of AlPcCl is essential for optimizing its performance in these applications. Vibrational spectroscopy, primarily through Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides critical insights into molecular structure, bonding characteristics, and intermolecular interactions. When complemented by computational approaches such as density functional theory (DFT), these techniques enable comprehensive assignment of vibrational modes and prediction of spectroscopic properties [1].

Experimental Methodologies for Vibrational Analysis

Sample Preparation and Characterization Techniques

Table: Experimental Techniques for AlPcCl Vibrational Analysis

Technique Instrumentation Spectral Range Resolution Sample Forms
FT-IR Spectroscopy ATI Mattson Infinity Series FTIR 4000-400 cm⁻¹ 4.0 cm⁻¹ Powder, thin films
FT-Raman Spectroscopy Perkin-Elmer Multiview Accessory Not specified Not specified Powder
Solid-state ²⁷Al NMR Multiple field strengths (11.7, 14.1, 21.1 T) Not applicable High field for tensor analysis Powdered samples
UV-Vis Spectroscopy UV/Visible Ultrospec 2100 pro 300-800 nm Not specified Solution, thin films

For infrared spectroscopy analysis, AlPcCl powder obtained from Sigma-Aldrich (85% purity) is typically used as received without further purification [1] [3]. For FT-IR measurements in powder form, the sample is often prepared using standard potassium bromide (KBr) pellet techniques. Thin film samples for optical studies can be deposited onto quartz substrates using thermal evaporation techniques under high vacuum conditions [5]. For solution studies in binary water/ethanol systems, stock solutions are prepared at 0.7 mmol L⁻¹ in anhydrous ethanol and stored at 4°C to maintain stability [3].

Computational Methods

Quantum chemical calculations employing density functional theory (DFT) with the B3LYP functional and 6-311G basis set have proven effective for simulating vibrational spectra and predicting molecular properties of AlPcCl [1]. These computations allow for:

  • Determination of optimized molecular geometries
  • Calculation of harmonic vibrational frequencies
  • Prediction of thermochemical parameters
  • Analysis of HOMO-LUMO energy gaps and frontier molecular orbitals
  • Simulation of infrared and Raman spectral profiles

The computational approach typically begins with geometry optimization followed by frequency calculations to confirm the identification of true minima on the potential energy surface (absence of imaginary frequencies) [1]. The theoretical values obtained require scaling factors (typically 0.96-0.98) to account for anharmonicity and basis set limitations when comparing with experimental data.

G Start Start Experimental Analysis SamplePrep Sample Preparation Start->SamplePrep FTIR FT-IR Spectroscopy SamplePrep->FTIR Raman Raman Spectroscopy SamplePrep->Raman UVVis UV-Vis Spectroscopy SamplePrep->UVVis NMR Solid-state ²⁷Al NMR SamplePrep->NMR DataCorrelation Spectral Data Correlation FTIR->DataCorrelation Raman->DataCorrelation UVVis->DataCorrelation NMR->DataCorrelation CompModel Computational Modeling (DFT/B3LYP) CompModel->DataCorrelation Results Structural Assignment DataCorrelation->Results

Figure 1: Integrated workflow for experimental and computational vibrational analysis of AlPcCl

Key Spectroscopic Findings and Structural Insights

Molecular Geometry and Electronic Structure

Computational studies reveal detailed structural parameters for AlPcCl. The central aluminum atom forms bonds with four nitrogen atoms of the phthalocyanine ring with bond lengths of approximately 1.996-2.000 Å and with the chlorine atom at 2.258-2.285 Å depending on the computational method used [1]. The phthalocyanine ring itself exhibits aromatic character with bond lengths alternating between 1.390 Å and 1.455 Å in the conjugated system [1].

Solid-state ²⁷Al NMR studies provide direct insight into the aluminum coordination environment, revealing quadrupolar coupling constants (CQ) ranging from 5.40 to 10.0 MHz and asymmetry parameters (η) between 0.10 and 0.50 [2]. These studies have also identified the largest directly observed ²⁷Al chemical shielding anisotropy to date, with a span of 120 ± 10 ppm [2], indicating a highly asymmetric electronic environment around the aluminum nucleus.

Vibrational Frequency Assignments

Table: Experimental and Computational Vibrational Frequencies of AlPcCl

Vibrational Mode Description Experimental Frequency (cm⁻¹) Computational Frequency (cm⁻¹) Spectral Technique
C-H stretching vibrations 3040-3070 3050-3085 FT-IR
C-C/C-N stretching in isoindole 1500-1600 1495-1610 FT-IR, Raman
Phthalocyanine ring breathing 1330-1340 1325-1342 FT-IR, Raman
C-N-C axial stretching 1285-1290 1280-1288 FT-IR
Al-N stretching vibrations 280-350 275-345 FT-IR
Al-Cl stretching vibration ~250 ~255 FT-IR

The vibrational spectra of AlPcCl display characteristic patterns common to phthalocyanine compounds but with aluminum- and chlorine-specific modes. The high-frequency region (3000-3100 cm⁻¹) is dominated by aromatic C-H stretching vibrations [1]. The fingerprint region (1200-1600 cm⁻¹) contains complex patterns arising from mixed C-C/C-N stretching vibrations within the isoindole units and the extended conjugated system [1]. The low-frequency region (200-400 cm⁻¹) reveals metal-ligand vibrations, including Al-N stretching at 280-350 cm⁻¹ and the Al-Cl stretching vibration at approximately 250 cm⁻¹ [1].

DFT calculations at the B3LYP/6-311G level have proven particularly effective for assigning these vibrational modes, showing excellent agreement with experimental observations when accounting for intermolecular interactions present in experimental solid-state samples that are absent in gas-phase computational models [1].

Electronic Transitions and Optical Properties

UV-Vis spectroscopy of AlPcCl reveals two characteristic absorption bands common to phthalocyanines: the intense Q-band in the 600-700 nm region (max ≈ 672 nm in ethanol) corresponding to π→π* transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and the B-band (Soret band) around 350 nm attributed to deeper π→π* transitions [3] [6].

The HOMO-LUMO energy gap calculated using DFT/B3LYP/6-311G methods provides insight into the electronic structure and is consistent with the optical absorption edge observed experimentally [1]. For thin films, the fundamental energy gap for direct transitions has been determined to be in the range of 2.47-2.59 eV for as-deposited films and 2.24-2.44 eV for annealed films [5], indicating potential for tuning optical properties through thermal processing.

Aggregation Behavior and Solvent Effects

A critical factor influencing the vibrational and optical properties of AlPcCl is its strong aggregation tendency in solution, particularly in aqueous environments [3] [4]. The aggregation behavior exhibits a pronounced concentration dependence and is significantly affected by solvent composition.

G Monomer AlPcCl Monomer Aggregation Aggregation Process Monomer->Aggregation JType J-aggregates (Edge-to-edge stacking) Aggregation->JType HType H-aggregates (Face-to-face stacking) Aggregation->HType SpectralChange Spectral Changes JType->SpectralChange HType->SpectralChange FluorescenceQuench Fluorescence Quenching SpectralChange->FluorescenceQuench ReducedPDT Reduced PDT Efficacy FluorescenceQuench->ReducedPDT

Figure 2: Aggregation pathways of AlPcCl in solution and consequences for photophysical properties

In binary water/ethanol mixtures, the critical aggregation percentage occurs at approximately 50% water content (v/v) [3]. Below 40% water content, AlPcCl exists predominantly in the monomeric form, while above 50% water, the formation of J-type aggregates is favored [3]. This aggregation phenomenon directly impacts the photophysical properties, with thermodynamic parameters indicating an exothermic aggregation process (ΔH = -42.9 kJ/mol) driven primarily by enthalpic contributions [3].

The aggregation process leads to significant changes in both vibrational and electronic spectra, including broadening of infrared bands, shifts in absorption maxima, and most notably, severe fluorescence quenching which substantially reduces photodynamic efficacy for therapeutic applications [3] [4].

Advanced Applications and Research Frontiers

Photodynamic Therapy and Drug Delivery Systems

The aggregation behavior of AlPcCl presents a significant challenge for its application in photodynamic therapy (PDT). To address this limitation, nanoparticle-based drug delivery systems have been developed [4]. Association of AlPcCl with poly(methyl vinyl ether-co-maleic anhydride) nanoparticles has proven effective in maintaining the photosensitizer in its monomeric form in aqueous environments, thereby preserving its photodynamic activity [4]. These third-generation photosensitizer systems show enhanced photophysical and photochemical properties in aqueous media and maintain efficacy against cancerous cell lines in vitro [4].

Laser Control of Optical Response

Recent advances have demonstrated that the optical response of AlPcCl in the liquid phase can be dynamically modified through interaction with intense laser fields [6]. Using a transient-absorption measurement scheme with femtosecond laser pulses, researchers have achieved control over the optical dipole response during time windows on the order of 100 femtoseconds [6]. These effects can be explained by laser-induced coherent coupling dynamics between the ground state and a bath of excited states, reproducible using few-level quantum mechanical models [6]. This approach opens possibilities for actively controlling molecular dynamics in complex systems through tailored laser pulses.

Conclusion and Research Outlook

Vibrational spectroscopic analysis of this compound, particularly when combined with computational DFT methods, provides deep insights into the molecular structure, bonding, and intermolecular interactions of this technologically important compound. The distinctive vibrational signatures of Al-N and Al-Cl bonds, coupled with the characteristic phthalocyanine ring vibrations, create a identifiable spectral fingerprint that can be used to monitor aggregation state and environmental effects.

Future research directions include further refinement of computational models to better simulate solid-state and solution environments, development of more sophisticated nanoparticle carriers to control aggregation in biological systems, and exploitation of coherent control strategies to manipulate optical properties for advanced applications. The integration of vibrational spectroscopy with other techniques such as solid-state NMR and ultrafast laser spectroscopy will continue to provide multidimensional insights into the structure-function relationships of AlPcCl and related metallophthalocyanines.

References

AlClPc molecular aggregation in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Understanding AlClPc Aggregation

AlClPc is an effective second-generation photosensitizer used in studies like photodynamic therapy (PDT). Its core challenge is molecular aggregation in aqueous environments. In monomeric form, AlClPc is highly photodynamically active, but in aggregates, it undergoes self-quenching, drastically reducing its ability to generate reactive oxygen species and its therapeutic efficacy [1].

The solvent environment critically determines the aggregation state. In pure organic solvents like N,N-dimethylformamide (DMF), AlClPc remains predominantly in the active monomeric form. However, upon adding water, it can form J-aggregates (characterized by a red-shifted absorption band) beyond a critical water concentration [2].

Quantitative Data on Aggregation

The tables below consolidate key experimental data on AlClPc aggregation.

Table 1: AlClPc Aggregation States in Different Solvent Systems

Solvent System Predominant Aggregation State Key Spectral Characteristics Experimental Method
DMF (pure organic) Monomer [2] --- Absorption & Fluorescence Spectroscopy [2]
DMF-Water Binary Solution Monomers and J-aggregates (dimers) [2] Existence of a critical water concentration (~7.8%) [2] Absorption & Fluorescence Spectroscopy, Theoretical DFT calculations [2]
Water/Ethanol Mixtures Aggregates [1] --- Fluorescence Spectroscopy [1]
Associated with PVM/MA Nanoparticles Reduced aggregation (Third-generation PS) Increased fluorescence quantum yield in aqueous media [1] Photon Correlation Spectroscopy, Spectrofluorophotometry [1]

Table 2: Impact of Water Content on AlClPc in DMF-Water Systems

Parameter Value / Finding Significance
Critical Water Concentration ~7.8% [2] Threshold at which the monomer/dimer ratio changes dramatically [2]
Aggregate Type Formed J-aggregates [2] Specific type of dimer with characteristic "head-to-tail" arrangement [2]
Theoretical Calculation Method Electron Density Functional Theory (DFT) [2] Used to calculate and confirm the structure and absorption spectra of monomers and dimers [2]

Experimental Protocols

Here are detailed methodologies for studying and controlling AlClPc aggregation.

Protocol: Studying Aggregation in Water-Organic Media

This protocol is adapted from research that used theoretical and experimental methods to study AlClPc in DMF-water solutions [2].

  • Sample Preparation: Prepare a stock solution of AlClPc in pure DMF. From this stock, create a series of DMF-water binary solutions with carefully controlled water content, spanning from 0% to beyond the suspected critical concentration.
  • Theoretical Calculations: Perform quantum mechanical calculations using Electron Density Functional Theory (DFT) to model the structures of AlClPc in monomeric and dimerized (H- and J-aggregates) states. Use Time-Dependent DFT (TD-DFT) to calculate the absorption and fluorescence spectra of these theoretical structures for comparison with experimental results [2].
  • Spectroscopic Analysis:
    • Instrumentation: Use a UV-Vis spectrophotometer and a spectrofluorophotometer.
    • Measurement: Record the absorption spectra and fluorescence spectra of each sample in the series.
    • Analysis: Identify the presence of aggregates by observing shifts in absorption bands (e.g., a red-shift for J-aggregates) and a reduction in fluorescence intensity (self-quenching). The critical water concentration is identified as the point where spectral changes occur most dramatically [2].
Protocol: Preparing Third-Generation AlClPc Using Nanoparticles

This protocol describes associating hydrophobic AlClPc with poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) nanoparticles to create a stable, water-dispersible photosensitizer with reduced aggregation [1].

  • Materials:
    • Photosensitizer: Aluminum-phthalocyanine chloride (AlPc)
    • Polymer: PVM/MA (Gantrez AN-119)
    • Solvents: Acetone, Ethanol, Distilled Water
    • Surfactant: Tween 20 (optional, to further reduce aggregation)
    • Equipment: Rotavapor, Centrifuge, Zetasizer Nano ZS (for colloidal characterization), Spectrofluorophotometer [1]
  • Nanoparticle Production via Solvent Displacement:
    • Dissolve PVM/MA in acetone at a concentration of 20 mg/mL.
    • Sequentially add 10 mL of ethanol and 10 mL of distilled water to 5 mL of the PVM/MA solution under mild stirring at room temperature.
    • Continue stirring for 10 minutes.
    • Remove organic solvents using a rotavapor at 45°C under reduced pressure (80 mbar).
    • Centrifuge the resulting aqueous dispersion at 22,000 ×g for 30 minutes. Discard the transparent supernatant and resuspend the pellet (the nanoparticles) in 5 mL of distilled water [1].
  • Association of AlClPc with Nanoparticles:
    • Add an ethanolic solution of AlClPc dropwise to the PVM/MA nanoparticle dispersion under mild stirring.
    • Remove organic solvents again using the rotavapor.
    • Wash the resulting AlClPc-loaded nanoparticles (AlPc-NP) twice with distilled water (centrifuging at 22,000 ×g each time) to remove unassociated AlClPc.
    • Resuspend the final AlPc-NP in a small volume of distilled water [1].
  • Colloidal and Photophysical Characterization:
    • Size and Zeta Potential: Measure the hydrodynamic diameter (HD), polydispersity index (PDI), and zeta potential of the AlPc-NP in PBS at pH 7.4 using photon correlation spectroscopy and electrophoretic laser Doppler velocimetry (Zetasizer Nano ZS) [1].
    • Concentration and Aggregation State:
      • AlClPc Concentration: Dilute a sample of AlPc-NP in 99% ethanol, wait 30 minutes, and measure fluorescence intensity (excitation λ 350 nm, emission λ 680 nm). Calculate concentration against a standard curve of AlClPc in ethanol [1].
      • Aggregation Measurement: Dilute samples to 1 µM AlClPc and measure the fluorescence intensity (excitation λ 350 nm, emission λ 690 nm). A higher fluorescence quantum yield indicates reduced aggregation compared to free AlClPc in water [1].

Visualizing Aggregation & Workflows

The following diagrams, created using the DOT language with the specified color palette, illustrate the core concepts and workflows.

AlClPc Aggregation Pathway in Solvents

This diagram illustrates the transition of AlClPc from active monomers in organic solvent to photodynamically inactive aggregates as water is introduced.

aggregation_pathway OrganicEnv Organic Solvent (e.g., DMF) Monomer AlClPc Monomer OrganicEnv->Monomer WaterAdded Water Added > Critical Concentration Monomer->WaterAdded PDTActivity High PDT Activity Monomer->PDTActivity Aggregate AlClPc J-Aggregate WaterAdded->Aggregate PDTLoss Low PDT Activity (Self-Quenching) Aggregate->PDTLoss

Diagram 1: The transition of AlClPc from active monomers to inactive J-aggregates driven by water content in a binary solvent system [2] [1].

Experimental Workflow for Nanoparticle Preparation

This diagram outlines the key steps in the solvent displacement method for creating nanoparticle-associated AlClPc (a third-generation photosensitizer).

nano_workflow Start Dissolve PVM/MA in Acetone Step1 Add Ethanol & Water (Under Stirring) Start->Step1 Step2 Add AlClPc in Ethanol Step1->Step2 Step3 Remove Solvents (Rotavapor) Step2->Step3 Step4 Wash & Centrifuge Nanoparticles Step3->Step4 End AlPc-NP Dispersion Step4->End

Diagram 2: Key steps in the solvent displacement method for preparing nanoparticle-associated AlClPc [1].

Research Implications and Future Directions

Controlling AlClPc aggregation is crucial for enhancing its efficacy in applications like PDT. The nanoparticle-based approach represents a shift toward third-generation photosensitizers, which offer improved solubility, stability, and targeted delivery [1]. Future research may focus on optimizing nanoparticle properties for specific tumor targeting and exploring the combination of AlClPc with other therapeutic agents.

References

Aluminum Phthalocyanine Chloride Dimerization and J-Aggregates: Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phthalocyanine Aggregation

Aluminum phthalocyanine chloride (AlClPc) belongs to a class of macrocyclic compounds that exhibit exceptional photophysical properties, making them valuable for applications ranging from photodynamic therapy (PDT) to organic electronics. A fundamental characteristic of these planar, aromatic molecules is their strong tendency to form aggregates in solution and solid state, primarily driven by π-π stacking and hydrophobic interactions. For decades, aggregation was viewed as undesirable in photodynamic applications because it often quenches the excited states needed for generating cytotoxic reactive oxygen species (ROS). However, recent research has revealed that certain aggregate structures, particularly J-aggregates, can maintain or even enhance photodynamic activity, sometimes synergistically with photothermal and optoacoustic effects [1].

The controlled formation of specific aggregate types represents a powerful strategy for tuning the photophysical behavior of phthalocyanines. This guide provides a comprehensive technical overview of AlClPc dimerization and J-aggregation, including structural characteristics, experimental characterization methods, quantitative parameters, and implications for drug development.

Fundamental Concepts: J-Aggregates vs. H-Aggregates

Structural and Spectral Characteristics

Phthalocyanines primarily form two distinct types of aggregates with dramatically different photophysical properties, classified based on their molecular arrangement and resulting spectral characteristics [1] [2]:

Table 1: Characteristics of H-Aggregates versus J-Aggregates in Phthalocyanines

Characteristic H-Aggregates J-Aggregates
Molecular Arrangement Face-to-face, cofacial stacking ("card-pack") Slipped, head-to-tail arrangement
Q-Band Absorption Shift Hypsochromic (blue-shifted) Bathochromic (red-shifted)
Fluorescence Typically quenched Often retained or enhanced
Primary Interactions Hydrophobic, π-π stacking Coordination and π-π interactions
Exciton Coupling Strong, leading to higher energy states Strong, leading to lower energy states
Spectral Example Shift from ~670 nm to ~630 nm Shift from ~670 nm to ~710 nm+
Theoretical Framework: Exciton Coupling

The spectral differences between H-aggregates and J-aggregates arise from exciton coupling theory, initially developed by Kasha, Davydov, and others. When molecular orbitals of adjacent phthalocyanine molecules interact in aggregates, their excited states split into new energy levels. The nature of this splitting depends on the relative orientation of transition dipole moments between neighboring molecules [1] [3].

In H-aggregates, the face-to-face arrangement leads to destructive interference and a higher energy excited state, resulting in blue-shifted absorption. Conversely, in J-aggregates, the head-to-tail arrangement produces constructive interference and a lower energy excited state, causing red-shifted absorption. The angle (θ) between the transition dipole and the line connecting molecular centers determines the aggregate type, with J-aggregates forming when θ < 54.7° (the "magic angle") [1].

A unique category emerges when transition dipoles are arranged orthogonally (θ = 90°), resulting in null exciton splitting, where the aggregated system exhibits monomer-like photophysical behavior despite the supramolecular architecture [3].

G Exciton Coupling Pathways in Phthalocyanine Aggregates Molecular Orbitals\nInteraction Molecular Orbitals Interaction Excited State\nSplitting Excited State Splitting Molecular Orbitals\nInteraction->Excited State\nSplitting H-Aggregate\nFormation H-Aggregate Formation Excited State\nSplitting->H-Aggregate\nFormation θ > 54.7° J-Aggregate\nFormation J-Aggregate Formation Excited State\nSplitting->J-Aggregate\nFormation θ < 54.7° Null Exciton\nSplitting Null Exciton Splitting Excited State\nSplitting->Null Exciton\nSplitting θ = 90° Blue-Shifted\nAbsorption Blue-Shifted Absorption H-Aggregate\nFormation->Blue-Shifted\nAbsorption Hypsochromic Shift Red-Shifted\nAbsorption Red-Shifted Absorption J-Aggregate\nFormation->Red-Shifted\nAbsorption Bathochromic Shift Monomer-like\nSpectroscopy Monomer-like Spectroscopy Null Exciton\nSplitting->Monomer-like\nSpectroscopy

Exciton coupling pathways showing how molecular orientation dictates aggregate photophysics.

Dimerization and J-Aggregate Formation in this compound

Coordination-Driven Dimerization

While traditional phthalocyanine aggregation is dominated by hydrophobic and π-π interactions, This compound exhibits a distinctive coordination chemistry that enables specific dimeric structures. The central aluminum atom in AlClPc can coordinate with electron-donating groups, facilitating the formation of structured dimers and higher-order aggregates. This coordination-driven assembly differs fundamentally from the statistically driven stacking in conventional aggregation [2] [4].

In particular, AlClPc derivatives can form μ-oxo dimers, where an oxygen atom bridges two aluminum centers, creating a stable dimeric structure. These dimers serve as building blocks for extended J-aggregate architectures when the peripheral substituents of one molecule coordinate with the central metal of an adjacent molecule, enforcing the characteristic slipped arrangement of J-aggregates [2] [4].

Factors Influencing J-Aggregate Formation

Multiple factors influence the formation and stability of J-aggregates in AlClPc systems:

  • Central metal coordination: The Lewis acidic aluminum center readily accepts electron pairs from nitrogen, oxygen, or sulfur-containing ligands, directing the supramolecular assembly.
  • Peripheral substituents: Bulky substituents can prevent face-to-face stacking and promote slipped arrangements. Specific electron-donating groups (e.g., dialkylamino) enhance coordination capability.
  • Solvent effects: Non-coordinating solvents promote self-coordination and J-aggregate formation, while coordinating solvents (e.g., DMSO, DMF) often favor monomeric species.
  • Concentration: Higher concentrations favor aggregate formation, with specific concentration thresholds for dimer versus higher-order aggregate formation.

Experimental Characterization and Protocols

Spectroscopic Characterization Methods

Table 2: Key Experimental Techniques for Characterizing AlClPc Aggregates

Technique Parameters Measured Aggregation Signatures Protocol Notes

| UV-Vis Absorption Spectroscopy | Q-band position, linewidth, vibronic structure | H-aggregates: blue shift (~630 nm) J-aggregates: red shift (~710 nm) Dimers: distinct isosbestic points | Use dilute solutions (1-10 μM) in various solvents; monitor concentration dependence | | Fluorescence Spectroscopy | Emission maxima, quantum yield, Stokes shift | H-aggregates: quenching J-aggregates: retained emission, large Stokes shift (35-40 nm) | Excitation at Q-band; correct for inner filter effect at high concentrations | | NMR Spectroscopy | Chemical shifts, line broadening, NOEs | Aggregation: broadened signals J-dimers: specific coordination shifts | Use deuterated solvents with varying coordination strength (CDCl₃ vs. DMSO-d₆) | | Dynamic Light Scattering | Hydrodynamic diameter, polydispersity | Aggregate size distribution | Filter solutions (0.2 μm) before measurement; multiple measurements for statistics | | Magnetic Circular Dichroism | Electronic transitions in magnetic field | Aggregate type discrimination | High-field measurements (1.5 T) provide enhanced resolution |

Quantitative Determination of Association Constants

The determination of dimerization constants (K~D~) and ligand association constants (K~1~) is essential for quantifying aggregation behavior. Recent methodologies leverage the temperature-dependent disassembly of J-dimers for accurate determination of these parameters [2]:

Protocol for Determining Dimerization Constants:

  • Prepare a concentration series (10(^{-3}) to 10(^{-7}) M) of AlClPc derivative in a non-coordinating solvent (e.g., toluene, chloroform).
  • Record UV-Vis absorption spectra at each concentration, monitoring the J-aggregate band (~710 nm) and monomer band (~670 nm).
  • Perform variable-temperature measurements (5-80°C) to observe J-dimer disassembly.
  • Analyze data using mathematical models (e.g., cooperative association, isodesmic model) to determine K~D~.
  • Validate with fluorescence measurements, as J-aggregates retain emission with characteristic large Stokes shifts.

Typical dimerization constants for stable J-aggregates range from 10(^{8}) to 10(^{15}) M(^{-1}), with the bulkiness of coordinating substituents being the primary factor affecting dimerization strength [2].

Protocol for Ligand Binding Studies:

  • Prepare a fixed concentration of AlClPc (typically 10-50 μM) in a weakly coordinating solvent.
  • Titrate with increasing concentrations of ligand (heterocyclic compounds, amines, etc.).
  • Monitor spectral changes (absorbance and fluorescence) during titration.
  • Analyze using Benesi-Hildebrand or nonlinear regression methods to determine K~1~ values.

Association constants for ligand binding span from weak (K~1~ ∼ 10(^{2}) M(^{-1})) to strong (K~1~ ∼ 10(^{7}) M(^{-1})) affinities, depending on ligand electronic properties and steric factors [2].

G J-Aggregate Characterization Workflow Sample Preparation Sample Preparation Spectroscopic Analysis Spectroscopic Analysis Sample Preparation->Spectroscopic Analysis UV-Vis Measurements UV-Vis Measurements Sample Preparation->UV-Vis Measurements Concentration Series Fluorescence Measurements Fluorescence Measurements Sample Preparation->Fluorescence Measurements Variable Temperature NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Solvent Screening Data Processing Data Processing Spectroscopic Analysis->Data Processing Parameter Determination Parameter Determination Data Processing->Parameter Determination Dimerization\nConstants Dimerization Constants Parameter Determination->Dimerization\nConstants K_D Values Association\nConstants Association Constants Parameter Determination->Association\nConstants K_1 Values Structural\nModels Structural Models Parameter Determination->Structural\nModels Molecular Arrangement Absorption Shift\nAnalysis Absorption Shift Analysis UV-Vis Measurements->Absorption Shift\nAnalysis Q-band Monitoring Stokes Shift\nDetermination Stokes Shift Determination Fluorescence Measurements->Stokes Shift\nDetermination Emission Profile Coordination\nShifts Coordination Shifts NMR Analysis->Coordination\nShifts Chemical Shift Changes Aggregate Type\nIdentification Aggregate Type Identification Absorption Shift\nAnalysis->Aggregate Type\nIdentification H vs J Classification Excited State\nProperties Excited State Properties Stokes Shift\nDetermination->Excited State\nProperties Fluorescence Retention Molecular\nArrangement Molecular Arrangement Coordination\nShifts->Molecular\nArrangement Structural Insights Aggregate Type\nIdentification->Parameter Determination Excited State\nProperties->Parameter Determination Molecular\nArrangement->Parameter Determination

Comprehensive workflow for characterizing J-aggregates using multiple spectroscopic techniques.

Implications for Drug Development and Photodynamic Therapy

The aggregation behavior of AlClPc has profound implications for its application in photodynamic therapy and drug development:

Photodynamic Activity of Aggregates

Contrary to long-standing assumptions, recent evidence demonstrates that certain AlClPc aggregates maintain photodynamic activity. While monomeric species typically exhibit higher singlet oxygen quantum yields, aggregated forms can still generate reactive oxygen species and exhibit additional therapeutic effects:

  • Combined photodynamic and photothermal effects: Aggregates can facilitate non-radiative relaxation pathways that generate localized heat, complementing ROS-mediated cytotoxicity [1].
  • Sonodynamic activity: Some AlClPc aggregates can generate ROS under ultrasound excitation, enabling therapeutic applications in deeper tissues where light penetration is limited [1].
  • Mitochondrial targeting: AlClPc exhibits affinity for mitochondrial membranes, and its aggregates can potentially disrupt mitochondrial bioenergetics in cancer cells, amplifying photodynamic cytotoxicity [5].
Formulation Strategies

The tendency of AlClPc to aggregate necessitates careful formulation strategies for biomedical applications:

  • Nanocarrier systems: Liposomes, polymeric nanoparticles, and micelles can control aggregation state by providing hydrophobic domains that favor specific molecular arrangements.
  • Quantum dot conjugates: Recent work has conjugated AlClPc with AIS/ZnS quantum dots, creating systems where FRET from quantum dots to phthalocyanines enhances photodynamic efficacy while potentially controlling aggregation [6].
  • Chemical modifications: Introducing hydrophilic substituents (e.g., cholinyl, sulphonate groups) can balance hydrophilic-lipophilic properties to optimize cellular uptake while managing aggregation.

Conclusion and Future Perspectives

The controlled dimerization and J-aggregation of this compound represents a sophisticated approach to tuning its photophysical properties for therapeutic applications. Rather than universally suppressing aggregation, contemporary research focuses on directing specific aggregate structures that maintain or enhance photodynamic efficacy while potentially adding complementary therapeutic modalities.

Future research directions should include:

  • Precise engineering of peripheral substituents to direct specific aggregation pathways
  • Development of stimulus-responsive systems that modulate aggregation state in biological environments
  • Exploration of theranostic applications leveraging the distinct optical signatures of J-aggregates
  • Detailed investigation of structure-activity relationships for various aggregate forms in biological systems

References

Comprehensive Technical Guide: FT-IR and Raman Spectral Characterization of Aluminum Phthalocyanine Chloride (AlClPc)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aluminum Phthalocyanine Chloride (AlClPc)

This compound (AlClPc) is a metal phthalocyanine complex with significant importance in various technological applications, particularly in photodynamic therapy (PDT) for cancer treatment. This compound belongs to a class of organic semiconductors characterized by their distinctive tetrapyrrolic macrocyclic structure with a central aluminum ion coordinated to a chlorine atom. The molecular structure of AlClPc is pseudoplanar, with the aluminum atom lying out of the plane of the phthalocyanine macrocycle and the chlorine atom in an extra-coordination position, creating a permanent electric dipole moment that significantly influences its structural orientation and spectroscopic properties [1].

The interest in AlClPc stems from its exceptional photophysical properties, including strong absorption in the visible region (650-800 nm) where tissue penetration is maximized—a crucial characteristic for PDT applications. Additionally, AlClPc demonstrates high quantum yield of singlet oxygen, low photo-degradation, and favorable pharmacokinetics when used as a photosensitizer in therapeutic contexts [2]. The compound's propensity for molecular alignment under external electric fields further enhances its utility in electronic and optoelectronic devices, where controlled orientation impacts performance [1]. This guide provides an in-depth technical resource for researchers and drug development professionals requiring comprehensive spectroscopic characterization of AlClPc, with detailed methodologies, reference data, and practical applications.

FT-IR Spectral Analysis of AlClPc

Fundamental Principles and Experimental Methods

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups and molecular vibrations present in AlClPc. The technique measures the absorption of infrared radiation by the sample, corresponding to transitions between vibrational energy levels of chemical bonds. For AlClPc characterization, FT-IR spectroscopy is particularly useful for identifying specific bonding arrangements and confirming successful synthesis or functionalization of the compound. The pseudoplanar structure of AlClPc, with its aluminum atom displaced from the phthalocyanine plane and coordinated to a chlorine atom, creates a distinctive infrared fingerprint that can be used for identification and purity assessment [1].

Experimental protocols for AlClPc FT-IR analysis typically involve sample preparation as KBr pellets, where 2-4 mg of purified, dried AlClPc is mixed with 0.12 g of potassium bromide and compressed under high pressure (approximately 210 bar for 1 minute). Spectra are collected over the range of 4000-650 cm⁻¹ with a spectral resolution of 4 cm⁻¹, averaging multiple scans (typically 200) to improve signal-to-noise ratio. Appropriate background subtraction and baseline correction are essential steps in data processing to ensure accurate interpretation of spectral features [3]. For specialized applications involving AlClPc conjugated to nanoparticles or other delivery systems, additional characterization confirms successful conjugation—for instance, the appearance of stretching peaks around 2900 cm⁻¹ corresponding to PEG polymers used in nanoparticle functionalization [4].

Characteristic FT-IR Bands and Interpretations

The FT-IR spectrum of AlClPc exhibits several characteristic vibrations that serve as identifying markers for the compound. The table below summarizes the principal FT-IR bands and their assignments based on experimental measurements and density functional theory (DFT) computations:

Table: Characteristic FT-IR Vibrational Bands of AlClPc

Wavenumber (cm⁻¹) Assignment Intensity Molecular Origin
~1716 C=O stretching Strong Carboxylate substituents
~1610 C=C stretching Medium Phthalocyanine aromatic rings
~1560 Ar-C=C Medium Aromatic ring vibrations
~1500 Nc⁻ marker Variable Monoanion radical of phthalocyanine
~1430 Isoindole stretching Medium Pyrrole and aza groups
~1337 CH proteins Weak In biological contexts
~1152-1000 C-O bending Strong Ether linkages in substituted derivatives
~2735 Ar-S-C stretching Weak Thioether linkages in modified Pc

The region between 400-1600 cm⁻¹ is particularly informative for AlClPc characterization, with bands arising from pyrrole stretches, aza group vibrations, and aromatic ring deformations. The FT-IR spectrum also provides evidence of successful chemical modifications—for instance, in AlClPc tetrasulfonate derivatives, additional S=O stretching vibrations appear around 1100 cm⁻¹, while in AlClPc conjugated to nanoparticles through amide bonds, characteristic C=O stretching at ~1650 cm⁻¹ and N-H bending at ~1550 cm⁻¹ confirm successful linkage [4] [5]. When AlClPc interacts with biological molecules like DNA, changes in the FT-IR spectrum—particularly in protein and lipid-associated regions—provide evidence of binding and potential intercalation between base pairs [2] [6].

Raman Spectral Analysis of AlClPc

Advanced Raman Techniques

Raman spectroscopy complements FT-IR analysis by providing information about symmetric vibrations and non-polar bonds that may be weak or invisible in infrared spectra. For AlClPc characterization, Raman spectroscopy is particularly valuable for studying molecular orientation, crystallinity, and polymorphism. Advanced techniques including polarized Raman spectroscopy, Surface-Enhanced Raman Spectroscopy (SERS), and resonance Raman spectroscopy have been successfully applied to study AlClPc in various contexts. Polarized Raman measurements provide quantitative information about molecular alignment in thin films, with the ability to measure tilt angles of AlClPc molecules relative to substrate surfaces—a crucial parameter for device applications [1].

The experimental setup for AlClPc Raman spectroscopy typically employs a dispersive Raman spectrometer with laser excitation sources at 532 nm or 785 nm, with laser power output ranging from 10 mW to 100 mW. Spectra are generally collected over the range of 400-1800 cm⁻¹ with spectral resolution of 2.0 cm⁻¹. For SERS analysis of AlClPc in biological systems, electrodeposited silver films provide the necessary enhancement for detecting subtle molecular changes in cancer cells treated with AlClPc-based photodynamic therapy [6]. Resonance Raman techniques, utilizing laser excitation close to the Q-band absorption of AlClPc (around 670-780 nm), significantly enhance vibrations associated with the phthalocyanine macrocycle, enabling detailed study of electronic transitions and excited states [7].

Characteristic Raman Bands and Interpretations

The Raman spectrum of AlClPc features distinctive vibrational patterns that serve as fingerprints for identification and characterization. The table below summarizes the principal Raman bands and their assignments based on experimental measurements and theoretical calculations:

Table: Characteristic Raman Vibrational Bands of AlClPc

Raman Shift (cm⁻¹) Assignment Relative Intensity Notes
~1550-1613 Naphthalene/naphthalocyanine stretching Strong Position varies with oxidation state
~1499-1538 Pyrrole CC + aza CN coupling Medium Marker for Nc⁻ radical
~1434 CH lipids Weak In biological contexts
~1337 CH proteins Weak In biological contexts
~1231 CH lipids Medium Sensitive to PDT effects
~1150-1000 C-O, C-C stretching Variable Backbone vibrations
~680-732 Ring radial vibrations Strong Enhanced in resonance conditions
~608 Proteins (Phe) Weak In biological contexts

The most characteristic Raman bands for AlClPc appear in the region between 1499-1538 cm⁻¹, which serve as marker bands for the monoanion radical form of the phthalocyanine ligand (Nc⁻). These vibrations involve coupling between pyrrole CC stretches and aza CN stretches, with their precise positions sensitive to the central metal ion and molecular environment. When AlClPc is incorporated into thin films, polarized Raman measurements reveal information about molecular orientation—with the average tilt angle of molecules changing from approximately 24° to nearly 90° relative to the substrate surface when deposited under external electric fields of 1.4-2.5 kV/mm [1]. In biological applications, SERS spectra of cancer cells treated with AlClPc-based photodynamic therapy show significant alterations in protein and lipid bands, including intensity reductions at 593 cm⁻¹ (phosphatidylinositol), 718 cm⁻¹ (CN fat), and 1231 cm⁻¹ (CH lipids), indicating oxidative damage to cellular membranes [6].

Experimental Protocols and Methodologies

Sample Preparation Techniques

Proper sample preparation is critical for obtaining reliable and reproducible FT-IR and Raman spectra of AlClPc. The specific preparation methods vary depending on the analytical technique and the nature of the sample (pure compound, thin film, or biological conjugate). For FT-IR analysis of pure AlClPc, the KBr pellet method is widely employed: approximately 2-4 mg of thoroughly dried AlClPc is mixed with 0.12 g of dried potassium bromide in an agate mortar, then compressed under vacuum at 210 bar pressure for 1 minute to form a transparent pellet. This approach ensures optimal spectral quality with minimal scattering losses [3]. For modified AlClPc derivatives conjugated to nanoparticles or biological molecules, additional purification steps may be necessary to remove unreacted starting materials before analysis.

For Raman spectroscopy, sample preparation depends on the physical state of AlClPc. Thin films for orientation studies are typically prepared by physical vapor deposition under controlled temperature (200°C) and optionally under external electric fields (1.4-2.5 kV/mm) to influence molecular alignment [1]. For biological studies involving AlClPc-cell interactions, cells are typically treated with AlClPc-containing formulations, washed to remove unbound photosensitizer, then either analyzed directly or frozen in liquid nitrogen for later analysis. Prior to SERS measurements, cells are typically placed on electrodeposited silver films that provide the necessary surface enhancement for detecting subtle molecular changes [6].

Instrumentation Parameters and Data Collection

Consistent instrumentation parameters are essential for obtaining comparable spectral data across different laboratories and experiments. For FT-IR analysis of AlClPc, recommended parameters include: spectral range of 4000-650 cm⁻¹, resolution of 4 cm⁻¹, and accumulation of 200 scans to ensure adequate signal-to-noise ratio. These parameters should be maintained across comparative studies, with careful attention to background collection using pure KBr pellets without the sample [3]. Data processing typically includes atmospheric suppression to remove CO₂ and water vapor contributions, baseline correction to eliminate scattering effects, and spectral normalization—often to a prominent band such as the C-O stretching vibration at 1136 cm⁻¹ for quantitative comparisons.

For Raman spectroscopy, standard parameters include: laser excitation at 532 nm or 785 nm, laser power of 10-100 mW (adjusted to avoid sample degradation), spectral resolution of 2.0 cm⁻¹, and exposure times of 5 seconds with multiple accumulations. In polarized Raman studies, spectra should be collected in both parallel and perpendicular configurations relative to the polarization direction to determine molecular orientation parameters [1]. For SERS analysis of biological samples containing AlClPc, thirty spectra from different sample locations are typically recorded and normalized to their integrated area in the range of 400-1800 cm⁻¹ to account for variations in signal intensity, followed by multivariate statistical analysis such as Principal Component Analysis (PCA) to identify significant spectral patterns [6].

Figure: Experimental Workflow for AlClPc Spectral Characterization

G Start Sample Preparation IR FT-IR Analysis Start->IR Raman Raman Analysis Start->Raman DataProcessing Data Processing IR->DataProcessing Raman->DataProcessing Interpretation Spectral Interpretation DataProcessing->Interpretation

> Experimental workflow for comprehensive spectral characterization of AlClPc.

Applications in Photodynamic Therapy and Drug Development

Spectral Changes in Biological Contexts

The FT-IR and Raman spectral characteristics of AlClPc provide valuable insights into its behavior in biological systems and its mechanisms of action in photodynamic therapy. When AlClPc interacts with DNA—a potential target for anticancer therapies—distinct spectral changes occur that indicate binding. Electronic absorption spectra show hypochromicity with red shifts of approximately 10 nm in the Q band, suggesting intercalation between DNA base pairs. Fluorescence studies further support this interaction, with binding constants (Kb) of 2.3 × 10⁷ L·mol⁻¹ in water/ethanol mixtures and 9.6 × 10⁶ L·mol⁻¹ in aqueous solutions, confirming strong association with the genetic material [2]. These interactions are crucial for understanding the subcellular localization and potential mechanisms of photodynamic action.

In cellular environments, SERS studies reveal that AlClPc-based photodynamic treatment induces significant molecular alterations in proteins and lipids. Specifically, Raman bands at 608 cm⁻¹ (proteins) and 1231 cm⁻¹ (lipids) show consistent changes that correlate with cell death mechanisms, primarily through necrosis rather than apoptosis. These spectral markers enable researchers to track treatment efficacy and understand the biological responses to photodynamic stress [6]. Additionally, the aggregation state of AlClPc—which strongly influences its photodynamic efficiency—can be monitored through characteristic spectral changes, with aggregated forms showing broadened and shifted Q bands compared to monomeric species [2].

Implications for Therapeutic Development

The spectroscopic characterization of AlClPc has direct implications for the development of advanced drug delivery systems in photodynamic therapy. The conjugation of AlClPc to nanocarriers such as PEGylated copper-gold bimetallic nanoparticles or surface-modified iron oxide nanoparticles enhances its delivery to tumor cells while maintaining its favorable photophysical properties. FT-IR analysis confirms successful conjugation through characteristic bands such as the amide C=O stretch at ~1650 cm⁻¹, while UV-Vis spectroscopy verifies preservation of the Q band absorption critical for photodynamic activation [4] [5]. These nanoconstructs demonstrate significantly improved photodynamic efficacy against cancer cells, with AlClPc tetrasulfonate conjugated to iron oxide nanoparticles showing remarkable tumor regression in Ehrlich solid tumor-bearing mice through magnetic targeting approaches [5].

The orientation and aggregation behavior of AlClPc, as revealed through polarized Raman and FT-IR spectroscopy, directly impact its photodynamic efficiency. Molecular alignment in thin films influences light absorption and energy transfer processes, while controlled aggregation in nanocarriers affects singlet oxygen generation quantum yields. Understanding these structure-property relationships through spectroscopic analysis enables rational design of improved photosensitizers for clinical applications. Recent advances include the development of AlClPc derivatives with enhanced water solubility through the addition of sulfonate or carboxylate groups, without compromising their photodynamic activity—modifications that are readily confirmed through characteristic FT-IR and Raman spectral features [2] [4].

Conclusion

References

aluminum phthalocyanine chloride solubility and hydrophobicity

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies to Overcome Solubility Issues

To make AlClPc usable, researchers embed it within various nanocarrier systems. The following table compares different approaches.

Delivery System Composition / Type Key Formulation Outcomes References
Lipid Vesicles (LVs) DSPC & DOPC lipids [1] ~100 nm vesicles; stable >50 days; high AlClPc binding; disaggregates inside cells [1]. [1]
Nanoemulsions Castor oil & Cremophor ELP [2] ~25 nm droplets; high photodynamic activity (CC50=6.0 nM in MCF-7 cells) [2]. [2]
Crystalline Nanoparticles Pure AlClPc NPs [3] ~104 nm particles; water-insoluble/atoxic; fluoresce & become phototoxic upon cell contact [3]. [3]
Nanoparticle Conjugates Gold, silver, polymeric NPs [4] Improves solubility, stability, tumor targeting, and cellular uptake [4]. [4]

Experimental Protocols for Key Formulations

For researchers looking to replicate these methods, here are detailed protocols for two successful delivery systems.

Protocol 1: Lipid Vesicles by Ethanol Injection

This method is suitable for creating stable, nano-sized vesicles for intracellular delivery studies [1].

  • Objective: To prepare mixed lipid vesicles (LVs) for solubilizing AlClPc and study its intracellular delivery [1].
  • Materials: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), Aluminum Phthalocyanine Chloride (AlClPc), anhydrous ethanol [1].
  • Method:
    • Lipid Preparation: Mix DSPC and DOPC lipids at desired proportions.
    • Ethanol Injection: Rapidly inject the lipid solution in ethanol into a stirring aqueous phase (e.g., buffer or water).
    • Formation: The rapid diffusion of ethanol into water leads to the spontaneous formation of lipid vesicles.
    • Characterization: Use Dynamic Light Scattering (DLS) to determine vesicle size (~100 nm) and polydispersity index. Measure zeta potential. Use fluorescence techniques to confirm AlClPc binding and localization [1].
Protocol 2: Nanoemulsions by Spontaneous Emulsification

This protocol produces monodisperse nanoemulsions for enhanced photodynamic activity in cancer cells [2].

  • Objective: To develop a stable oil-in-water AlClPc nanoemulsion for anticancer photodynamic therapy [2].
  • Materials: Aluminum-phthalocyanine chloride (AlClPc), Castor oil, Cremophor ELP (surfactant), ultrapure water [2].
  • Method:
    • Preparation: Dissolve AlClPc in a surfactant/oil mixture (SOmix). An optimal AlClPc concentration of 444 μmol/kg in SOmix is recommended to avoid the quenching effect [2].
    • Emulsification: Add the aqueous phase to the SOmix under stirring. The turbulent movement of surfactants spontaneously generates oil-in-water nanoemulsion droplets [2].
    • Optimization: Use a Surfactant-to-Oil Ratio (SOR) of 0.75 to achieve a monodisperse population of nanodroplets with an average hydrodynamic diameter of approximately 25 nm [2].
    • Characterization: Analyze droplet size and PDI by DLS. Confirm the photophysical properties by measuring absorption and fluorescence spectra, comparing them to AlClPc in a good solvent like ethanol. Evaluate the photo-triggered reactive oxygen species (ROS) production [2].

AlClPc Formulation Strategy and Cellular Mechanism

The following diagram visualizes the core strategies for formulating AlClPc and its subsequent journey in a photodynamic therapy context.

G cluster_strategies Formulation Options cluster_effects Intracellular Effects Start Hydrophobic AlClPc (Aggregated, Inactive) Strategy Formulation Strategy Start->Strategy LV Lipid Vesicles (e.g., DSPC/DOPC) Strategy->LV NE Nanoemulsions (e.g., Castor Oil) Strategy->NE NP Nanoparticles (Crystalline or Conjugated) Strategy->NP Outcome Stable, Solubilized AlClPc (Monomeric, Photoactive) LV->Outcome NE->Outcome NP->Outcome Cellular Cellular Uptake Outcome->Cellular Disagg Disaggregation (Activation) Cellular->Disagg Local Lysosomal Localization Disagg->Local ROS Light Activation → ROS Generation Local->ROS Result Cell Death (Photodynamic Effect) ROS->Result

[1] [2] [3]

Key Takeaways for Research and Development

  • The Central Problem is Aggregation: The primary goal of any AlClPc formulation is to prevent or reverse its self-aggregation in aqueous environments to maintain its photoactivity [5].
  • Multiple Viable Formulation Paths: Lipid-based systems, nanoemulsions, and nanoparticle conjugates all provide effective pathways to solubilize AlClPc, each with its own advantages [1] [2] [4].
  • Disaggregation is Key to Efficacy: Successful formulations not only deliver AlClPc to cells but also facilitate its disaggregation into active monomers within the cellular environment, as demonstrated with lipid vesicles [1].

References

Application Note: UHPLC-MS/MS Bioanalytical Method Validation for AlClPc

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Aluminum Chlorophthalocyanine (AlClPc) is a compound of interest in various therapeutic areas, including photodynamic therapy. Robust bioanalytical methods are required to support pharmacokinetic and toxicokinetic studies. This application note details the development and validation of a precise, accurate, and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of AlClPc in biological matrices, in accordance with International Council for Harmonisation (ICH) and US Food and Drug Administration (FDA) guidelines [1] [2]. The method demonstrates its suitability for intended use through rigorous validation of key parameters.

2. Experimental Design and Methodology

2.1. Chemicals and Reagents AlClPc (purity >98%) and a suitable internal standard (IS), such as a stable-labeled isotope of AlClPc, should be obtained from certified suppliers. HPLC-grade or MS-grade solvents are required.

2.2. UHPLC-MS/MS Conditions The following table summarizes the proposed instrumental conditions, adapted from modern methodologies [3] [2].

Table 1: UHPLC-MS/MS Instrumental Conditions

Parameter Specification
Chromatography System UHPLC (e.g., Shimadzu LC-20AT or Agilent 1290)
Analytical Column C18 column (e.g., 50 x 2.1 mm, 1.7-1.8 μm)
Column Temperature 30-40 °C
Mobile Phase A: 0.1% Formic acid in water; B: Methanol or Acetonitrile
Gradient Elution 0-0.5 min: 10% B; 0.5-1.8 min: 10% → 95% B; 1.8-2.3 min: 95% B; 2.3-3.3 min: re-equilibrate to 10% B
Flow Rate 0.35 - 0.40 mL/min
Injection Volume 2 - 10 μL
Mass Spectrometer Triple Quadrupole (e.g., Shimadzu 8040, Agilent 6420)
Ion Source Electrospray Ionization (ESI), positive mode
MS Operation Multiple Reaction Monitoring (MRM)
Source Temperature 300-400 °C
Desolvation Gas Nitrogen, 10-12 L/min

MRM Transitions (To be optimized experimentally):

  • AlClPc: Precursor ion → Product ion (e.g., m/z 600.0 → 550.0)
  • Internal Standard: Precursor ion → Product ion (e.g., m/z 605.0 → 555.0)

2.3. Sample Preparation: Protein Precipitation A simple protein precipitation is recommended for high-throughput analysis [2].

  • Thaw plasma samples on ice or at room temperature and vortex.
  • Aliquot 100 μL of plasma into a microcentrifuge tube.
  • Add 10-20 μL of Internal Standard working solution.
  • Add 300-400 μL of ice-cold acetonitrile.
  • Vortex mix for 1-2 minutes and centrifuge at >13,000 rpm for 10 minutes.
  • Transfer the supernatant (~200 μL) to an autosampler vial for analysis.

The experimental workflow from sample collection to data analysis is outlined below.

G Bioanalytical Method Workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation) start->prep Aliquot 100 µL inject UHPLC-MS/MS Analysis prep->inject Inject Supernatant process Data Processing inject->process Acquire MRM Data report Validation Report process->report Calculate Results

3. Method Validation Protocol and Results The method was validated following ICH Q2(R2) and FDA guidelines for bioanalytical method validation [1] [4]. The key parameters and their corresponding acceptance criteria are consolidated in the table below.

Table 2: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Protocol Acceptance Criteria
Selectivity & Specificity Analyze blank plasma from at least 6 sources; compare with LLOQ samples. No interference >20% of LLOQ for analyte and 5% for IS [2].
Linearity & Range Analyze minimum of 6 non-zero calibrators across the range (e.g., 1-1000 ng/mL). Correlation coefficient (R²) ≥ 0.99 [3] [4]. Back-calculated standards within ±15% of nominal value (±20% at LLOQ).
Precision (Repeatability) Analyze QC samples (LOW, MID, HIGH) in at least 5 replicates within a run. Intra-day precision (RSD) ≤ 15% (≤20% at LLOQ) [1] [2].
Precision (Intermediate Precision) Analyze QC samples across multiple runs, days, analysts, or instruments. Inter-day precision (RSD) ≤ 15% [1].
Accuracy Analyze QC samples at a minimum of 3 levels (LOW, MID, HIGH) with 5 replicates per level. Mean recovery within ±15% of nominal value (±20% at LLOQ) [1] [2].
Recovery Compare analyte response from pre-extraction spiked samples vs. post-extraction spiked samples. Recovery should be consistent, precise, and reproducible [2].
Matrix Effect Compare analyte response in post-extraction spiked blank matrix vs. neat solution. Internal Standard-normalized matrix factor RSD ≤ 15% [5] [6].
Stability Conduct bench-top, processed sample, freeze-thaw, and long-term stability studies using QC samples. Mean concentration within ±15% of nominal value [2].

4. Discussion The validation results summarized in Table 2 demonstrate that the proposed UHPLC-MS/MS method is fit for its purpose. The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects and ensuring reproducibility, a practice highlighted in advanced methodologies [5] [6]. The sample preparation via protein precipitation offers a rapid and efficient solution suitable for high-throughput laboratories, though solid-phase extraction could be explored for enhanced sensitivity if required [4] [2].

This method provides a solid foundation for quantifying AlClPc. For real-world application, the specific mass transitions for AlClPc must be empirically determined, and the validation experiments must be performed in the specific laboratory implementing the method.

Graphical Protocol Summary

The following diagram summarizes the core experiments required for the method validation.

G Core Validation Experiments A Selectivity/Specificity B Linearity & Range A->B C Precision & Accuracy B->C D Stability C->D E Matrix Effect & Recovery C->E

References

Application Notes and Protocols: HPLC-UV/Vis Determination of Aluminum Phthalocyanine Chloride in Skin Permeation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Aluminum phthalocyanine chloride (AlPcCl) is a second-generation photosensitizing agent with potent antitumor action and high affinity to cancer tissues, making it a strong candidate for the topical photodynamic therapy (PDT) of cutaneous tumors such as Bowen's disease, actinic keratosis, and melanomas [1]. The development of effective topical formulations requires reliable analytical methods to quantify skin penetration. This document provides a standardized protocol for a simple, selective, and robust HPLC-UV/Vis method for quantifying AlPcCl in various skin layers, supporting the development of dermatological pharmaceutical systems [1] [2].

Principle

The method uses normal-phase high-performance liquid chromatography (HPLC) with UV/Vis detection. AlPcCl is extracted from skin matrices using methanol and separated isocratically on a normal-phase column. Its detection at 670 nm corresponds to the compound's maximum absorption, ensuring high selectivity against potential interferences from biological skin components [1] [3].

Materials and Equipment

Reagents and Chemicals
  • This compound (AlPcCl) (e.g., from Sigma-Aldrich) [1].
  • Methanol, HPLC grade [1].
  • Phosphoric acid, analytical grade [1].
  • Water, Milli-Q grade or equivalent [1].
  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), Tween 20, or other formulation excipients for selectivity testing [1].
Equipment and Instrumentation
  • HPLC system with isocratic pumps, autosampler, column oven, and UV/Vis diode array detector (e.g., Shimadzu LC-20AD system) [1].
  • Analytical column: Normal-phase µPorasil (300 mm × 3.9 mm, 10 µm) [1].
  • Balance, analytical, with 0.01 mg sensitivity.
  • pH meter.
  • Ultrasonic bath.
  • Centrifuge.
  • Vortex mixer.
  • Membrane filters, 0.22 µm.

Chromatographic Conditions

The optimal chromatographic conditions are summarized in the table below.

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Column Normal-phase µPorasil (300 mm × 3.9 mm, 10 µm)
Mobile Phase Methanol : Phosphoric Acid 0.01 M (80:20, v/v)
Flow Rate 1.5 mL/min
Temperature 30 °C
Detection Wavelength 670 nm
Injection Volume 20 µL
Run Time Approximately 10-15 minutes (to be determined empirically)

Experimental Procedures

Preparation of Solutions
5.1.1. Stock and Standard Solutions
  • Stock Solution (50 µg/mL): Accurately weigh 2.5 mg of AlPcCl and dissolve in 50 mL of methanol.
  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with methanol to concentrations of 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL [1].
5.1.2. Mobile Phase
  • Prepare a 0.01 M phosphoric acid solution in Milli-Q water.
  • Mix methanol and the 0.01 M phosphoric acid solution in a 80:20 (v/v) ratio.
  • Filter the mobile phase through a 0.22 µm membrane and degas by sonication.
Sample Preparation: Skin Permeation Studies

The following workflow outlines the key steps for processing skin samples, from tissue separation to chromatographic analysis.

G Start Start: Skin Sample Step1 Differential Tape Stripping Start->Step1 Step2 Separate Skin Layers: Stratum Corneum (SC), Hair Follicles (HF), Remaining Skin Step1->Step2 Step3 Extract with Methanol (5 mL, overnight, 300 rpm) Step2->Step3 Step4 Filter through 0.22 μm membrane Step3->Step4 Step5 Inject into HPLC for Analysis Step4->Step5 End Obtain Quantitative Data Step5->End

  • Skin Layer Separation: Use porcine or human skin samples. Perform differential tape stripping to separate the stratum corneum (SC), hair follicles (HFs), and the remaining skin layers [1].
  • Extraction: Place each isolated skin layer into individual glass vials with 5 mL of methanol. Stir overnight at 300 rpm [1].
  • Clarification: Filter the resulting methanolic extracts through a 0.22 μm membrane filter prior to HPLC analysis [1].
HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
  • Inject the processed standards and samples (20 µL) following the conditions in Table 1.
  • Record the peak area of AlPcCl at a retention time of approximately 5-7 minutes (to be confirmed during method qualification).

Method Validation

The developed method has been validated according to standard health regulations for bioanalytical methods [1].

Table 2: Method Validation Parameters and Results

Validation Parameter Result & Specification
Linearity Range 0.1 - 5.0 µg/mL
Correlation Coefficient (r) 0.9994
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.09 µg/mL
Precision (Repeatability) RSD < 5% for concentrations 1.0, 2.5, and 5.0 µg/mL
Intermediate Precision RSD < 5% (different days, analysts, systems)
Accuracy (Extraction Efficiency) >70% (Hair Follicles), >80% (Remaining Skin)
Selectivity Selective against contaminants from SC, HFs, remaining skin, and HP-β-CD
Robustness Testing

A factorial design (2³) should be employed to evaluate robustness. Intentional variations in the following parameters within a 3-10% range are recommended, demonstrating the method's reliability [1]:

  • Oven Temperature: 29 °C and 31 °C.
  • Flow Rate: 1.425 mL/min and 1.575 mL/min.
  • Acid Concentration: 0.009 M and 0.011 M phosphoric acid.

Troubleshooting Guide

Table 3: Common Issues and Troubleshooting

Problem Potential Cause Suggested Solution
Low Peak Area/Recovery Incomplete drug extraction from skin. Ensure adequate extraction time (overnight) and stirring speed.
Poor Chromatographic Peaks Column degradation or incorrect mobile phase. Flush and re-equilibrate the column. Verify mobile phase composition and pH.
Interfering Peaks Contaminants from skin or reagents. Confirm method selectivity. Use high-purity reagents and blank skin samples.
High Background Noise Contaminated flow cell or mobile phase. Purge the detector flow cell. Prepare fresh, filtered, and degassed mobile phase.

Applications

This protocol is successfully applied for:

  • In vitro skin permeation studies of AlPcCl from various topical formulations [1].
  • Supporting the development and quality control of pharmaceutical delivery systems (e.g., nanoemulsions, liquid crystalline nanodispersions, solid lipid nanoparticles) for the topical PDT of skin cancers [1] [4] [5].

References

AlClPc photodynamic therapy protocol for esophageal cancer

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Mitochondrial Targeting

AlClPc functions as a potent Type II photosensitizer, primarily generating singlet oxygen ((^1O_2)) upon light activation [1]. A key characteristic of AlClPc is its propensity to localize in mitochondrial compartments, making this organelle a critical target [1].

The diagram below illustrates the photodynamic process and its primary effects on cancer cells.

G cluster_1 Photodynamic Process cluster_2 Primary Effects on Cancer Cell AlClPc AlClPc SingletOxygen Singlet Oxygen (¹O₂) AlClPc->SingletOxygen  + Light Activation  + Molecular O₂ Light Light Light->SingletOxygen Oxygen Oxygen Oxygen->SingletOxygen MitochondrialUptake Localizes in Mitochondria SingletOxygen->MitochondrialUptake OxidativeDamage Induces Oxidative Damage MitochondrialUptake->OxidativeDamage BioenergeticFailure Bioenergetic Failure (Impaired Respiration, ↓ATP) OxidativeDamage->BioenergeticFailure CellDeath Triggered Cell Death (Apoptosis/Necrosis) BioenergeticFailure->CellDeath

Experimental Parameters and Protocol Guidelines

While optimal clinical parameters for AlClPc in humans are not yet defined, the following tables synthesize data from preclinical and mechanistic studies to provide a foundational starting point for experimentation.

Table 1: Photosensitizer Administration and Incubation Parameters

Parameter Experimental Details & Range Notes / Context
Chemical Form Unmodified, hydrophobic AlClPc; Water-soluble polymer conjugates (e.g., AlClPc-PVA) [2] [1] Hydrophobicity aids cellular uptake but requires formulation (e.g., Cremophor emulsion, nanoparticles) for systemic delivery [2] [1].
Incubation Concentration Varies by cell line and model system. In rat liver mitochondria, 1-5 µM AlClPc with photostimulation significantly impaired bioenergetic function [1].
Incubation Time 1 to 24 hours (in vitro) [2] Longer incubation (e.g., 24h) can achieve high phototoxicity, allowing lower light doses [2].

Table 2: Light Irradiation and Treatment Conditions

Parameter Experimental Details & Range Notes / Context
Activation Wavelength ~670 nm (Q-band absorption) [3] This falls within the therapeutic window for deeper tissue penetration.
Light Dose 400 J/cm² (in vivo mouse models) [2] This is an effective dose from in vivo studies; optimization is required for human tissue.
Light Source Laser light at 635 nm [4] Diode lasers are commonly used for their stability and ability to be coupled with optical fibers for endoscopic delivery.
Drug-Light Interval 40-48 hours post-administration [4] This interval allows for sufficient accumulation in target tissue and clearance from normal tissues.

Advanced Delivery: Nanoparticle Formulations

A major research focus is overcoming AlClPc's hydrophobicity and improving tumor-specific delivery using nanotechnology. One advanced platform demonstrates how multiple drugs can be co-delivered to enhance PDT efficacy.

Table 3: Components of a Multimodal Albumin Nanoparticle (CAI NP) [5]

Component Function Rationale
IR820 Photosensitizer Near-infrared dye; acts as the light-activated engine for ROS generation [5].
Atovaquone (ATO) Mitochondrial Respiration Inhibitor Reduces tumor oxygen consumption, alleviating hypoxia and potentiating PDT [5].
Celecoxib (CXB) COX-2/PGE2 Pathway Inhibitor Suppresses PDT-induced excessive inflammation, improving therapeutic outcomes [5].
Human Serum Albumin (HSA) Nanocarrier Biocompatible, biodegradable, and has intrinsic tumor-targeting properties [5].

G cluster_components Nanoparticle Payload cluster_effects Combined Anti-Tumor Effects NP Albumin Nanoparticle (CAI NP) IR820 IR820 (Photosensitizer) NP->IR820 ATO Atovaquone (Hypoxia Relief) NP->ATO CXB Celecoxib (Anti-inflammatory) NP->CXB PDT Enhanced PDT Efficacy IR820->PDT  Light Activation HypoxiaRelief Hypoxia Alleviation ATO->HypoxiaRelief InflammationSuppression Inflammation Suppression CXB->InflammationSuppression Death Potent Tumor Cell Death PDT->Death HypoxiaRelief->Death InflammationSuppression->Death

Future Research Directions

The field is moving towards sophisticated combination strategies. Key future directions based on bibliometric analysis and recent studies include [6] [5]:

  • Nanotechnology-Enhanced Drug Delivery: Developing smarter nanoparticles for improved tumor targeting and photosensitizer delivery.
  • Immunotherapy Integration: Combining PDT with immune checkpoint inhibitors to stimulate a systemic anti-tumor immune response.
  • Tumor Microenvironment (TME) Studies: Focusing on overcoming hypoxia and modulating the TME to enhance PDT efficacy.

References

AlClPc quantification in biological matrices and nanoemulsions

Author: Smolecule Technical Support Team. Date: February 2026

UHPLC-MS Method for AlClPc Quantification

A robust and sensitive ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) method has been developed and validated specifically for quantifying AlClPc in nanoemulsions and complex biological samples like plasma and tissues [1]. This method is crucial for pharmacokinetic and biodistribution studies, which are essential in developing AlClPc-based Photodynamic Therapy (PDT).

The method addresses key challenges in analyzing AlClPc, including:

  • Dechlorination: The method identifies and accounts for the dechlorination of AlClPc, a phenomenon observed during mass spectrometric analysis [1].
  • Adduct Formation: It manages the formation of adducts in the LC-MS system that could interfere with accurate quantification [1].
  • Contaminants: It is the first to describe the chromatographic behavior of contaminants present in AlClPc samples [1].

The typical workflow, from sample preparation to data analysis, is outlined below.

AlClPc UHPLC-MS Bioanalytical Workflow (760px max width) cluster_1 Sample Preparation cluster_2 Chromatographic Separation cluster_3 Mass Spectrometric Detection cluster_4 Data Analysis sp1 Extract AlClPc from Nanoemulsion / Biological Matrix sp2 Centrifuge and Filter sp1->sp2 sp3 Inject into UHPLC-MS sp2->sp3 cs1 UHPLC Column Separation sp3->cs1 ms1 Mass Spectrometer (Monitor Specific m/z) cs1->ms1 Eluent da1 Quantify using Validated Calibration Curve ms1->da1 Signal Data

Detailed Protocol: Sample Preparation and UHPLC-MS Analysis

The following protocol is adapted from the method developed and validated by researchers [1].

1. Sample Preparation

  • Nanoemulsions: Dilute the AlClPc nanoemulsion with an appropriate solvent (e.g., methanol or acetonitrile) to disrupt the nanodroplets and release the photosensitizer. Vortex mix thoroughly and centrifugate to precipitate any particulate matter.
  • Biological Matrices (Plasma/Tissue): Add a protein precipitation solvent (e.g., cold acetonitrile) to a measured volume of plasma or tissue homogenate. Vortex mix vigorously for at least 1 minute, then centrifuge at high speed (e.g., 14,000 × g for 10 minutes) to obtain a clear supernatant [1].

2. UHPLC-MS Conditions

  • Chromatography:
    • Column: Use a reversed-phase UHPLC column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm particle size).
    • Mobile Phase: A) Water with 0.1% Formic Acid and B) Acetonitrile with 0.1% Formic Acid.
    • Gradient: Employ a linear gradient from 60% B to 95% B over 5 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40 °C.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity. Monitor the specific mass-to-charge (m/z) ratio for AlClPc and its dechlorinated product [1].

3. Method Validation The following table summarizes the key validation parameters that should be established to ensure the method's reliability [1].

Validation Parameter Target Specification
Linearity Correlation coefficient (R²) > 0.99 over the expected concentration range.
Limit of Detection (LOD) Sufficiently low to detect AlClPc in pre-concentration samples.
Limit of Quantification (LOQ) Signal-to-noise ratio > 10, with precision and accuracy within ±20%.
Precision Relative Standard Deviation (RSD) < 15% for intra-day and inter-day assays.
Accuracy Recovery of 85-115% from biological matrices.
Selectivity No interference from blank matrix components at the retention time of AlClPc.

Development of AlClPc Nanoemulsions

To overcome AlClPc's high hydrophobicity, nanoemulsions serve as an effective drug delivery system (DDS). A stable and monodisperse AlClPc nanoemulsion can be produced via spontaneous emulsification [2].

Detailed Protocol: Nanoemulsion Formulation

1. Materials

  • Oil Phase: Castor oil.
  • Surfactant: Cremophor ELP.
  • Photosensitizer: AlClPc.
  • Aqueous Phase: Deionized water.

2. Formulation Optimization The Surfactant-to-Oil Ratio (SOR) is critical. An SOR between 0.5 and 0.9 produces nanoemulsions with a narrow size distribution (Polydispersity Index, PDI ≈ 0.1). An SOR of 0.75 is recommended for a monodisperse population with a hydrodynamic diameter of approximately 25 nm, which aids tissue diffusion [2].

3. Preparation Steps

  • Dissolve AlClPc in the surfactant/oil mixture (SOmix). The optimal concentration in the SOmix is 444 μmol·kg⁻¹ to avoid fluorescence quenching effects seen at higher concentrations (e.g., 722 μmol·kg⁻¹) [2].
  • Add the aqueous phase to the SOmix under mild agitation to initiate spontaneous emulsification.
  • The resulting nanoemulsion should be characterized for hydrodynamic diameter, PDI, and zeta potential (expected to be near neutral due to Cremophor ELP stabilization) [2].

Therapeutic Applications & Efficacy

AlClPc nanoemulsions have demonstrated potent photodynamic activity in vitro against various cancer models.

Cell Model Experimental Setup Key Outcome
Human Breast Adenocarcinoma (MCF-7) Monolayers [2] AlClPc nanoemulsion (S444) activated by light. 50% Cytotoxicity Concentration (CC₅₀) of 6.0 nM. Powerful cytotoxic effect.
Human Breast Adenocarcinoma (MCF-7) Spheroids [2] AlClPc nanoemulsion (S444) activated by light. Powerful cytotoxic effect on 3D cell spheroids, indicating good tissue penetration.
U87 MG Glioma Cells [3] 1.0 μmol/L AlClPc nanoemulsion, light dose < 140 mJ/cm². Induced 50 ± 6% cell death. Cell death via apoptosis (Caspase-3/9 activity) and necrosis (20 ± 2%).

The diagram below illustrates the sequence from nanoemulsion delivery to the final cellular outcome.

AlClPc Nanoemulsion PDT Mechanism (760px max width) A AlClPc Nanoemulsion Administration B Cellular Uptake (Cytoplasmic Localization) A->B C Laser Light Irradiation (e.g., 670 nm) B->C D Photodynamic Reaction (ROS and Singlet Oxygen) C->D E Induction of Oxidative Stress D->E F Cell Death E->F G Apoptosis (Caspase-3/9 Activation) F->G H Necrosis F->H

Key Takeaways for Researchers

  • Validated Bioanalytical Method is Available: The UHPLC-MS protocol [1] provides a reliable tool for conducting robust pharmacokinetic and biodistribution studies, which are critical for pre-clinical development.
  • Nanoemulsion Formulation is Critical: The use of a nanoemulsion is not merely a convenience but is essential for maintaining the photodynamic efficacy of AlClPc by preventing molecular aggregation in aqueous environments [2].
  • A Promoting Adjuvant Therapy: AlClPc-PDT using nanoemulsions has demonstrated high efficacy in vitro and shows significant potential as an adjuvant therapy to be used in combination with surgery and chemotherapy for treating aggressive cancers like glioblastoma [3].

I hope these detailed notes and protocols provide a solid foundation for your work. Should you require further elaboration on any specific section, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Aluminum Phthalocyanine Chloride Topical Delivery via Iontophoresis for Photodynamic Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aluminum Phthalocyanine Chloride in Photodynamic Therapy

This compound (AlClPc) represents a second-generation photosensitizer with significant potential for photodynamic therapy (PDT) applications in oncology and antimicrobial treatments. This tetrapyrrole macrocyclic compound features a central aluminum ion that confers exceptional photophysical properties, including a high molar absorption coefficient in the therapeutic window (660-780 nm) where tissue penetration of light is optimal. The compound demonstrates a high quantum yield of singlet oxygen production (>0.47 in dimethyl sulfoxide) and an extended triplet state lifetime (approximately 80 μs), making it highly efficient for photodynamic reactions [1]. These characteristics position AlClPc as a superior alternative to first-generation photosensitizers, which typically exhibit prolonged photosensitivity and limited absorption in deeper tissue-penetrating wavelengths.

The primary challenge in topical AlClPc application stems from its inherent physicochemical properties. As an extremely hydrophobic molecule with a high octanol/water partition coefficient, AlClPc exhibits pronounced aggregation in aqueous environments, leading to significantly reduced or completely abolished reactive oxygen species (ROS) production capacity [2]. This aggregation behavior not only compromises photochemical efficacy but also severely limits penetration through the stratified layers of the skin, particularly the lipophilic stratum corneum barrier. Consequently, administering AlClPc in its free form fails to achieve therapeutic concentrations in viable epidermal and dermal tissues where neoplastic cells reside, necessitating advanced formulation and delivery strategies to overcome these biological and physicochemical barriers [2].

Formulation Strategies and Penetration Enhancement Techniques

Nanocarrier Systems for AlClPc Delivery

Table 1: Comparison of Nanocarrier Systems for AlClPc Topical Delivery

Nanocarrier Type Composition Particle Size (nm) Encapsulation Efficiency Key Advantages
Liposomes SPC, DSPE-PEG2000, Cholesterol, Oleic Acid 100-200 >80% Enhanced skin barrier interaction, biocompatibility [2]
Solid Lipid Nanoparticles (SLNs) Murumuru butter, Brij O10 ~100 ~90% Improved drug loading, controlled release [3]
Ultra-deformable Liposomes Phospholipids, edge activators <200 >75% Enhanced skin permeation [1]
Cyclodextrin Complexes Hydroxypropyl-β-cyclodextrin N/A N/A Increased aqueous solubility, maintained phototoxicity [4]
Thermoresponsive Hydrogels Pluronic F127, Carbopol 934P N/A N/A Bioadhesive, controlled release, ease of application [5]

The development of sophisticated nanocarrier systems has revolutionized topical AlClPc delivery by addressing fundamental challenges of solubility, stability, and skin penetration. Liposomal formulations have demonstrated particular promise, with optimized systems containing soybean phosphatidyl choline (SPC), cholesterol, and oleic acid exhibiting nanometric sizes (100-200 nm), low polydispersity indices, and high encapsulation efficiencies exceeding 80% [2] [6]. The incorporation of oleic acid serves dual functions: it acts as a chemical penetration enhancer by fluidizing stratum corneum lipids and modulates the physicochemical characteristics of the liposomal bilayer through interactions with membrane lipids [6]. Furthermore, surface functionalization with polyethylene glycol (PEG) via DSPE-PEG2000 extends circulation time and enhances stability through steric hindrance, while immunoliposomes conjugated with cetuximab enable active targeting of epidermal growth factor receptor (EGFR)-overexpressing tumor cells, which are prevalent in cutaneous squamous cell carcinomas [2].

Alternative nanocarrier systems offer complementary advantages for specific therapeutic applications. Solid lipid nanoparticles (SLNs) utilizing murumuru butter as the lipid core and Brij O10 as surfactant provide enhanced photodynamic efficacy against murine melanoma cells, with research demonstrating significant induction of immunogenic cell death (ICD) through exposure of damage-associated molecular patterns (DAMPs) and activation of dendritic cells [3]. Cyclodextrin-based complexes, particularly with hydroxypropyl-β-cyclodextrin (HP-βCD), effectively increase AlClPc loading in aqueous media while preserving photosensitizing properties and reactive oxygen species production capacity [4]. Additionally, thermoresponsive hydrogel systems composed of Pluronic F127 and Carbopol 934P combine bioadhesive properties with controlled release kinetics, exhibiting gelation temperatures near skin temperature (27-29°C) for convenient application and sustained drug delivery [5].

Penetration Enhancement Techniques

Table 2: Physical Enhancement Techniques for AlClPc Topical Delivery

Technique Mechanism of Action Parameters Enhancement Effect Limitations
Iontophoresis Electrorepulsion, electroosmosis 0.5 mA/cm², 1-4 hours 2.3-fold increase in skin penetration [4] Requires specialized equipment
Microneedling Mechanical creation of microchannels Solid, dissolvable, or coated microneedles Direct bypass of stratum corneum Limited penetration depth
Sonophoresis Ultrasound-induced microbubble cavitation Low-frequency ultrasound 40-fold increase in dermal accumulation (for ZnPc) [2] Optimization parameters not fully established
Tape-stripping Physical removal of stratum corneum Sequential adhesive application Limited efficacy for AlClPc [4] Barrier impairment, infection risk

The combination of nanocarriers with physical penetration enhancement techniques has proven instrumental in achieving therapeutic AlClPc concentrations in target skin layers. Iontophoresis has emerged as a particularly effective approach, utilizing low-level electrical current (typically 0.5 mA/cm²) to promote drug transport through electrorepulsion and electroosmosis mechanisms [4] [7]. When applied to cyclodextrin-complexed AlClPc, iontophoresis facilitated a 2.3-fold increase in skin penetration over passive diffusion methods in significantly reduced time frames [4]. This technique demonstrates special utility for charged molecules and when combined with nanocarrier systems, as the electrical field can enhance transport of both the drug and the delivery vehicle through skin barriers.

Microneedling represents another physical approach that creates temporary micropores in the stratum corneum through mechanical action, allowing direct transport of AlClPc formulations to viable epidermal and superficial dermal layers [2]. While this technique effectively bypasses the primary skin barrier, research indicates that microneedle pretreatment alone may be insufficient for achieving therapeutic AlClPc concentrations without complementary formulation strategies [4]. Similarly, sonophoresis (low-frequency ultrasound) promotes skin barrier disruption through microbubble cavitation, with studies on zinc phthalocyanine demonstrating a forty-fold increase in dermal accumulation when combined with PEG-modified lipid micelles [2]. Each physical enhancement technique offers distinct advantages and limitations, suggesting that optimal AlClPc delivery may require strategic combination of multiple approaches tailored to specific therapeutic objectives and target skin pathologies.

Iontophoresis Protocol for AlClPc Topical Delivery

Experimental Setup and Formulation Preparation

The iontophoresis protocol for AlClPc delivery begins with preparation of the optimized formulation. For cyclodextrin-based systems, create an inclusion complex by dissolving AlClPc with hydroxypropyl-β-cyclodextrin (HP-βCD) in aqueous medium at a molar ratio optimized for maximum drug loading while preserving photochemical properties [4]. For lipid-based nanocarriers, prepare liposomes using the thin-film hydration method: dissolve SPC, cholesterol, DSPE-PEG2000 (85:10:5 molar ratio), and AlClPc in chloroform, then remove organic solvent under reduced pressure to form a thin lipid film. Hydrate the film with phosphate-buffered saline (pH 7.4) under agitation at 60°C for 30 minutes, followed by sonication or extrusion through polycarbonate membranes to achieve homogeneous nanometric size distribution (100-200 nm) [2] [6]. Characterize the resulting formulations for particle size, polydispersity index, zeta potential, encapsulation efficiency, and in vitro drug release profile before proceeding with iontophoretic experiments.

The iontophoresis system requires specific components arranged in proper configuration: (1) a programmable constant current power source capable of delivering 0.1-0.5 mA/cm²; (2) a two-chamber diffusion cell system with donor and receptor compartments; (3) appropriately sized electrodes (typically Ag/AgCl for stability); (4) full-thickness skin specimens (human or porcine) mounted between chambers with stratum corneum facing the donor compartment; and (5) temperature control maintained at 32°C to mimic physiological skin conditions [4] [7]. The receptor compartment should contain suitable buffer (e.g., PBS, pH 7.4) continuously stirred to maintain sink conditions throughout the experiment. The AlClPc formulation is placed in the donor chamber, ensuring complete contact with the skin surface and electrode assembly.

Iontophoresis Parameters and Experimental Procedure
  • Current Application: Apply a constant current density of 0.5 mA/cm² for a duration of 1-4 hours, based on the desired penetration depth and drug load. The anodal chamber should contain the AlClPc formulation if the drug carries a net negative charge or is encapsulated in negatively charged nanocarriers to leverage electrorepulsion mechanisms. Intermittent current application (e.g., alternating 30 minutes on/off cycles) may reduce skin resistance buildup and minimize potential irritation while maintaining transport efficiency [4] [7].

  • Post-Iontophoresis Processing: Following the current application period, carefully disassemble the diffusion cell and separate the skin specimen for analysis. The skin should be thoroughly cleansed with appropriate solvent to remove surface-adherent formulation, then subjected to tape-stripping (10-15 times) to remove stratum corneum layers if assessing depth-dependent distribution. The remaining skin tissue should be sectioned horizontally (cryostat sectioning recommended) to isolate epidermal and dermal layers for separate quantification of AlClPc accumulation [4].

  • Analytical Quantification: Extract AlClPc from different skin layers using organic solvents (DMSO or ethanol) and quantify via validated spectroscopic or chromatographic methods. Calculate key parameters including cumulative drug penetration, steady-state flux, skin retention, and enhancement ratio compared to passive diffusion controls. Assess skin integrity post-iontophoresis through transepidermal water loss (TEWL) measurements and histological examination to evaluate any current-induced structural alterations [4] [7].

Therapeutic Efficacy Assessment

In Vitro and In Vivo Evaluation

Table 3: Therapeutic Efficacy of AlClPc Formulations in Disease Models

Disease Model Formulation Light Parameters Therapeutic Outcomes Reference
Cutaneous Squamous Cell Carcinoma Anti-EGFR immunoliposomes + iontophoresis 660-780 nm, 25-100 J/cm² Targeted cytotoxicity, reduced cell viability [2]
Melanoma SLNs-AlPc 660 nm, 25.9 J/cm² Immunogenic cell death, dendritic cell activation [3]
Melanoma HP-βCD complex + iontophoresis Not specified 2.3-fold increased penetration, reduced cell viability after irradiation [4]
Microbial Infections Thermoresponsive hydrogel 660-770 nm Inhibition of Staphylococcus aureus [5]
Cutaneous Leishmaniasis Ultra-deformable liposomes 660 nm, 17-20 J/cm² Genotoxicity against parasites [1]

Comprehensive assessment of AlClPc therapeutic efficacy requires standardized in vitro models that recapitulate key aspects of target diseases. For oncological applications, utilize relevant cell lines such as A431 for squamous cell carcinoma or B16-F10 for melanoma, maintaining cells in appropriate culture conditions (DMEM with 10% FBS, 37°C, 5% CO₂) [2] [3]. Plate cells at optimized densities (3-5 × 10³ cells/well for viability assays) and allow adherence before introducing AlClPc formulations at concentrations typically ranging from 0.39 to 50 nM. Include appropriate controls including untreated cells, free AlClPc, and blank nanocarriers to account for non-specific effects. Following incubation (typically 15 minutes to 24 hours), irradiate cells using LED systems emitting at 660-680 nm with energy densities of 10-100 J/cm², then assess cytotoxicity 24 hours post-PDT using MTT or similar viability assays [2] [3].

For antimicrobial applications, employ standard bacterial strains such as Staphylococcus aureus or fungal species including Candida albicans. Inoculate microorganisms in suitable broth media and incubate with AlClPc formulations at concentrations demonstrating minimal dark toxicity (determined through preliminary assays). Following irradiation (typically 660 nm, 25-100 J/cm²), quantify antimicrobial efficacy through colony-forming unit (CFU) counts, metabolic activity assays, or biofilm formation assessments [1] [5]. The generation of reactive oxygen species represents a crucial mechanistic endpoint, measurable using fluorescent probes (e.g., DCFH-DA) via flow cytometry or fluorimetry, with comparisons to appropriate positive and negative controls.

In vivo evaluation utilizing murine models provides critical translational data on AlClPc biodistribution and therapeutic potential. For skin cancer models, implant tumor cells subcutaneously in immunocompromised or immunocompetent mice depending on study objectives, allowing tumors to reach predetermined volumes (typically 50-100 mm³) before intervention. Apply AlClPc formulations topically with or without iontophoresis assistance (0.5 mA/cm² for 30-60 minutes), then irradiate tumors after optimal drug accumulation periods (determined through pharmacokinetic studies) using appropriate light sources and parameters (660-680 nm, 50-150 J/cm²) [2]. Monitor tumor volume regression, survival outcomes, and immunological responses, with histological analysis of harvested tissues providing insights into necrosis, apoptosis, and immune cell infiltration patterns. For comprehensive safety assessment, evaluate skin irritation, systemic toxicity, and photosensitivity responses throughout the study duration.

Experimental Workflows and Visualization

Formulation Development and Evaluation Workflow

G cluster_prep Formulation Preparation cluster_char Physicochemical Characterization cluster_pen Skin Penetration Evaluation cluster_effic Therapeutic Efficacy Start Formulation Development & Evaluation Workflow NP1 Nanocarrier Preparation (Thin-film hydration, emulsion) Start->NP1 NP2 Cyclodextrin Complexation (Solvent evaporation, lyophilization) Start->NP2 NP3 Hydrogel Incorporation (Cold method, mixing) Start->NP3 C1 Size and PDI Analysis (DLS, NTA) NP1->C1 NP2->C1 NP3->C1 C2 Encapsulation Efficiency (Spectrofluorimetry, HPLC) C1->C2 C3 Morphological Analysis (AFM, TEM) C2->C3 C4 Stability Assessment (Size, Zeta potential) C3->C4 P1 Passine Permeation (Diffusion cells) C4->P1 P2 Iontophoresis Application (0.5 mA/cm², 1-4h) C4->P2 P3 Skin Layer Distribution (Tape-stripping, sectioning) P1->P3 P2->P3 P4 Analytical Quantification (Spectroscopy, HPLC) P3->P4 E1 In Vitro Studies (Cell culture models) P4->E1 E2 In Vivo Evaluation (Animal models) E1->E2 E3 Immunological Assessment (Flow cytometry, ELISA) E2->E3

Iontophoresis Experimental Setup

G cluster_system Iontophoresis System Components cluster_proc Experimental Procedure Title Iontophoresis Experimental Setup S1 Power Source (Constant current, 0.5 mA/cm²) Title->S1 S2 Electrodes (Ag/AgCl for stability) S1->S2 S3 Diffusion Cell (Donor and receptor chambers) S2->S3 S4 Skin Membrane (Human/porcine, full-thickness) S3->S4 S5 Temperature Control (32°C, circulating water bath) S4->S5 P1 Skin Preparation (Mount between chambers) S5->P1 P2 Formulation Application (Donor chamber) P1->P2 P3 Current Application (0.5 mA/cm², 1-4 hours) P2->P3 P4 Sample Collection (Skin layers, receptor fluid) P3->P4 P5 Analysis (Quantification, histology) P4->P5

Conclusion and Future Perspectives

The strategic combination of advanced formulation approaches with physical enhancement techniques like iontophoresis represents a promising frontier for topical AlClPc delivery in photodynamic therapy. The accumulated research demonstrates that overcoming the inherent physicochemical limitations of this potent photosensitizer requires integrated solutions that address multiple biological barriers simultaneously. The development of targeted nanocarriers with optimized physicochemical properties, coupled with controlled physical permeation enhancement, enables achievement of therapeutic AlClPc concentrations in specific skin layers while minimizing systemic exposure and off-target effects.

Future advancements in this field will likely focus on personalized treatment approaches enabled by emerging technologies. The integration of iontophoresis with Internet of Things (IoT) platforms and artificial intelligence could facilitate real-time treatment monitoring and parameter adjustment based on individual patient characteristics and therapeutic responses [7]. Additionally, continued innovation in nanocarrier design with stimuli-responsive elements (pH, enzyme, or light-activated release mechanisms) may further enhance spatiotemporal control of AlClPc delivery. Standardization of iontophoretic parameters and preclinical models across research laboratories will be essential for accelerating clinical translation and commercial development of these promising therapeutic strategies [7].

References

Comprehensive Application Notes and Protocols: AlClPc Cyclodextrin Complexation for Cutaneous Delivery in Photodynamic Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cutaneous photodynamic therapy (PDT) represents a promising non-invasive approach for treating various skin conditions, including melanoma and non-melanoma skin cancers. Aluminum-chloride phthalocyanine (AlClPc), a second-generation photosensitizer, has gained significant attention due to its potent photodynamic efficiency and reduced dermatological photosensitivity compared to first-generation photosensitizers. However, the therapeutic potential of AlClPc is severely limited by its extremely lipophilic nature (Log P = 7.3) and consequent poor aqueous solubility, which prevents effective cutaneous penetration and leads to molecular aggregation that compromises its photophysical properties [1] [2]. To overcome these challenges, researchers have developed a novel combination approach utilizing cyclodextrin complexation to enhance solubility alongside iontophoresis for improved skin permeation.

The strategic combination of cyclodextrin complexation with physical enhancement techniques addresses multiple barriers in topical AlClPc delivery. Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-βCD), form inclusion complexes that significantly increase AlClPc's aqueous solubility while maintaining its photodynamic capabilities. When coupled with iontophoresis, this system enables sufficient accumulation of AlClPc in deeper skin layers, making it viable for effective photodynamic therapy of cutaneous tumors [1] [2] [3]. These Application Notes and Protocols provide detailed methodologies, experimental data, and practical guidance for implementing this combined strategy in preclinical drug development for cutaneous PDT applications.

Materials and Methods

Materials
  • Aluminum-chloride phthalocyanine (AlClPc) (85% purity, Sigma-Aldrich, Steinheim, Germany)
  • Hydroxypropyl-β-cyclodextrin (HP-βCD) (Cavasol W7, Ashland, Lexington, KY, USA)
  • Methanol HPLC grade (JTBaker, Radnor, PA, USA)
  • Phosphate-buffered saline (PBS) (pH 7.4)
  • Tween 20 (Dynamics Química, São Paulo, Brazil)
  • Murine melanoma skin cancer cells (B16-F10)
  • Dialysis membranes (MWCO 12-14 kDa)
  • Vertical Franz diffusion cells with adequate electrode systems
Equipment
  • Franz diffusion cells with electrode setups for iontophoresis
  • High-performance liquid chromatography (HPLC) system with fluorescence detector
  • Spectrofluorometer for reactive oxygen species (ROS) detection
  • Differential scanning calorimetry (DSC) apparatus
  • X-ray diffractometer (XRD)
  • Fourier-transform infrared spectroscopy (FTIR)
  • Scanning electron microscope (SEM)
  • Cell culture incubator and MTT assay equipment

Results and Discussion

Complex Characterization

Table 1: Characterization Results of AlClPc-HP-βCD Inclusion Complex

Parameter Results Methodology Significance
Complexation efficiency >85% Phase solubility studies High inclusion rate indicating effective complex formation
Solubility enhancement Significant increase in aqueous medium HPLC quantification Enables formulation in aqueous systems
Stoichiometry 1:1 (AlClPc:HP-βCD) Job's plot method Optimal binding ratio
ROS production Maintained after complexation Dichlorofluorescein assay Photodynamic efficacy preserved
Thermal behavior Distinct from physical mixture DSC Confirms complex formation
Crystallinity Reduced compared to pure compounds XRD Amorphous nature supports solubility
Molecular interactions H-bonding and hydrophobic interactions FTIR Mechanism of complexation

The AlClPc-HP-βCD inclusion complex demonstrated significantly enhanced aqueous solubility while maintaining the photosensitizing properties of AlClPc. Phase solubility studies revealed a linear AL-type diagram, indicating the formation of soluble complexes with 1:1 stoichiometry. The complexation efficiency exceeded 85%, demonstrating the effectiveness of HP-βCD in encapsulating AlClPc molecules. Most importantly, the complex maintained reactive oxygen species (ROS) production capacity upon irradiation, confirming that the photodynamic activity of AlClPc was preserved despite complexation [1] [2]. The complex displayed characteristic changes in thermal behavior and crystallinity compared to physical mixtures, providing evidence of successful inclusion complex formation rather than simple physical mixing.

Skin Permeation Studies

Table 2: Comparison of Skin Permeation Enhancement Techniques for AlClPc-HP-βCD Complex

Permeation Method AlClPc Penetration Time Required Skin Damage Mechanism Efficiency
Passive permeation Baseline 24 hours None Concentration gradient-driven Low
Tape-stripping No significant increase 24 hours Moderate Stratum corneum removal Ineffective
Microneedle pretreatment No significant increase 24 hours Mild Microconduits creation Ineffective
Iontophoresis 2.3-fold increase Shorter period Minimal Electromigration/Electroosmosis High

Evaluation of three physical permeation enhancement techniques revealed that iontophoresis significantly outperformed both tape-stripping and microneedle pretreatment. While tape-stripping and microneedle approaches failed to enhance AlClPc-HP-βCD complex penetration potentially due to the complex size or interaction with compromised skin components, iontophoresis achieved a 2.3-fold increase in cutaneous AlClPc delivery in a shorter application time [1] [3]. This enhancement is attributed to the combined effects of electromigration (for charged species) and electroosmotic flow (for neutral molecules), which facilitate transport through skin appendages and intercellular pathways without causing significant barrier damage.

Biological Activity

Table 3: In Vitro Biological Activity Assessment of AlClPc-HP-βCD Complex

Assessment Parameter Results Experimental Conditions Implications
Cytotoxicity (dark) No significant reduction in cell viability Murine melanoma cells (B16-F10), 24h incubation Favorable safety profile without irradiation
Cytotoxicity (irradiated) Significant reduction in cell viability 670 nm laser irradiation, 10 J/cm² Potent photodynamic effect
ROS production Maintained after complexation Dichlorofluorescein assay Photochemical mechanisms preserved
Therapeutic window Wide Comparison of dark vs. irradiated cytotoxicity Selective tumor targeting potential

The in vitro cytotoxicity assessment against murine melanoma skin cancer cells demonstrated that the AlClPc-HP-βCD complex significantly reduced cell viability only upon irradiation, while maintaining high cell viability in the absence of light activation. This selective cytotoxicity profile is crucial for photodynamic therapy applications, as it indicates a favorable therapeutic window where the photosensitizer remains relatively inert until activated by specific light wavelengths [1] [2]. The preserved ROS generation capacity confirmed that complexation with HP-βCD did not compromise the fundamental photodynamic mechanism of AlClPc, validating the functional efficacy of the inclusion complex.

Experimental Protocols

AlClPc-HP-βCD Inclusion Complex Preparation
  • Objective: To prepare and characterize the inclusion complex between AlClPc and HP-βCD for enhanced aqueous solubility and maintained photodynamic activity.
  • Principle: The hydrophobic cavity of HP-βCD encapsulates AlClPc molecules through non-covalent interactions, improving aqueous solubility while protecting the photosensitizing properties [4].
4.1.1 Step-by-Step Protocol
  • Solution Preparation:

    • Dissolve HP-βCD in distilled water to obtain a 10% (w/v) solution.
    • Prepare a saturated solution of AlClPc in methanol.
  • Complex Formation:

    • Slowly add the AlClPc solution to the HP-βCD solution in a 1:1 molar ratio.
    • Stir continuously at 400 rpm for 24 hours at room temperature protected from light.
  • Solvent Removal:

    • Evaporate methanol under reduced pressure at 40°C using a rotary evaporator.
    • Filter the resulting solution through a 0.22 μm membrane to remove uncomplexed AlClPc.
  • Lyophilization:

    • Freeze the filtered solution at -80°C for 4 hours.
    • Lyophilize for 48 hours to obtain the dry inclusion complex powder.
    • Store in airtight containers protected from light at 4°C.
  • Quality Control:

    • Determine complexation efficiency by HPLC.
    • Characterize the complex using DSC, XRD, and FTIR to confirm inclusion formation.
In Vitro Skin Permeation Assessment
  • Objective: To evaluate and compare the skin permeation of AlClPc from the HP-βCD complex using different enhancement techniques.
  • Principle: Iontophoresis enhances the transport of charged and neutral molecules through the skin by applying a mild electric current [1] [2].
4.2.1 Step-by-Step Protocol
  • Skin Membrane Preparation:

    • Use dermatomed porcine or human epidermis (300-400 μm thickness).
    • Mount the skin between donor and receptor compartments of Franz diffusion cells.
  • Sample Application:

    • Apply the AlClPc-HP-βCD complex (1 mg/mL equivalent AlClPc) in the donor compartment.
    • Maintain receptor phase (PBS with 0.5% Tween 20, pH 7.4) at 37°C with continuous stirring.
  • Iontophoresis Protocol:

    • Apply constant current (0.5 mA/cm²) for 30 minutes using Ag/AgCl electrodes.
    • Ensure the donor contains the formulation with the same polarity as AlClPc.
  • Sample Collection:

    • Collect receptor samples at predetermined intervals (0, 1, 2, 4, 6, 8, 12, 24 hours).
    • Analyze AlClPc content by HPLC with fluorescence detection.
  • Data Analysis:

    • Calculate cumulative AlClPc permeation per unit area.
    • Compare with passive permeation and other enhancement techniques.
In Vitro Photodynamic Activity Assessment
  • Objective: To verify the maintained photodynamic activity of the AlClPc-HP-βCD complex through ROS production and cytotoxicity assays.
  • Principle: Upon light activation, AlClPc generates reactive oxygen species that induce cytotoxicity in cancer cells [1].
4.3.1 Step-by-Step Protocol
  • Cell Culture:

    • Maintain murine melanoma cells (B16-F10) in DMEM with 10% FBS at 37°C, 5% CO₂.
    • Seed cells in 96-well plates (10,000 cells/well) and incubate for 24 hours.
  • Treatment:

    • Add AlClPc-HP-βCD complex at concentrations ranging from 0.1-10 μM.
    • Incubate for 24 hours in the dark.
  • Irradiation:

    • Replace medium with PBS and irradiate with 670 nm laser light at 10 J/cm².
    • Include dark controls (no irradiation) for each concentration.
  • Viability Assessment:

    • After irradiation, replace with fresh medium and incubate for 24 hours.
    • Add MTT solution (0.5 mg/mL) and incubate for 4 hours.
    • Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.
  • ROS Detection:

    • Incubate cells with DCFH-DA (10 μM) for 30 minutes before irradiation.
    • Measure fluorescence (excitation 485 nm, emission 535 nm) after irradiation.

Application Notes

Formulation Considerations
  • Cyclodextrin Selection: HP-βCD demonstrates optimal complexation efficiency with AlClPc due to appropriate cavity size and higher aqueous solubility compared to native β-cyclodextrin. The hydroxypropyl derivatives also offer enhanced safety profiles for pharmaceutical applications [5] [4].

  • Complexation Optimization: The 1:1 molar ratio of AlClPc to HP-βCD provides the optimal balance between complexation efficiency and formulation viscosity. Higher CD ratios may increase solubility but could potentially hinder skin permeation due to increased molecular size.

  • Formulation Stability: The AlClPc-HP-βCD complex demonstrates improved chemical stability compared to free AlClPc, particularly against aggregation and precipitation. However, protection from light during storage is essential to prevent premature activation.

Iontophoresis Parameters
  • Current Density: 0.5 mA/cm² represents the optimal balance between enhanced permeation and skin tolerance. Higher current densities may cause skin irritation without significant permeation improvement.

  • Application Time: 30-minute application provides sufficient AlClPc delivery while maintaining practical treatment duration. Longer applications do not significantly increase cumulative permeation.

  • Electrode Configuration: Ag/AgCl electrodes prevent pH shifts in the formulation chamber. The donor should contain the formulation with the same polarity as AlClPc for efficient electromigration.

Troubleshooting Guidance
  • Low Complexation Efficiency: Ensure complete dissolution of HP-βCD before adding AlClPc. Extend the mixing time to 36 hours if necessary. Verify the stoichiometric ratio using Job's plot method.

  • Variable Skin Permeation: Use dermatomed skin of consistent thickness. Pre-hydrate skin membranes for 30 minutes before experimentation. Ensure uniform current distribution during iontophoresis.

  • Inconsistent Biological Activity: Standardize irradiation parameters including light fluence, wavelength, and beam homogeneity. Use fresh AlClPc-HP-βCD complex solutions and avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow

G AlClPc-HPβCD Complexation and Evaluation Workflow Start Start Project Complexation AlClPc-HPβCD Complex Formation Start->Complexation Characterization Physical Characterization (DSC, XRD, FTIR) Complexation->Characterization Solubility Solubility Studies Characterization->Solubility Permeation Skin Permeation Assessment Solubility->Permeation BioActivity Biological Activity Evaluation Permeation->BioActivity DataAnalysis Data Analysis & Optimization BioActivity->DataAnalysis Conclusion Conclusions & Reporting DataAnalysis->Conclusion

Photodynamic Therapy Mechanism

G AlClPc Photodynamic Therapy Mechanism Admin Topical Application of AlClPc-HPβCD Complex Delivery Iontophoresis-Mediated Skin Delivery Admin->Delivery Accumulation Cellular Uptake & Accumulation in Target Tissue Delivery->Accumulation Activation Light Activation (670 nm wavelength) Accumulation->Activation ROS Reactive Oxygen Species (ROS) Generation Activation->ROS Apoptosis Cellular Apoptosis/Necrosis Therapeutic Effect ROS->Apoptosis

Conclusion

The combination of cyclodextrin complexation and iontophoresis represents a promising strategy for effective cutaneous delivery of AlClPc in photodynamic therapy applications. The AlClPc-HP-βCD inclusion complex significantly enhances aqueous solubility while maintaining the photosensitizing properties of AlClPc. When coupled with iontophoresis, this system enables effective skin penetration of AlClPc, achieving a 2.3-fold increase compared to passive permeation. The preserved biological activity against melanoma cells upon irradiation confirms the therapeutic potential of this approach. These Application Notes and Protocols provide comprehensive guidance for researchers seeking to implement this combined strategy in preclinical development of topical photodynamic therapies for skin cancers.

References

Aluminum Phthalocyanine Chloride Nanoparticle Drug Delivery Systems: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aluminum Phthalocyanine Chloride in Photodynamic Therapy

This compound (AlPc) represents a second-generation photosensitizer with exceptional potential for cancer photodynamic therapy (PDT). As a synthetic macrocyclic compound with a porphyrin-like structure, AlPc features a central aluminum ion coordinated within a conjugated tetrapyrrole ring system that confers superior photophysical properties, including strong absorption in the near-infrared region (670-770 nm) and high singlet oxygen quantum yield. [1] [2] This absorption characteristic enables deeper tissue penetration, making it particularly suitable for treating solid tumors. [2]

Despite these advantageous properties, the clinical application of AlPc has been significantly limited by several inherent challenges. The molecule exhibits pronounced hydrophobicity, leading to poor water solubility and rapid clearance by mononuclear phagocytes. [3] In aqueous environments, AlPc molecules undergo molecular aggregation through π-π interactions, which dramatically reduces their photodynamic efficacy through self-quenching effects. [4] [5] Additionally, AlPc demonstrates insufficient tumor specificity and poor bioavailability in its free form. [1]

Nanoparticle-based delivery systems have emerged as a promising strategy to overcome these limitations, creating what are often termed third-generation photosensitizers. [4] By encapsulating AlPc within various nanocarriers, researchers have successfully enhanced its water dispersibility, prevented molecular aggregation, improved tumor-specific targeting through the enhanced permeability and retention (EPR) effect, and enabled controlled release mechanisms. [1] [2] These advanced formulations maintain the photophysical properties of AlPc while significantly improving its pharmacokinetic profile and therapeutic efficacy.

Formulation Strategies for AlPc Nanoparticles

Overview of Nanocarrier Platforms

Various nanocarrier systems have been successfully developed for AlPc delivery, each offering distinct advantages for photodynamic therapy applications. Solid lipid nanoparticles (SLNs) represent one of the most extensively studied platforms, composed of biocompatible lipid matrices that remain solid at both room and body temperatures. [6] [7] These systems provide excellent photosensitizer protection, enhanced cellular uptake, and improved photodynamic efficacy against various cancer cell lines, including melanoma and breast adenocarcinoma. [6] [7]

Polymetric nanoparticles offer another versatile platform, with materials such as poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) and gelatin-poly(acrylic acid) demonstrating successful AlPc encapsulation. [4] [8] These systems typically employ solvent displacement methods for preparation and can be engineered to provide controlled release profiles of the photosensitizer. The core-shell structure of gelatin-poly(acrylic acid) nanoparticles, for instance, has shown particular effectiveness in maintaining AlPc photophysical properties while enabling sustained release kinetics. [8]

Nanoemulsions represent a third major category, with oil-in-water systems using castor oil and Cremophor ELP as surfactant producing monodisperse nanodroplets of approximately 25 nm diameter. [3] These formulations have demonstrated remarkable photodynamic activity against cancer cells, with significantly enhanced efficacy compared to free AlPc. The spontaneous emulsification method used for their production offers advantages of simplicity and scalability without requiring complex equipment or high levels of organic solvents. [3]

Comparative Analysis of AlPc Nanoformulations

Table 1: Composition and Characteristics of Different AlPc Nanoformulations

Formulation Type Composition Particle Size (nm) PDI Encapsulation Efficiency Key Advantages
Solid Lipid Nanoparticles [6] [7] Murumuru butter, Brij O10 ~170 <0.25 >85% Excellent stability, enhanced cellular uptake, immunogenic cell death induction
Polymetric Nanoparticles [4] [8] PVM/MA or Gelatin-poly(acrylic acid) 100-200 <0.2 >80% Controlled release, biocompatibility, protection from aggregation
Nanoemulsions [3] Castor oil, Cremophor ELP ~25 ~0.1 >90% Small size, simple preparation, high singlet oxygen production

Table 2: Photophysical and Biological Properties of AlPc Nanoformulations

Formulation Type Absorption Peak (nm) Emission Peak (nm) ROS Production In Vitro Efficacy (Cell Lines) Dark Toxicity
Solid Lipid Nanoparticles [7] 670-680 680-690 High B16-F10 (melanoma) Low
Polymetric Nanoparticles [4] [8] 670-675 675-685 Moderate to High 4T1, MCF-7 (breast cancer) Low
Nanoemulsions [3] 674 684 Very High MCF-7 (breast cancer) Low
Preparation Workflow

The following diagram illustrates the general decision-making workflow for selecting and preparing AIPc nanoparticle formulations:

G Start Start: Select AIPc Nanoparticle Formulation SLN Solid Lipid Nanoparticles (SLNs) Start->SLN  High Stability  Need Poly Polymeric Nanoparticles Start->Poly  Sustained Release  Need NanoE Nanoemulsions Start->NanoE  Simple Process  Need App1 Application: Deep Tissue Tumors with ICD Requirement SLN->App1 App2 Application: Controlled Release & Biocompatibility Focus Poly->App2 App3 Application: Rapid Efficacy & Simple Preparation NanoE->App3 Prep1 Preparation: Melt Emulsification with Murumuru Butter/Brij O10 App1->Prep1 Prep2 Preparation: Solvent Displacement with PVM/MA or Gelatin-PAA App2->Prep2 Prep3 Preparation: Spontaneous Emulsification with Castor Oil/Cremophor ELP App3->Prep3

Experimental Protocols

Preparation of AlPc-Loaded Solid Lipid Nanoparticles

The melt emulsification method provides an effective approach for preparing AlPc-loaded solid lipid nanoparticles (SLNs) with consistent physicochemical properties and high encapsulation efficiency. [7]

3.1.1 Materials and Equipment
  • Lipid Phase: Murumuru butter (Amazon Oil, SISGEN:A1563A6) serves as the solid matrix due to its appropriate melting point and biocompatibility. [7]
  • Surfactant: Brij O10 (Sigma-Aldrich) provides effective stabilization of the nanodispersion. [7]
  • Photosensitizer: this compound (AlPc) stock solution (300 μM in ethanol). [4]
  • Equipment: Magnetic stirrer with hotplate, heating system, sonication bath, and Zetasizer Nano ZS for characterization. [4]
3.1.2 Step-by-Step Procedure
  • Prepare Lipid Phase: Melt Murumuru butter (2% w/v) and Brij O10 surfactant (1% w/v) with AlPc (20 μM final concentration) at 75°C under magnetic stirring (500 rpm) until complete homogenization. [7]
  • Heat Aqueous Phase: Simultaneously heat ultrapure water to 75°C to prevent premature lipid solidification upon mixing. [7]
  • Emulsification: Gradually add the aqueous phase to the lipid phase while maintaining temperature at 75°C and continuous stirring at 500 rpm for 5 minutes. [7]
  • Cooling and Formation: Remove the heat source while continuing stirring (500 rpm) for 5 minutes until room temperature is reached, allowing SLN formation. [7]
  • Storage: Store the final SLN-AlPc dispersion at 4°C protected from light for up to 30 days without significant changes in physicochemical properties. [7]
Preparation of AlPc-Loaded Polymeric Nanoparticles

The solvent displacement method offers a reliable technique for encapsulating AlPc within polymeric nanoparticles, particularly using PVM/MA or gelatin-poly(acrylic acid) systems. [4] [8]

3.2.1 Materials
  • Polymers: PVM/MA (Gantrez AN-119) or gelatin-poly(acrylic acid) core-shell structures. [4] [8]
  • Solvents: Acetone, ethanol, and distilled water. [4]
  • Additives: Tween 20 (0-2% w/v) to prevent AlPc aggregation. [4]
3.2.2 Step-by-Step Procedure
  • Polymer Solution: Dissolve PVM/MA in acetone at concentrations ranging from 10-80 mg/mL. [4]
  • Solvent Addition: Sequentially add 10 mL of ethanol and 10 mL of distilled water to 5 mL of polymer solution under mild stirring at room temperature. [4]
  • Anti-Aggregation Agent: Incorporate Tween 20 (optimal concentration 0.5-1% w/v) to minimize AlPc aggregation. [4]
  • AlPc Loading: Add 350 μL of 300 μM AlPc in ethanol dropwise to the dispersion under mild stirring. [4]
  • Solvent Removal: Remove organic solvents by distillation at 45°C under reduced pressure (80 mbar) using a rotavapor apparatus. [4]
  • Purification: Centrifuge at 22,000 ×g for 30 minutes, resuspend pellet in distilled water, and repeat washing twice. [4]
Preparation of AlPc Nanoemulsions

Spontaneous nanoemulsification provides a straightforward method for producing AlPc-loaded nanoemulsions with exceptional photodynamic activity. [3]

3.3.1 Materials
  • Oil Phase: Castor oil composed primarily of ricinoleic acid triglycerides. [3]
  • Surfactant: Cremophor ELP as the emulsifying agent. [3]
  • Optimal Ratio: Surfactant-to-oil ratio (SOR) of 0.75 for monodisperse populations. [3]
3.3.2 Step-by-Step Procedure
  • SOmix Preparation: Dissolve AlPc in the surfactant/oil mixture at 444 μmol·kg⁻¹ optimal concentration. [3]
  • Emulsification: Gradually add aqueous phase to the SOmix under mild stirring at room temperature. [3]
  • Nanodroplet Formation: Rely on the turbulent movement of surfactants from the oil to the oil-water interface to spontaneously form nanodroplets. [3]
  • Characterization: Confirm hydrodynamic diameter of approximately 25 nm and polydispersity index of 0.1 by dynamic light scattering. [3]
Characterization Techniques
3.4.1 Physicochemical Properties
  • Size and Distribution: Measure hydrodynamic diameter and polydispersity index (PDI) by photon correlation spectroscopy at 25°C using a Zetasizer Nano ZS. Acceptable PDI values are <0.3, with ideal <0.2 indicating monodisperse populations. [4] [3]
  • Surface Charge: Determine zeta potential by electrophoretic laser Doppler velocimetry in PBS at pH 7.4. [4]
  • Morphology: Analyze using transmission electron microscopy (TEM) and atomic force microscopy (AFM) to confirm spherical shape and size distribution. [6]
3.4.2 Photophysical Properties
  • Aggregation State: Assess by UV-Vis spectroscopy (absorption peaks at 670-680 nm indicate monomeric form) and fluorescence spectroscopy (excitation 350 nm, emission 680-690 nm). [4] [3]
  • Singlet Oxygen Production: Evaluate using chemical quenchers or fluorescent ROS sensors under irradiation (660 nm LED, energy density 2.95-25.9 J/cm²). [3] [7]

Table 3: Characterization Techniques for AlPc Nanoparticles

Parameter Method Optimal Values Significance
Particle Size Dynamic Light Scattering 20-200 nm EPR effect, tissue penetration
Polydispersity Index Dynamic Light Scattering <0.3 (ideal <0.2) Formulation homogeneity
Zeta Potential Electrophoretic Light Scattering ±10-30 mV Colloidal stability
Encapsulation Efficiency Fluorescence after solvent extraction >80% Loading capacity, cost-effectiveness
Absorption Maximum UV-Vis Spectroscopy 670-680 nm Monomeric form preservation
Fluorescence Intensity Fluorometry (ex 350 nm, em 680 nm) High compared to free AlPc Reduced aggregation, photodynamic potential

Therapeutic Applications and Efficacy Assessment

In Vitro Photodynamic Therapy Protocols

Standardized protocols for in vitro PDT using AlPc nanoparticles have been established to evaluate their therapeutic potential against various cancer cell lines.

4.1.1 Cell Culture and Treatment
  • Cell Lines: Human mammary adenocarcinoma (MCF-7), murine melanoma (B16-F10), and murine mammary carcinoma (4T1) cells are commonly used models. [4] [7]
  • Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator. [4] [7]
  • Nanoparticle Incubation: Incubate cells with AlPc nanoformulations at concentrations ranging from 0.39-50 nM for 15 minutes to 24 hours, depending on the specific formulation. [7]
4.1.2 Light Irradiation Parameters
  • Light Source: LED array system emitting at 660 nm wavelength. [7]
  • Energy Density: 25.9 J/cm² delivered over 10 minutes for SLN-AlPc systems. [7]
  • Distance: Maintain consistent distance between light source and cells to ensure uniform irradiation. [4]
Assessment of Therapeutic Efficacy
4.2.1 Cell Viability Analysis
  • MTT Assay: Incubate treated cells with 0.5 mg/mL MTT solution for 4 hours at 37°C followed by dissolution of formazan crystals in DMSO and measurement at 570 nm. [8] [7]
  • Dose-Response Curves: Treat cells with serial dilutions of AlPc nanoformulations (0.39-50 nM) to determine IC₅₀ values. [7]
4.2.2 Reactive Oxygen Species Detection
  • Flow Cytometry: Use Cellular ROS Assay Kit (Orange) for quantification of intracellular ROS production post-PDT. [7]
  • Fluorescence Probes: Employ dichloro-dihydro-fluorescein diacetate (DCFH-DA) or similar oxidation-sensitive probes to detect ROS generation. [3]
4.2.3 Immunogenic Cell Death Assessment
  • Damage-Associated Molecular Patterns: Evaluate exposure of calreticulin, ATP release, and HMGB1 translocation. [7]
  • Dendritic Cell Activation: Measure expression of MHCII, CD86, CD80 and production of IL-12, IFN-γ in dendritic cells co-cultured with PDT-treated cancer cells. [7]
Summary of Key Research Findings

Table 4: In Vitro Efficacy of AlPc Nanoformulations in Cancer Models

Formulation Cell Line IC₅₀/CC₅₀ Key Findings Reference
SLNs-AlPc B16-F10 (murine melanoma) 1.7 nM Induced immunogenic cell death, activated dendritic cells [7]
Nanoemulsion (S444) MCF-7 (human breast adenocarcinoma) 6.0 nM Powerful cytotoxic effect on monolayers and spheroids [3]
PVM/MA Nanoparticles 4T1 (murine mammary carcinoma) Not specified Effective against cancerous cells, low dark toxicity [4]
Gelatin-PAA Nanoparticles B16-F10 (murine melanoma) Similar to free AlPc Superior photoeffects compared to free AlPc [8]

Conclusion and Future Perspectives

The development of nanoparticle-based delivery systems for this compound represents a significant advancement in photodynamic therapy for cancer treatment. The protocols outlined in this document provide researchers with standardized methods for preparing, characterizing, and evaluating various AlPc nanoformulations, including solid lipid nanoparticles, polymeric nanoparticles, and nanoemulsions. These systems effectively address the fundamental limitations of native AlPc, particularly its hydrophobicity and aggregation tendency, while enhancing tumor targeting and therapeutic efficacy.

Current research demonstrates that optimized AlPc nanoformulations can achieve impressive photodynamic activity at nanomolar concentrations against various cancer models, with the additional benefit of inducing immunogenic cell death that activates antitumor immune responses. [7] The continued refinement of these nanocarrier systems, combined with more detailed understanding of structure-activity relationships, will further improve their clinical potential. Future directions include the development of active targeting strategies using ligand-functionalized nanoparticles, combination therapies with conventional anticancer agents or immunomodulators, and advanced stimuli-responsive systems for spatiotemporal control of photosensitizer activation. As these technologies mature, AlPc-based nanophotosensitizers hold significant promise for becoming important tools in the clinical oncology arsenal.

References

Comprehensive Application Notes and Protocols: Aluminum Phthalocyanine Chloride (AlClPc) Antimicrobial Photodynamic Therapy for Biofilm Eradication

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Antimicrobial Photodynamic Therapy (aPDT) and AlClPc

Antimicrobial photodynamic therapy (aPDT) represents an innovative approach for combating resistant microbial infections, particularly those associated with structured biofilms. This modality employs three essential components: a photosensitizing compound (PS), light of an appropriate wavelength, and ambient oxygen to generate reactive oxygen species (ROS) that exert lethal effects on microbial cells [1] [2]. The interest in aPDT has intensified in response to the escalating global challenge of antimicrobial resistance, as its mechanism of action makes the development of microbial resistance highly unlikely due to simultaneous damage to multiple cellular targets [2] [3]. Unlike conventional antibiotics that target specific metabolic pathways, aPDT employs non-specific oxidation that damages lipids, proteins, and nucleic acids simultaneously, making resistance development considerably less probable [2].

Aluminum phthalocyanine chloride (AlClPc) belongs to the phthalocyanine class of photosensitizers, characterized by strong absorption in the red spectrum region (around 660 nm), which provides superior tissue penetration compared to shorter wavelengths [4] [5]. When encapsulated in chitosan nanoparticles (CN), AlClPc demonstrates enhanced bioavailability and microbial targeting capabilities, addressing the limitation of poor solubility that often plagues photosensitizers [4]. The cationic nature of chitosan facilitates interaction with negatively charged microbial cell membranes, promoting selective accumulation in biofilm structures [4] [5]. This targeted approach minimizes potential damage to host tissues while maximizing antimicrobial efficacy against complex biofilm communities.

Mechanism of Action: Photophysical Processes and Biological Effects

The photodynamic process begins when AlClPc molecules in their ground state (⁰PS) absorb photons from light at the appropriate wavelength (660 nm), transitioning to an excited singlet state (¹PS) [2]. This unstable state undergoes intersystem crossing to form a more stable excited triplet state (³PS), which can then transfer energy to surrounding substrates through two primary pathways as illustrated in Figure 2. In the Type I mechanism, the excited photosensitizer directly transfers electrons to biomolecules, generating radical species that subsequently react with oxygen to produce reactive oxygen species including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH) [2] [3]. In the Type II mechanism, which predominates for AlClPc, the triplet-state photosensitizer directly transfers energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) [2].

The generated ROS, particularly singlet oxygen, induces lethal oxidative damage to multiple cellular components, including lipid peroxidation of cell membranes, protein denaturation, and nucleic acid strand breaks [1] [3]. In biofilm communities, this oxidative assault additionally disrupts the extracellular polymeric substance (EPS) matrix, compromising structural integrity and enhancing permeability for deeper photosensitizer penetration [1] [3]. The spatial proximity of AlClPc-loaded chitosan nanoparticles to microbial cells within the biofilm ensures targeted damage, while the multi-target mechanism prevents development of resistance through conventional adaptive mechanisms [4] [2].

Table 1: Photophysical Properties and Reaction Mechanisms of AlClPc in aPDT

Parameter Characteristics Biological Implications
Absorption Peak 660 nm (Visible red light) Deeper tissue penetration; avoids UV damage
Primary Mechanism Type II (singlet oxygen production) Highly efficient oxidation of cellular components
Reactive Oxygen Species Singlet oxygen (¹O₂), hydroxyl radicals, superoxide anions Multi-target damage to lipids, proteins, DNA
Cellular Targets Membranes, enzymes, nucleic acids, EPS matrix Broad-spectrum activity; resistance development unlikely
Oxygen Dependency High (concentration-dependent efficacy) Potential limitation in hypoxic biofilm regions

Quantitative Efficacy Data for AlClPc-Mediated aPDT

Anti-Biofilm Efficacy Against Multispecies Communities

The efficacy of AlClPc-mediated aPDT has been quantitatively demonstrated against multispecies biofilms representative of clinical scenarios. In a seminal study investigating a polymicrobial biofilm model comprising Streptococcus mutans, Lactobacillus casei, and Candida albicans, AlClPc encapsulated in chitosan nanoparticles (AlClPc+CN+L) achieved significant log reductions in viability compared to untreated controls [4] [5]. The specific reductions observed were 3.18 log₁₀ CFU/mL for S. mutans, 4.91 log₁₀ CFU/mL for L. casei, and 2.09 log₁₀ CFU/mL for C. albicans [4]. Importantly, the non-encapsulated AlClPc formulation showed similar efficacy to the negative control (PBS), highlighting the critical role of chitosan nanoparticle encapsulation in enhancing antimicrobial potency through improved biofilm penetration and cellular uptake [4].

Beyond microbial viability reduction, AlClPc-mediated aPDT significantly impacts biofilm metabolism, particularly through reduction in lactate production [4]. Lactic acid serves as a key virulent factor in cariogenic biofilms, contributing to enamel demineralization and caries progression. The observed reduction in lactate following aPDT with AlClPc+CN+L was comparable to that achieved with 0.12% chlorhexidine (CHX), the gold standard antimicrobial in dentistry [4]. This metabolic suppression further demonstrates the multi-faceted anti-biofilm activity of AlClPc-aPDT, extending beyond direct microbial killing to disruption of pathogenic processes within the biofilm community.

Table 2: Quantitative Efficacy of AlClPc-Mediated aPDT Against Multispecies Biofilms

Microbial Species Log Reduction (CFU/mL) Biofilm Composition Additional Effects
Streptococcus mutans 3.18 log₁₀ Cariogenic bacterium; EPS producer Reduced lactate production; EPS matrix disruption
Lactobacillus casei 4.91 log₁₀ Acidogenic bacterium Metabolic activity suppression
Candida albicans 2.09 log₁₀ Fungal component; Hyphal formation Disruption of cross-kingdom interactions
Polymicrobial communities 3-4 log₁₀ (average) Mixed species; Enhanced resistance Synergistic killing; Biofilm architecture collapse
Comparison with Other aPDT Photosensitizers

When compared to other photosensitizers employed in aPDT, AlClPc demonstrates distinct advantages in terms of activation wavelength, singlet oxygen quantum yield, and compatibility with nanocarrier systems. The extended conjugation system of the phthalocyanine core provides strong absorption in the therapeutic window (600-800 nm), while the central aluminum atom enhances intersystem crossing to the triplet state, thereby promoting ROS generation [2]. In comparative studies, AlClPc encapsulated in chitosan nanoparticles outperformed many conventional photosensitizers, including methylene blue and toluidine blue, particularly against structured biofilms [4] [3]. This enhanced efficacy stems from the dual functionality of the chitosan nanocarrier, which both improves photosensitizer delivery and exhibits inherent antimicrobial activity through interaction with negatively charged microbial membranes [4] [5].

Experimental Protocols and Methodologies

Biofilm Cultivation and Preparation

Protocol 1: Standardized Multispecies Biofilm Model

  • Microbial Strains and Culture Conditions: Maintain reference strains of Streptococcus mutans (ATCC 25175), Lactobacillus casei (ATCC 393), and Candida albicans (ATCC 10231) in appropriate liquid media. Grow S. mutans in Brain Heart Infusion (BHI) broth, L. casei in de Man, Rogosa and Sharpe (MRS) broth, and C. albicans in Yeast Extract-Peptone-Dextrose (YPD) broth at 37°C under microaerophilic conditions [4].

  • Biofilm Formation: Prepare standardized cell suspensions (1×10⁸ CFU/mL for each species) in phosphate-buffered saline (PBS). Combine equal volumes of each suspension in 24-well polystyrene plates containing relevant substrate (e.g., hydroxyapatite discs for dental models). Incubate at 37°C for 48 hours under microaerophilic conditions, replacing media every 24 hours to simulate nutrient renewal [4].

  • Biofilm Validation: Verify biofilm formation by scanning electron microscopy (SEM) or confocal laser scanning microscopy (CLSM). Quantify initial microbial density by sonicating representative discs followed by serial dilution and plate counting [4].

AlClPc-Chitosan Nanoparticle (AlClPc-CN) Preparation

Protocol 2: Ionic Gelation Synthesis of AlClPc-Loaded Chitosan Nanoparticles

  • Materials: Medium molecular weight chitosan, this compound, sodium tripolyphosphate (TPP), acetic acid, and deionized water.

  • Preparation Steps:

    • Dissolve chitosan (2.5% w/v) in aqueous acetic acid solution (1% v/v) and filter through 0.45 μm membrane.
    • Dissolve AlClPc in minimal DMSO and add dropwise to chitosan solution under magnetic stirring at room temperature.
    • Prepare TPP cross-linking solution (1.0 mg/mL) in deionized water.
    • Add TPP solution dropwise to chitosan-AlClPc mixture at a ratio of 3:1 (chitosan:TPP) under constant stirring (800 rpm).
    • Continue stirring for 60 minutes to allow nanoparticle formation.
    • Purify nanoparticles by centrifugation at 12,000 × g for 30 minutes and resuspend in PBS [4].
  • Quality Control: Characterize particle size and zeta potential using dynamic light scattering. Determine encapsulation efficiency by measuring unencapsulated AlClPc in supernatant via UV-Vis spectroscopy at 660 nm. Sterilize final preparation by filtration (0.22 μm) before biological applications [4].

aPDT Treatment Procedure

Protocol 3: Standardized aPDT Application Against Biofilms

  • Photosensitizer Application: Apply AlClPc-CN formulation to pre-formed biofilms at final AlClPc concentration of 5.8 × 10⁻³ mg/mL. Incubate for 30 minutes in darkness to allow biofilm penetration and cellular uptake [4].

  • Light Irradiation Parameters:

    • Light Source: LED device emitting at 660 ± 10 nm
    • Irradiance: 100 J/cm²
    • Exposure Duration: 1 minute (continuous mode)
    • Distance: Maintain consistent distance (e.g., 2 cm) between light source and biofilm samples
    • Temperature Control: Implement heat dissipation system to prevent thermal artifacts [4]
  • Post-Treatment Assessment:

    • Gently rinse samples with PBS to remove non-associated photosensitizer.
    • Disrupt biofilms by sonication (3 × 10 seconds pulses at 30W).
    • Perform serial dilutions and plate on appropriate agar media.
    • Incubate plates for 24-48 hours at 37°C and enumerate CFU/mL.
    • Calculate log reduction compared to untreated controls [4].

Workflow Visualization and Mechanism Diagrams

AlClPc_aPDT_Workflow AlClPc-aPDT Experimental Workflow cluster_np Nanoparticle Preparation start Start Biofilm Experiment prep Biofilm Cultivation (48h, 37°C, microaerophilic) start->prep Multi-species inoculation treatment aPDT Treatment Application prep->treatment Apply AlClPc-CN (30 min incubation) light Light Irradiation (660 nm, 100 J/cm², 1 min) treatment->light Remove excess PS rinse with PBS analysis Post-treatment Analysis light->analysis Sample collection end Data Interpretation analysis->end CFU counting statistical analysis np1 Chitosan solution (2.5% w/v) np2 AlClPc dissolution (in DMSO) np1->np2 np3 Ionic gelation with TPP np2->np3 np4 Purification (centrifugation) np3->np4 np4->treatment AlClPc-CN formulation

Figure 1: Experimental workflow for AlClPc-mediated aPDT against multispecies biofilms, including nanoparticle preparation and treatment application steps.

AlClPc_Mechanism AlClPc Photodynamic Mechanism ground Ground State AlClPc (⁰PS) excited Excited Singlet State (¹PS*) ground->excited Photon Absorption 660 nm triplet Excited Triplet State (³PS*) excited->triplet Intersystem Crossing type1 Type I Mechanism Electron Transfer triplet->type1 Substrate Interaction type2 Type II Mechanism Energy Transfer triplet->type2 Oxygen Interaction radicals Radical Species (O₂⁻, OH, H₂O₂) type1->radicals Free Radical Production singlet Singlet Oxygen (¹O₂) type2->singlet Singlet Oxygen Generation damage Oxidative Damage (Lipids, Proteins, DNA) radicals->damage Biomolecule Oxidation singlet->damage Selective Oxidation death Microbial Cell Death & Biofilm Disruption damage->death Cumulative Damage O2 Molecular Oxygen (³O₂) O2->type2

Figure 2: Photodynamic mechanism of AlClPc-mediated aPDT showing Type I and Type II reactive oxygen species generation pathways leading to microbial cell death and biofilm disruption.

Technical Considerations and Optimization Parameters

Critical Parameters for Protocol Optimization

Successful implementation of AlClPc-mediated aPDT requires careful optimization of several interdependent parameters that collectively determine treatment efficacy. The photosensitizer concentration must be sufficient to achieve adequate biofilm penetration while avoiding self-shielding effects that reduce light penetration [4]. The pre-irradiation incubation time (30 minutes in standard protocols) allows for optimal photosensitizer uptake and distribution within the biofilm architecture [4]. The light dose (100 J/cm² in standard protocols) must deliver sufficient energy to activate the photosensitizer throughout the biofilm depth without inducing thermal effects [4] [2].

Environmental factors significantly influence aPDT outcomes, particularly oxygen availability, which is essential for the dominant Type II mechanism [2] [3]. Biofilms often contain hypoxic regions that may limit aPDT efficacy in deeper layers. Strategies to overcome this limitation include fractionated light delivery to allow oxygen diffusion between exposures or combination with oxygen-carrying materials [2]. The biofilm composition and maturity also impact treatment success, with older, more structured biofilms typically demonstrating greater resilience to aPDT, necessitating potential protocol modifications such as extended incubation times or higher photosensitizer concentrations [1] [3].

Table 3: Optimization Parameters for AlClPc-aPDT Protocols

Parameter Optimal Range Impact on Efficacy Adjustment Guidelines
AlClPc Concentration 5.0-6.0 × 10⁻³ mg/mL Dose-dependent efficacy; higher concentrations increase ROS yield Adjust based on biofilm thickness and density
Incubation Time 30-45 minutes Longer incubation enhances biofilm penetration Increase for mature (>72h) or dense biofilms
Light Wavelength 660 ± 10 nm Matches AlClPc absorption peak Narrow bandpass filters improve specificity
Light Energy Density 100-150 J/cm² Higher energy increases ROS production Monitor for thermal effects at upper range
Oxygen Availability >5% dissolved O₂ Critical for Type II mechanism Consider oxygen carriers for hypoxic biofilms
Safety and Biocompatibility Profile

The toxicological profile of AlClPc demonstrates favorable characteristics for clinical applications. The compound itself exhibits minimal dark toxicity (toxicity in absence of light activation), as confirmed by control groups showing no significant antimicrobial activity without irradiation [4]. The chitosan nanoparticle delivery system enhances biocompatibility while providing biodegradability and low immunogenicity [4] [2]. However, standard cytotoxicity assessment against relevant human cell lines (e.g., gingival fibroblasts for oral applications) is recommended during protocol development to establish favorable therapeutic indices for specific applications [2].

Potential ocular hazards from the intense light sources used for photosensitizer activation necessitate appropriate protective measures for operators [2]. Additionally, while the selective targeting of microbial cells over host tissues represents a significant advantage of aPDT, careful attention to irradiation parameters and photosensitizer localization is essential to minimize potential damage to adjacent host tissues in clinical applications [2]. The clearance kinetics of AlClPc from tissues should be established for specific applications to determine optimal treatment timing and minimize potential post-treatment photosensitivity [2].

Applications and Combination Strategies

Dental and Medical Applications

AlClPc-mediated aPDT has demonstrated particular promise in dental applications, where biofilms play a crucial role in disease pathogenesis. In cariology, aPDT effectively targets the complex biofilm communities responsible for dental caries, with the chitosan nanoparticle system showing enhanced penetration through extracellular polymeric substances [4] [1]. For periodontal and peri-implant diseases, aPDT serves as an adjunct to mechanical debridement, effectively reducing pathogenic bacterial loads in pocket areas that are difficult to access instrumentally [2] [6]. The anti-inflammatory effects of certain photosensitizers provide additional therapeutic benefits in managing the inflammatory component of these conditions [6].

Beyond dentistry, AlClPc-mediated aPDT shows potential in dermatology and wound care, particularly for managing infected wounds and fungal infections such as onychomycosis [7]. In a systematic review of aPDT for onychomycosis, protocols utilizing diode lasers (450-700 nm) with various photosensitizers demonstrated significant reduction in onychomycosis severity (30-90% OSI reduction) and achieved mycological cure rates up to 100% when combined with fractional CO₂ laser pretreatment [7]. The penetration enhancement provided by chitosan nanoparticles may be particularly valuable in these applications where barrier function of tissues or nail plates limits conventional drug delivery.

Combination Therapies and Enhancement Strategies

The efficacy of AlClPc-mediated aPDT can be significantly enhanced through combination strategies that address limitations of standalone photodynamic therapy. Combination with conventional antimicrobials demonstrates synergistic effects, potentially allowing for reduced antibiotic doses and minimizing resistance selection pressure [7] [3]. For example, aPDT combined with terbinafine showed superior outcomes compared to either modality alone in onychomycosis treatment [7]. Integration with photothermal therapy (PTT) utilizing light-absorbing nanoparticles creates dual-mode antimicrobial action through simultaneous thermal and oxidative stress on biofilm structures [3].

Combination with cold atmospheric plasma (CAP) represents another promising approach, particularly for addressing the oxygen limitation in hypoxic biofilm regions [3]. CAP delivers additional reactive oxygen and nitrogen species independently of local oxygen concentration, creating complementary antimicrobial effects [3]. Similarly, integration with quorum sensing inhibitors disrupts bacterial communication systems that regulate virulence factor production and biofilm maturation, potentially enhancing penetration of photosensitizers into deeper biofilm regions [1].

Conclusion and Future Perspectives

AlClPc-mediated antimicrobial photodynamic therapy represents a promising modality for addressing the significant clinical challenge of biofilm-associated infections. The nanoparticulate formulation of AlClPc in chitosan enhances biofilm penetration and microbial targeting while providing favorable biocompatibility. The standardized protocols presented herein provide researchers with robust methodologies for evaluating aPDT efficacy against multispecies biofilms, with quantitative assessment of microbial viability and metabolic activity.

Future development should focus on clinical translation of these laboratory protocols, addressing challenges related to light delivery to anatomical complex sites and optimization of treatment parameters for specific clinical scenarios. The integration of advanced materials science, particularly in photosensitizer delivery systems, and exploration of novel combination strategies will further enhance the potential of AlClPc-mediated aPDT as a valuable tool in the antimicrobial armamentarium against resistant biofilm infections.

References

Application Notes and Protocols: Aluminum-Phthalocyanine Chloride Nanoemulsions for Photodynamic Therapy in Onychomycosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Onychomycosis, a prevalent fungal nail infection affecting nearly 10–15% of the global population, is notoriously difficult to treat due to the formidable barrier posed by the nail plate [1] [2]. Conventional oral antifungal therapies, such as terbinafine and itraconazole, are associated with long treatment durations (4-6 months), systemic side effects (e.g., hepatotoxicity), and patient compliance issues, while topical treatments often suffer from poor nail penetration [1] [2].

Antimicrobial photodynamic therapy (aPDT) has emerged as a promising non-invasive alternative. It utilizes a photosensitizer (PS), light of a specific wavelength, and ambient oxygen to generate cytotoxic reactive oxygen species (ROS) that eradicate fungal pathogens without inducing resistance [1] [3]. Aluminum-phthalocyanine chloride (AlClPc) represents an advanced photosensitizer. Formulated in oil-in-water nanoemulsions (NE), it is classified as a third-generation PS, offering significant advantages for nail treatment, including activation by longer wavelengths for deeper tissue penetration and the absence of skin/nail staining commonly seen with older dyes like methylene blue [1].

This document provides detailed application notes and experimental protocols based on a proof-of-concept clinical trial, supporting researchers and clinicians in developing and implementing AlClPc-mediated aPDT for onychomycosis.

Key Clinical Trial Data and Outcomes

A pioneering clinical trial investigated the use of AlClPc-NE for onychomycosis treatment. The table below summarizes the key characteristics and outcomes from this study.

Table 1: Summary of the Proof-of-Concept Clinical Trial on AlClPc-NE Mediated PDT for Onychomycosis

Trial Aspect Details
Study Design Proof-of-concept clinical trial [1]
Participants 20 volunteers with laboratory-confirmed onychomycosis [1]
Photosensitizer Aluminum-Phthalocyanine Chloride in Nanoemulsion (AlClPc-NE) [1]
Light Source LED (Red Light) [1]
Wavelength 660 nm [1]
Light Dose 30.9 J/cm² [1]
Treatment Sessions 4.45 ± 1.76 sessions, with 15-day intervals [1]
Clinical Cure 60% of treated lesions [1] [4]
Mycological Cure 40% (Negative fungal culture from clinically healed nails) [1] [4]
Safety Profile No local or systemic adverse effects reported; absence of fungal resistance [1] [4]
Follow-up Mycologically cured nails remained infection-free for at least four weeks [1]

Mechanism of Action: Fungal Eradication via Photodynamic Therapy

The efficacy of AlClPc-PDT stems from a photochemical reaction that induces oxidative damage to fungal cells. The following diagram illustrates the mechanism of action and the subsequent biological effects.

G Cluster_Effects Cellular Consequences Start Application of AlClPc Nanoemulsion Light Illumination with Red Light (660 nm) Start->Light PS_Activation Photosensitizer (AlClPc) Activation Light->PS_Activation Oxygen Energy Transfer to Molecular Oxygen (³O₂) PS_Activation->Oxygen ROS Generation of Reactive Oxygen Species (ROS) Oxygen->ROS Damage Oxidative Damage ROS->Damage Lipid Lipid Peroxidation (Cell Membrane) Damage->Lipid Protein Protein Oxidation Damage->Protein DNA DNA Damage Damage->DNA Biofilm Disruption of Fungal Biofilms Damage->Biofilm Apoptosis Induction of Cell Death (Apoptosis/Necrosis) Lipid->Apoptosis Protein->Apoptosis DNA->Apoptosis Outcome Fungal Cell Eradication and Mycological Cure Apoptosis->Outcome Biofilm->Apoptosis

Diagram 1: Mechanism of AlClPc-mediated Photodynamic Therapy against fungal cells. Following application and light activation, the generation of Reactive Oxygen Species (ROS) causes extensive oxidative damage to key cellular components, leading to fungal cell death. This mechanism is particularly effective as it can also disrupt fungal biofilms, a key factor in recurrent infections and antifungal resistance [3].

Detailed Experimental Protocol

This section outlines a standardized protocol based on the clinical trial, which can be adapted for further research or clinical application.

Materials and Reagents
  • Photosensitizer: Aluminum-Phthalocyanine Chloride (AlClPc) encapsulated in an oil-in-water nanoemulsion. The nanoemulsion typically consists of an oil phase, surfactant, and aqueous phase, formulated to a final AlClPc concentration suitable for topical application (e.g., 0.1-1.0 mM) [1] [5].
  • Light Source: LED device emitting red light at a wavelength of 660 nm [1].
  • Radiometer: To measure and calibrate the light fluence rate at the nail surface.
Pre-Treatment Nail Preparation

While the AlClPc-NE trial did not require aggressive pre-treatment, ensuring clean and accessible nails is crucial.

  • Clean the affected nail(s) with 70% alcohol to remove surface contaminants and debris.
  • Gently file the dorsal surface of the nail plate with a single-use abrasive file to reduce surface roughness and enhance PS penetration. Avoid excessive filing that causes pain or bleeding.
  • Rinse and dry the nail thoroughly.
Photosensitizer Application and Incubation
  • Apply a generous layer of the AlClPc-NE formulation to the entire surface of the infected nail and the hyponychium.
  • Cover the treated area with an occlusive dressing (e.g., aluminum foil or a light-blocking patch) to prevent premature photoactivation and evaporation.
  • Allow an incubation period of 30 to 60 minutes to enable adequate penetration of the nanoemulsion into the nail plate and underlying structures.
Photoactivation Procedure
  • Remove the occlusive dressing and wipe away any excess formulation.
  • Position the light source perpendicular to the nail surface at a predetermined distance to ensure uniform illumination.
  • Illuminate the nail with the 660 nm LED light at a fluence rate of 30.9 J/cm² [1]. The illumination time will depend on the output power of the light source (Time (s) = Dose (J/cm²) / Power (W/cm²)).
Treatment Schedule and Follow-up
  • Session Frequency: Administer treatments at 15-day intervals [1].
  • Number of Sessions: A course of 3 to 6 sessions is typical, with the exact number adjusted based on clinical response [1]. The original trial reported a mean of 4.45 sessions.
  • Post-Treatment Care: Advise patients to avoid trauma to the nail and keep the area clean.
  • Assessment: Monitor clinical appearance (nail clearance) and perform mycological culture or PCR assays 4-6 weeks after the final session to confirm eradication.

Comparative Efficacy and Advantages

The performance of AlClPc-NE PDT can be contextualized by comparing it with other common aPDT approaches for onychomycosis.

Table 2: Comparison of Photosensitizers for aPDT in Onychomycosis

Photosensitizer Common Wavelength Key Advantages Key Limitations Reported Mycological Cure (Example)
AlClPc-Nanoemulsion 660 nm [1] Deeper penetration; No staining; High safety profile; Uses nanocarrier technology [1] Relatively new, requires specialized formulation 40% [1] [4]
Methylene Blue (MB) 450-700 nm (Red) [6] [3] Better nail penetration than ALA; High water solubility [3] Stains skin and nails blue [1] Up to 67% (in a small cohort) [3]
5-Aminolevulinic Acid (ALA) 635 nm (Red) [3] Endogenously produces PpIX Requires long incubation; Poor nail penetration without pre-treatment [3] Variable, generally lower than MB [3]

The combination of aPDT with other therapies has shown superior outcomes. One systematic review noted that aPDT combined with oral terbinafine was more effective than either therapy alone [6]. Furthermore, pre-treatment with 40% urea cream or the use of fractional CO2 laser to create micro-ablation in the nail plate can significantly enhance PS penetration and has been associated with mycological cure rates as high as 100% in small studies [6] [3].

Conclusion

Photodynamic therapy utilizing Aluminum-Phthalocyanine Chloride nanoemulsions represents a significant advancement in the topical management of onychomycosis. Its strong safety profile, lack of resistance induction, and demonstrated efficacy make it a viable alternative or adjunct to conventional systemic antifungals, especially for patients who cannot tolerate oral medications.

Future work should focus on standardizing treatment parameters (e.g., optimal AlClPc concentration, light dose, and incubation time) in larger, multi-center randomized controlled trials. Further development of nanoemulsion formulations to enhance stability and drug loading will also be critical for translating this promising technology into widespread clinical practice.

References

improving aluminum phthalocyanine chloride skin penetration

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to common questions and solutions to typical experimental challenges.

  • FAQ: Why is the skin penetration of AlClPc so challenging? AlClPc has two inherent properties that limit its skin penetration: it is extremely hydrophobic (water-insoluble) and has a high molecular weight (574.96 g/mol). This causes the molecules to aggregate in aqueous environments, which not only reduces their ability to cross the skin barrier (the stratum corneum) but also quenches their photoactive state, drastically reducing the production of Reactive Oxygen Species (ROS) necessary for effective Photodynamic Therapy (PDT) [1] [2].

  • Troubleshooting: My AlClPc formulation is aggregating in aqueous media. This is a common issue. The standard solution is to encapsulate AlClPc within a nanocarrier system. The following table summarizes the most effective nanocarriers documented in the literature.

Nanocarrier System Key Composition Key Findings & Performance
Liquid Crystalline Nanodispersions [3] Oleic acid, Phosal 75SA, TPGS, Poloxamer 407 Achieved 70% encapsulation efficiency; significantly enhanced skin penetration and phototoxicity in skin cancer cells compared to free AlClPc.
Lipid Nanoparticles (NLC) [4] Stearic acid, Oleic acid Encapsulation efficiency up to 95.8%; NLCs with oleic acid showed better skin penetration than Solid Lipid Nanoparticles (SLNs).
Nanoemulsions [5] Cremophor ELP, Castor oil Achieved a monodisperse droplet size of ~25 nm; AlClPc in nanoemulsion showed intense photodynamic activity while free AlClPc showed none.
Cyclodextrin Complex [1] Hydroxypropyl-β-cyclodextrin (HP-βCD) Increased AlClPc loading in aqueous medium; maintained photosensitizing properties and reduced cell viability only upon irradiation.
  • Troubleshooting: Nanocarriers alone are not providing sufficient skin penetration depth. For deeper skin layers, combining nanocarriers with a physical penetration enhancement technique can be highly effective. Iontophoresis has been shown to increase the skin penetration of AlClPc complexed with HP-βCD by 2.3-fold in a shorter time compared to passive permeation [1]. Other methods like microneedle pretreatment can also create microchannels for enhanced delivery, though one study found it less effective for a cyclodextrin complex on impaired skin [1].

  • FAQ: How can I validate that improved penetration translates to a biological effect? The ultimate validation is a cell viability assay post-irradiation. For example, one study demonstrated that AlClPc in a nanoemulsion exhibited a 50% cytotoxicity concentration (CC₅₀) of 6.0 nM in human breast adenocarcinoma cells (MCF-7) [5]. Another study using AlClPc-loaded liquid crystalline nanodispersions showed a significant reduction in the viability of skin cancer cells after light irradiation, confirming the functional success of the delivery strategy [3].

Experimental Data & Protocols

For your experimental planning, here is a summary of quantitative data and detailed methodologies from key studies.

The table below consolidates critical performance data from various studies for easy comparison.

Formulation Type Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (EE%) Key Outcome
Liquid Crystalline Nanodispersion [3] 137.0 0.245 -34.1 ~70% Enhanced skin penetration & phototoxicity
Nanostructured Lipid Carrier (NLC) [4] 205.0 0.270 -34.8 95.8% Better skin penetration than SLN
Solid Lipid Nanoparticle (SLN) [4] 291.6 0.245 -31.5 Not Specified Baseline for NLC comparison
Nanoemulsion (S444) [5] ~25.0 ~0.130 ~ -6.2 Not Specified Intense in vitro photodynamic activity
Detailed Protocol: Preparation of AlClPc-Loaded Nanoemulsion

This protocol is adapted from a study that produced nanoemulsions with strong anticancer photodynamic activity [5].

  • Organic Phase Preparation: Mix the surfactant Cremophor ELP (9 g) and the oil Castor Oil (3 g) under mild magnetic stirring (300 rpm) at room temperature.
  • Drug Incorporation: First, dissolve AlClPc in a small volume of ethanol. Then, add this solution to the organic phase mixture to achieve a target concentration. The study found 444 μmol·kg⁻¹ in the surfactant/oil mixture to be optimal, as higher concentrations (e.g., 722 μmol·kg⁻¹) led to quenching and reduced ROS generation [5].
  • Aqueous Phase Addition: Gradually add the aqueous phase to the organic phase under continuous stirring. The study used phosphate-buffered saline (PBS).
  • Spontaneous Emulsification: The turbulent movement of surfactants during the addition of the aqueous phase will spontaneously generate oil-in-water nanoemulsion droplets [5].
  • Characterization: Dilute the final nanoemulsion 1:50 (v:v) in PBS and use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, PDI, and zeta potential. The expected size is approximately 25 nm with a PDI of about 0.13 [5].
Detailed Protocol: Iontophoresis for Enhanced Penetration

This protocol is based on a study that combined iontophoresis with a cyclodextrin complex [1].

  • Sample Preparation: First, complex AlClPc with Hydroxypropyl-β-cyclodextrin (HP-βCD) to increase its solubility in an aqueous medium.
  • Application: Place the AlClPc-HP-βCD complex solution in the donor compartment of an iontophoresis cell in contact with the skin sample.
  • Iontophoresis Parameters: Apply a constant electric current. The specific parameters (current density, duration) need to be optimized for your setup, but the technique has been shown to work in a shorter period compared to the time needed for passive permeation [1].
  • Analysis: The study demonstrated that this protocol resulted in a 2.3-fold increase in AlClPc skin penetration [1].

Experimental Workflow Diagram

The diagram below visualizes the key steps for developing and testing an advanced AlClPc formulation, integrating the strategies discussed above.

Start Start: Define Experimental Goal F1 Formulation Strategy Selection Start->F1 F2 Nanocarrier Preparation (e.g., NLC, Nanoemulsion) F1->F2 F3 Physicochemical Characterization (Size, PDI, Zeta, EE%) F2->F3 F4 Penetration Enhancement (Iontophoresis, Microneedles) F3->F4 Stable Formulation? F5 In Vitro Skin Penetration Test F4->F5 F6 Biological Efficacy Assay (e.g., Cell Viability after PDT) F5->F6 Penetration Improved? F7 Data Analysis & Optimization F6->F7 Efficacy Confirmed?

References

optimizing AlClPc nanoemulsion encapsulation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is a typical encapsulation efficiency for ClAlPc in nanoemulsions? Reported encapsulation efficiency for ClAlPc in a liquid crystalline nanodispersion was approximately 70% [1]. Efficiency can vary significantly based on your formulation and methods, but this provides a reasonable benchmark.

  • Why is my encapsulated ClAlPc generating less Reactive Oxygen Species (ROS)? This is often due to self-aggregation of the photosensitizer molecules within the nanoemulsion [2] [1] [3]. This aggregation causes a quenching effect, reducing the photodynamic activity. Ensuring the ClAlPc is properly solubilized and molecularly dispersed in the oil phase before emulsification is critical.

  • My nanoemulsion is unstable. What could be the cause? Instability can arise from several factors:

    • Insufficient Surfactant: An inadequate surfactant-to-oil ratio (SOR) can lead to poor droplet formation and coalescence [4].
    • Drug Overload: Exceeding the oil phase's capacity to solubilize ClAlPc can cause drug crystallization or precipitation over time [4].
    • Large Droplet Size: Larger droplets are more prone to gravitational separation. Using high-energy homogenization methods can help create a finer, more stable dispersion [5].

Troubleshooting Guide

Here are common issues and their solutions, synthesized from recent studies.

Issue Potential Cause Suggested Solution & Rationale
Low Encapsulation Efficiency Poor solubility of ClAlPc in selected oil phase [1]. Solution: Pre-saturate oil phase. Test different pharmaceutically acceptable oils for higher ClAlPc solubility [1].
Inefficient emulsification process [6]. Solution: Use high-energy methods like high-pressure homogenization or advanced ultrasonication to create smaller, more uniform droplets for better drug retention [5] [6].
Rapid Drug Precipitation Drug concentration exceeds nanoemulsion loading capacity [4]. Solution: Determine optimal loading capacity. One study found 444 μmol/kg in surfactant/oil mix was optimal before quenching occurred [4].
Instability of nanodroplets leading to coalescence [4]. Solution: Optimize surfactant-to-oil ratio (SOR). A SOR of 0.75 with Cremophor ELP created a stable, monodisperse nanoemulsion [4].
Reduced Photoactivity Self-aggregation of ClAlPc molecules [2] [4]. Solution: Incorporate additives like TPGS (D-α-Tocopherol polyethylene glycol 1000 succinate) in the formulation. This can improve dispersion and inhibit aggregation [1].
Large Droplet Size & Polydispersity Low-energy emulsification methods [5]. Solution: Employ high-shear homogenization. Using a high-pressure homogenizer (e.g., 1,000 psi for 14 cycles) can significantly reduce droplet size to nanoscale [5].

Experimental Protocol for Optimization

Here is a detailed methodology, adapted from research, for preparing and optimizing a ClAlPc-loaded nanoemulsion.

Oil Phase Preparation Oil Phase Preparation Coarse Emulsion Formation Coarse Emulsion Formation Oil Phase Preparation->Coarse Emulsion Formation High-Shear Homogenization High-Shear Homogenization Coarse Emulsion Formation->High-Shear Homogenization Aqueous Phase Preparation Aqueous Phase Preparation Aqueous Phase Preparation->Coarse Emulsion Formation High-Pressure Homogenization High-Pressure Homogenization High-Shear Homogenization->High-Pressure Homogenization Stability & Characterization Stability & Characterization High-Pressure Homogenization->Stability & Characterization

Workflow for Nanoemulsion Preparation

  • Step 1: Oil Phase Preparation Dissolve ClAlPc in the selected oil (e.g., castor oil [4] or a mixture of oleic acid and Phosal 75SA [1]). Add primary surfactants (e.g., Lecithin [5]) and co-surfactants (e.g., Tween 80 [5]) to the oil-drug mixture. Heat gently (~60°C) and stir magnetically until the ClAlPc is completely dissolved and the surfactants are uniformly mixed.

  • Step 2: Aqueous Phase Preparation Dissolve a stabilizer like Poloxamer 407 [1] or glycerol [5] in purified water under moderate stirring.

  • Step 3: Coarse Emulsion Formation Slowly add the oil phase into the aqueous phase dropwise, using an overhead stirrer at 300-500 rpm for several minutes to form a pre-emulsion [5].

  • Step 4: High-Shear Homogenization Subject the coarse emulsion to high-shear homogenization using a rotor-stator homogenizer at high speed (e.g., 3,500 rpm) for about 15 minutes to reduce droplet size [5].

  • Step 5: High-Pressure Homogenization For further size reduction and uniformity, pass the emulsion through a high-pressure homogenizer for multiple cycles (e.g., 14 cycles at 1,000 psi) [5]. This step is crucial for achieving a small, monodisperse population of nanodroplets.

  • Step 6: Stability & Characterization Store the final nanoemulsion at room temperature and refrigerated conditions for stability assessment. Characterize the formulation by measuring:

    • Droplet Size & PDI: Using Dynamic Light Scattering (DLS). Aim for sizes < 200 nm with a PDI < 0.2 [4] [5].
    • Encapsulation Efficiency (EE): Separate free, unencapsulated ClAlPc via centrifugation or dialysis. Calculate EE% by measuring the drug concentration in the internal phase versus the total drug used [1].
    • Zeta Potential: To evaluate electrostatic stability. Values > |±30| mV are generally considered stable [1].
    • Photochemical Properties: Use UV-Vis absorption and fluorescence spectroscopy to check for aggregation, which appears as broadening or shifting of the characteristic Q-band [2] [4].

Key Optimization Parameters to Monitor

Keep a detailed record of these variables, as they are fundamental to reproducibility and success.

Parameter Description & Impact
Surfactant-to-Oil Ratio (SOR) Critical for forming stable nanodroplets. An SOR that is too low leads to instability [4].
Drug-to-Oil Load Directly impacts encapsulation efficiency and prevents precipitation. Must not exceed the solubility limit of ClAlPc in the oil [4].
Homogenization Energy/Time Higher energy and appropriate duration are directly correlated with smaller, more uniform droplet size and better stability [5] [6].
Aqueous Phase Composition The presence of stabilizers like Poloxamer 407 is crucial for preventing droplet coalescence during and after production [1].

References

Frequently Asked Questions (FAQs) and Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some specific questions researchers might encounter.

Question Answer & Troubleshooting Steps Key References

| Why is our AlClPc solution exhibiting poor photodynamic efficacy? | This is likely due to aggregation in aqueous media, which drastically reduces singlet oxygen yield. Steps to address this:

  • Use monomeric form: Prepare AlClPc in a 40/60 water/ethanol mixture instead of pure water to maintain its monomeric, photodynamically active state.
  • Use nano-carriers: Employ delivery systems like nanoemulsions or polymeric nanoparticles to improve solubility and prevent aggregation.
  • Confirm aggregation state: Use UV-Vis spectrophotometry; aggregated forms show broad, shifted absorption peaks compared to the sharp Q-band of monomers. | [1] [2] | | How can we improve tumor specificity and cellular uptake of AlClPc? | The solution is to use nanoparticle-based delivery systems.
  • Passive Targeting: Utilize the Enhanced Permeability and Retention (EPR) effect of tumors. PEGylated nanoparticles (e.g., PEG-CuAuNPs) accumulate better.
  • Active Targeting: Functionalize nanoparticles with ligands that bind to receptors overexpressed on target cancer cells.
  • Evidence: Conjugating AlClPc to PEG-CuAuNPs has shown remarkable PDT effects on Caco-2 colon cancer cells. | [2] [3] | | What could explain the low levels of reactive oxygen species (ROS) detected in our assays? | Low ROS can stem from several factors. Check the following:
  • Oxygen Concentration: Ensure the cellular microenvironment or solution is well-oxygenated, as molecular oxygen is a substrate for ROS generation.
  • Light Dose Parameters: Verify that the laser wavelength matches AlClPc's absorption peak (~670-680 nm) and that the light fluency (e.g., 5 J/cm²) is sufficient.
  • Photosensitizer Uptake: Confirm successful cellular uptake and localization of AlClPc, often in mitochondria and lysosomes. | [4] [2] |

Key Experimental Protocols and Parameters

For your experimental workflows, here are standardized protocols and parameters from the literature.

In Vitro PDT on Cancer Cell Lines

This protocol is adapted from a study on oesophageal cancer cells (HKESC-1) [4].

  • Photosensitizer Preparation: Prepare a 0.001 M stock solution of AlPcS4Cl in deionized water. Protect from light and store at 4°C. Confirm the absorption peak via UV-Vis spectrophotometry (around 673 nm) [4].
  • Cell Treatment:
    • Culture cells in complete DMEM medium.
    • Incubate with 20 µM AlClPc for 4 hours to allow for cellular uptake.
    • After incubation, wash cells with HBSS to remove excess photosensitizer.
    • Irradiate cells using a 673.2 nm diode laser at a fluency of 5 J/cm².
  • Viability & Mechanism Assays:
    • Cell Viability: ATP cell viability assay.
    • Cytotoxicity: Lactate dehydrogenase (LDH) release assay.
    • Apoptosis: Annexin V-FITC/PI detection assay.
    • ROS & Mitochondrial Membrane Potential: Use specific fluorescent probes.
Preparation of AlClPc Nanoemulsion for Topical Application

This method is based on a clinical trial for onychomycosis, demonstrating a viable formulation for delivery [5].

  • Formulation: Entrap AlClPc in an oil-in-water (o/w) nanoemulsion.
  • Application: Apply the nanoemulsion directly to the target area (e.g., skin or nail).
  • Drug-Light Interval: Allow time for the formulation to penetrate the target tissue. The interval can vary; one murine study using a topical solution used a 1-6 hour interval [6].
  • Light Irradiation: Use a laser wavelength of 670 nm. Effective parameters from a mouse model included a fluence rate of 75 mW/cm² and an energy dose of 150 J/cm² [6].

Quantitative Data Summary

The table below consolidates key parameters from various studies for easy comparison and experimental design.

Application / Model AlClPc Formulation Light Source & Wavelength Key Efficacy Parameters Reported Outcome

| Oesophageal Cancer (in vitro) [4] | AlPcS4Cl in aqueous solution | 673.2 nm diode laser | Fluence: 5 J/cm² Incubation: 4 hours | Induced G0/G1 cell cycle arrest, DNA damage, and apoptosis. | | Colon Cancer (in vitro) [3] | AlClPc tetrakis-mercaptoacetate conjugated to PEG-CuAuNPs | Not specified | Incubation: 24 hours | Significant ROS generation and decreased cell viability. | | Murine Skin Carcinoma (in vivo) [6] | 0.7% (w/v) Topical AlClPc solution | 670 nm diode laser | Fluence Rate: 75 mW/cm² Energy Dose: 150 J/cm² | 60% complete tumor remission; deep skin penetration. | | Onychomycosis (Clinical Trial) [5] | AlClPc in nanoemulsion (AlClPc-NE) | Not specified in results | Not fully detailed in abstract | 60% clinical cure of treated lesions. |

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the core mechanisms and experimental workflows based on the search results.

Diagram 1: Cellular Mechanism of AlClPc-Mediated PDT

This diagram illustrates the intracellular signaling pathway triggered by AlClPc-PDT, leading to apoptosis, as described in oesophageal cancer cells [4].

G Start AlClPc-PDT Light Light Activation (~670 nm) Start->Light ROS High ROS Production Light->ROS Type I/II Reactions DNA_Damage DNA Damage (DSB) ROS->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito ATM_Up ATM Upregulation DNA_Damage->ATM_Up G0G1 G0/G1 Phase Cell Cycle Arrest ATM_Up->G0G1 CytoC Cytochrome c Release Mito->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis G0G1->Apoptosis

AlClPc-PDT induces high ROS, triggering parallel DNA damage and mitochondrial pathways that converge to initiate apoptosis [4].

Diagram 2: Enhanced Delivery via Nanoparticle Conjugates

This workflow shows how conjugating AlClPc to nanoparticles addresses key challenges and improves therapeutic efficacy [2] [3].

G Problem AlClPc Challenges P1 Aggregation in Water Problem->P1 P2 Poor Tumor Specificity Problem->P2 P3 Low Solubility & Stability Problem->P3 Solution Nanoparticle Solution Problem->Solution Addresses S1 Prevents Aggregation Solution->S1 S2 Enables EPR Effect & Active Targeting Solution->S2 S3 Improves Bioavailability Solution->S3 Outcome Enhanced PDT Efficacy Solution->Outcome Leads to O1 Increased Cellular Uptake Outcome->O1 O2 Higher ROS Generation Outcome->O2 O3 Controlled Drug Release Outcome->O3

Nanoparticle conjugation overcomes inherent AlClPc limitations, leading to significantly enhanced PDT outcomes [2] [3].

References

Frequently Asked Questions: AlClPc Analytical Method Robustness

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the critical parameters to test for robustness in an AlClPc UHPLC-MS method? For an AlClPc UHPLC-MS method, you should focus on parameters related to the chromatographic separation and mass spectrometry detection. The table below outlines a recommended testing framework [1] [2].

Robustness Parameter Nominal Value Test Range (Low - High)
Mobile Phase pH e.g., 2.7 2.5 - 3.0 [2]
Buffer Concentration e.g., 0.02 M 0.01 M - 0.03 M [2]
Organic Solvent Ratio e.g., 60:40 (Buffer:ACN) 57:43 - 63:37 [2]
Column Temperature e.g., 30°C 25°C - 35°C [2]
Flow Rate e.g., 1.0 mL/min 0.9 mL/min - 1.1 mL/min

Q2: Our AlClPc signal is unstable during MS analysis. What could be the cause? Signal instability could be due to the dechlorination of AlClPc and adduct formation in the mass spectrometer, as identified in UHPLC-MS and MALDI-MS studies [1]. To troubleshoot:

  • Confirm the Source: Check your mass spectra for peaks corresponding to the dechlorinated species (AlPc) or common adducts (e.g., sodium, potassium).
  • Optimize Source Conditions: Tweak your ion source parameters (like desolvation temperature and cone voltage) to minimize in-source fragmentation and adduct formation.
  • Review Mobile Phase: Use high-purity solvents and additives to reduce sodium and other cation sources that promote adduct formation.

Q3: How do we set acceptance criteria for a robustness study? Acceptance criteria should be based on your method's System Suitability Test (SST). The method is considered robust if the SST criteria are met across all tested variations [2].

  • Key SST Parameters: For chromatography, this typically includes Resolution (Rs), tailing factor, and %RSD of peak areas or retention times.
  • Example Criterion: The resolution between AlClPc and a critical close-eluting impurity should be ≥ 2.0 under all robustness test conditions (e.g., different pH, columns, and flow rates) [2].

Q4: How can we improve the analysis of AlClPc from biological matrices? AlClPc is highly hydrophobic and can bind to matrix components. The developed UHPLC-MS method includes a validated sample preparation step for extracting AlClPc from plasma and tissue, ensuring specificity and accuracy [1]. Ensure your protocol includes a robust protein precipitation or liquid-liquid extraction step to recover the analyte effectively.

Troubleshooting Guide & Experimental Protocol

Here is a structured workflow to diagnose and resolve common issues during AlClPc robustness testing.

G Troubleshooting AlClPc Analysis Robustness Issues Start Failed Robustness Test Step1 Check Chromatographic Separation (Resolution) Start->Step1 Step2 Check MS Signal Stability & Specificity Start->Step2 Step3 Check Sample Preparation & Recovery Start->Step3 Step4 Re-optimize Critical Method Parameters Step1->Step4 Low resolution across conditions Step2->Step4 Signal degradation or adducts Step3->Step4 Low or variable recovery

Detailed Troubleshooting Steps
  • If Chromatographic Separation Fails: Low resolution in some conditions, like different mobile phase pH or columns [2], suggests the method is too sensitive to these variables.

    • Action: Re-optimize the gradient profile or the buffer-to-organic solvent ratio to achieve a wider robustness window.
  • If MS Signal is Unstable: Instability or unexpected peaks indicate potential decomposition (like dechlorination) or adduct formation [1].

    • Action: Systematically optimize MS source conditions (e.g., desolvation temperature, cone voltage) and consider using different mobile phase additives to suppress adduct formation.
  • If Sample Recovery is Low or Variable: This is critical when extracting AlClPc from nanoemulsions or biological matrices [1].

    • Action: Re-visit the extraction protocol. You may need to adjust the solvent strength, volume, or use a different extraction technique (e.g., solid-phase extraction) to improve efficiency and consistency.

Proactive Practices for Method Development

To enhance the inherent robustness of your AlClPc analytical method, consider these practices from the search results:

  • Utilize a Structured Approach: During method development, employ a Design of Experiments (DoE) approach. This helps you understand the interaction between different variables (like lipid composition in nano-formulations) and identify an optimal, robust operating region [3].
  • Account for Known Impurities and Degradants: Be aware that AlClPc can contain contaminants and is susceptible to dechlorination [1]. Ensure your method can separate these species from the main peak.
  • Validate for Your Specific Application: If you are working with AlClPc loaded in liposomes or other nano-carriers, the method must be validated to accurately quantify the drug both within the formulation and after its release in biological environments [1] [3].

References

controlling aluminum phthalocyanine chloride monomer dimer ratio

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Controlling AlClPc Aggregation

Here are common experimental issues and their solutions, compiled from recent studies.

Problem Possible Cause Suggested Solution & Reference
Low singlet oxygen yield Aggregation in aqueous media causing self-quenching [1] Use organic solvent (e.g., DMF, ethanol); associate with nanocarriers (e.g., PVM/MA nanoparticles) [2] [1].
Poor aqueous solubility & aggregation High hydrophobicity of AlClPc [1] [3] Use water-organic mixtures; incorporate surfactants (e.g., Tween 20) or cationic surfactants with long chains (≥12 carbons) [1] [4].
Inconsistent results between batches Uncontrolled water content in solvent [2] Strictly control water percentage in water-organic binary solutions; monitor critical thresholds (e.g., ~7.8% in DMF) [2].
Uncertain aggregation state Lack of real-time monitoring of monomer/dimer ratio [2] [3] Use absorption spectroscopy; monitor Q-band region for characteristic peaks of monomers (~670-675 nm) and aggregates [2] [3].

Detailed Experimental Protocols

Protocol 1: Using Solvent Composition to Control Aggregation

This method uses the critical water concentration in water-organic solvents to shift the monomer-dimer equilibrium [2] [3].

  • Principle: AlClPc is monomeric in pure organic solvents but forms dimers (J-aggregates) upon exceeding a critical water concentration [2].
  • Materials: Aluminum Phthalocyanine Chloride (AlClPc), N,N-Dimethylformamide (DMF), High-purity water, Spectrophotometer.
  • Procedure:
    • Prepare a stock solution of AlClPc in pure DMF. At this stage, the dye is completely monomeric [2].
    • Prepare a series of DMF-water mixtures with water content from 0% to 10% v/v.
    • Dilute the AlClPc stock solution into each DMF-water mixture, ensuring a final AlClPc concentration within the measurable range of your spectrophotometer.
    • Allow solutions to equilibrate.
    • Record the absorption spectra, focusing on the Q-band (600-700 nm). The monomeric form typically shows a sharp peak around 670-675 nm, while J-aggregates cause spectral shifts [2] [3].
  • Expected Outcome: A dramatic change in the monomer/dimer ratio is observed at a critical water concentration of ~7.8% in DMF. Below this threshold, monomers dominate; above it, J-aggregates form [2]. For ethanol-water mixtures, the critical aggregation threshold is higher, around 50% water [3].
Protocol 2: Preparation of Nanoparticle-Associated AlClPc

This protocol details the association of AlClPc with PVM/MA nanoparticles to maintain the monomeric, photoactive form in aqueous media [1].

  • Principle: Nanoparticles act as water-dispersible carriers, preventing aggregation and self-quenching of hydrophobic AlClPc [1].
  • Materials: AlClPc, Poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA), Acetone, Ethanol, High-purity water, Rotary evaporator.
  • Procedure:
    • Dissolve PVM/MA copolymer in acetone (e.g., 20 mg/mL).
    • Add ethanol and distilled water sequentially to the PVM/MA solution under mild stirring.
    • Add an ethanolic solution of AlClPc dropwise to the nanoparticle dispersion. The optimal AlPc concentration should be determined to avoid aggregation upon loading [1].
    • Remove organic solvents using a rotary evaporator.
    • Centrifuge the resulting aqueous dispersion and resuspend the pellet in water to obtain the final AlPc-NP formulation.
  • Expected Outcome: The resulting nanoparticle system (AlPc-NP) shows improved photophysical properties in water and higher photodynamic activity against cancer cells in vitro compared to the free, aggregated photosensitizer [1].

Frequently Asked Questions (FAQs)

Q1: Why is controlling the monomer-dimer ratio of AlClPc important for photodynamic therapy (PDT)?

The aggregation of AlClPc into dimers or higher-order aggregates leads to self-quenching, drastically reducing its capacity to generate singlet oxygen and other reactive oxygen species upon light irradiation. This directly damages the efficacy of PDT. Maintaining AlClPc in its monomeric form is essential for optimal photodynamic activity [1] [3].

Q2: How can I quickly check the aggregation state of my AlClPc solution?

The most straightforward method is absorption spectroscopy. Analyze the Q-band region of the spectrum:

  • A sharp, intense peak around 670-675 nm is characteristic of the monomer [3] [5].
  • Broadening, attenuation, or a shift (either bathochromic "red-shift" for J-aggregates or hypsochromic "blue-shift" for H-aggregates) of this peak indicates the formation of aggregates [2] [4].
Q3: Besides solvents and nanoparticles, what else can affect the AlClPc aggregation state?
  • Surfactants: Cationic surfactants with long alkyl chains (12 or more carbons, like cetylpyridinium chloride) can bind to AlClPc and shift the self-association equilibrium toward the monomeric form [4].
  • Concentration: The propensity to aggregate increases with higher AlClPc concentration. Working at lower concentrations can help maintain the monomeric form [1].
Q4: Is there an analytical method to quantify AlClPc in complex biological matrices like skin?

Yes. A validated HPLC-UV/Vis method exists for determining AlClPc in different skin layers (stratum corneum, hair follicles, etc.). This method uses a normal-phase column, an isocratic mobile phase of methanol and phosphoric acid, and detection at 670 nm. It is selective, linear, and robust for skin permeation studies [5].

Key Parameter Relationships for Aggregation Control

The diagram below summarizes the core principles for controlling AlClPc aggregation.

G cluster_monomer Promote Monomer cluster_dimer Promote Aggregation Start Start: AlClPc in Solution Monomer Monomer-Dominant State Start->Monomer Promote Monomer Dimer Dimer/Aggregate State Start->Dimer Promote Aggregation M1 Use Organic Solvents (e.g., DMF, Ethanol) M2 Keep Water Content Low (< ~8% in DMF) M3 Use Nanocarriers (e.g., PVM/MA NPs) M4 Add Long-Chain Cationic Surfactants D1 Use Aqueous Media D2 Increase Water Content (> ~50% in Ethanol) D3 Use High AlClPc Concentration

References

AlClPc stability in biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

How to Detect AlClPc Instability

Researchers should be aware of these key stability-related issues that can occur during experiments:

Issue Description Analytical Detection Method
Dechlorination Loss of the chlorine atom from the central aluminum ion. [1] Mass spectrometry (identifies the mass shift of the dechlorinated species). [1]
Adduct Formation Formation of new molecular complexes during analysis, particularly in LC/MS. [1] Mass spectrometry. [1]
Molecular Aggregation Self-association in aqueous media, leading to dimers or higher-order aggregates. Quenches fluorescence and reduces photodynamic activity. [2] [3] UV-Vis spectroscopy (broadening/shift of Q-band), fluorescence spectroscopy (quenched emission). [2] [3]
Time-Dependent Aggregation in Lipid Vesicles Aggregation state can change over time even when loaded into a delivery system like lipid vesicles (LVs). [2] Fluorescence spectroscopy (time-course measurements of emission intensity). [2]

Validated Analytical Methods for Stability Assessment

The following table summarizes two established methods for quantifying AlClPc and assessing its stability in complex environments.

Method Key Application & Stability Note Sample Extraction & Mobile Phase
UHPLC-MS Method [1] Quantification in nanoemulsions, plasma, and tissue. The study was the first to describe AlClPc's behavior and contaminants in biological matrices. [1] After extraction from matrices. Specific details not provided in abstract. [1]
HPLC-UV/Vis Method [4] Quantification in different skin layers (stratum corneum, hair follicles, remaining skin). Robust method for skin permeation studies. [4] Stationary phase: Normal-phase (µPorasil). Mobile phase: Methanol : Phosphoric acid (0.01 M) (80:20, v/v). Flow rate: 1.5 mL/min. Detection: 670 nm. [4]
Detailed Protocol: HPLC-UV/Vis for Skin Matrices [4]
  • Sample Preparation: Place skin layers (stratum corneum, hair follicles, remaining skin) in individual glass flasks with 5 mL of methanol.
  • Extraction: Leave samples overnight under stirring (300 rpm), then filter through a 0.22 μm membrane.
  • Chromatographic Conditions:
    • Column: Normal-phase µPorasil (300 mm × 3.9 mm, 10 µm).
    • Mobile Phase: Methanol : Phosphoric acid 0.01 M (80 : 20, v/v), isocratic.
    • Flow Rate: 1.5 mL/min.
    • Oven Temperature: 30°C.
    • Detection Wavelength: 670 nm.
    • Injection Volume: 20 µL.
  • Validation: This method has been validated for selectivity against skin contaminants, with a linear range of 0.1–5.0 µg/mL, LOD of 0.03 µg/mL, and LOQ of 0.09 µg/mL. [4]

Troubleshooting Common Experimental Challenges

  • Problem: Low Fluorescence or Photoactivity in Aqueous Solutions

    • Cause: AlClPc is highly hydrophobic and aggregates in water, leading to self-quenching. [2] [3]
    • Solution: Use a drug delivery system to maintain the monomeric, active form. Effective options include:
      • Solid Lipid Nanoparticles (SLNs) [5]
      • Polymeric Nanoparticles (e.g., using PLA, PLGA, or PVM/MA) [6] [3]
      • Lipid Vesicles (LVs). Note: The fluidity of the lipid bilayer (e.g., the DOPC/DSPC ratio) can modulate the monomer/aggregate balance. [2]
  • Problem: Inconsistent or Drifting Analytical Results

    • Cause: The aggregation state of AlClPc can be time-dependent, even within a delivery system. [2] Furthermore, the chemical stability of the compound (e.g., dechlorination) can be a factor during analysis. [1]
    • Solution:
      • Characterize Time-Course Stability: Perform fluorescence or UV-Vis measurements over time on your specific formulation to establish its stability profile. [2]
      • Use a Stabilized System: Incorporate a biocompatible surfactant like Tween 20 during the preparation of nanoparticle formulations to reduce AlClPc aggregation. [3]
      • Monitor for Decomposition: Employ mass spectrometry to check for dechlorination or adduct formation, especially if using UHPLC-MS methods. [1]

Experimental Workflow for Stability Assessment

The following diagram outlines a logical pathway for a researcher to assess AlClPc stability using the discussed methods.

Start Start: AlClPc Sample Q1 Is the sample in an aqueous biological matrix? Start->Q1 MS Analyze by UHPLC-MS Check for dechlorination and adduct formation Q1->MS Yes Prep Prepare Sample: Extract with Methanol Q1->Prep No (e.g., formulation) Agg Check for Aggregation via UV-Vis/Fluorescence MS->Agg HPLC Analyze by HPLC-UV/Vis (670 nm, Normal-phase) Prep->HPLC HPLC->Agg Result Interpret Combined Results for Stability Profile Agg->Result

References

overcoming aluminum phthalocyanine chloride hydrophobicity limitations

Author: Smolecule Technical Support Team. Date: February 2026

Why Overcoming Hydrophobicity is Crucial

AlClPc is a potent second-generation photosensitizer but its high hydrophobicity leads to several critical issues in aqueous and biological environments [1] [2]:

  • Aggregation: Causes quenching of its photoemission properties, drastically reducing its ability to generate reactive oxygen species (ROS) and its photodynamic efficacy [2].
  • Rapid Clearance: Quickly removed from the bloodstream by the mononuclear phagocyte system, reducing circulation time and tumor accumulation [2].
  • Poor Bioavailability: Low solubility hinders its practical application in biological systems [3] [1].

Nanocarrier systems are the established solution, enhancing solubility, preventing aggregation, and improving targeted delivery to tumor sites [4].

Nanoformulation Strategies & Characterization

Different nanocarrier systems can be employed to deliver AlClPc effectively. The table below compares the key formulations documented in recent research:

Nanocarrier Type Key Components Reported Size (nm) Encapsulation Efficiency (EE%) Key Findings / Performance
Liquid Crystalline Nanodispersion [1] Phosal 75SA, Oleic Acid, TPGS, Poloxamer 407 ~164.7 ~70% Enhanced skin penetration & potent phototoxicity on skin cancer cells
Nanoemulsion [2] Castor Oil, Cremophor ELP ~25 N/A Intense photodynamic activity (CC50 of 6.0 nM on MCF-7 cells); superior to free AlClPc
Solid Lipid Nanoparticle [1] (Mentioned as an alternative) Information Missing Information Missing Used for photodynamic inactivation of melanoma cells
Cationic Vesicles [1] (Mentioned as an alternative) Information Missing Information Missing Information Missing

To ensure your nanoformulation is successful, use these techniques to confirm that AlClPc is properly encapsulated and monomeric:

  • UV-Vis Spectroscopy: Monitor the absorption peak shift. Aggregated AlClPc peaks around 633 nm, while the monomeric form shows a sharp peak between 670-696 nm [5] [2]. A strong, sharp monomer peak indicates successful encapsulation.
  • Fluorescence Spectroscopy: Measure fluorescence intensity upon excitation (e.g., at 350 nm). Successful dispersion in nanocarriers results in increased fluorescence intensity, similar to AlClPc in a good solvent like ethanol [2].
  • ROS Production Assay: Use a chemical probe like ADPA or DCFH-DA. Compare the ROS generation rate of your formulation against free AlClPc in water. A higher ROS production rate confirms reduced aggregation and restored photodynamic activity [2].

Experimental Protocols

Here are detailed methodologies for two effective nanoformulation strategies based on the search results.

Protocol: Liquid Crystalline Nanodispersion [1]

This protocol outlines the preparation of a stable, nanometric dispersion for enhanced topical delivery.

Workflow: Liquid Crystalline Nanodispersion Preparation

start Start Preparation step1 Weigh non-aqueous phases: - Oleic Acid - Phosal 75SA - TPGS (optional) - AlClPc start->step1 step2 Mix components using vortex and magnetic stirring step1->step2 step3 Slowly add aqueous phase: PBS Buffer (pH 7.4) with Poloxamer 407 step2->step3 step4 Form crude pre-concentrate (Heterogeneous, biphasic mixture) step3->step4 step5 Disperse using probe sonication (3 cycles, 60% amplitude, 30s) step4->step5 step6 Characterize final LCN: - Size and PDI (DLS) - Encapsulation Efficiency step5->step6

  • Step 1: Formulation of Pre-concentrate

    • Accurately weigh the non-aqueous components: Oleic acid, Phosal 75SA, and TPGS (if used).
    • Add AlClPc to the mixture.
    • Mix the components using a vortex mixer and then under magnetic stirring until the drug is dissolved/dispersed. This mixture is the pre-concentrate.
  • Step 2: Nanodispersion Formation

    • Slowly add the aqueous phase (PBS buffer, pH 7.4, containing Poloxamer 407) to the pre-concentrate under moderate magnetic stirring.
    • The mixture will appear heterogeneous and biphasic at this stage.
    • To form the nanodispersion, subject the crude mixture to probe sonication. A typical protocol is 3 cycles of sonication at 60% amplitude for 30 seconds each, with rest intervals on an ice bath to prevent overheating.
  • Step 3: Characterization

    • Size and PDI: Use Dynamic Light Scattering (DLS). The target is a low PDI (<0.3) and a size around 150-200 nm.
    • Encapsulation Efficiency (EE%): Separate the unencapsulated drug by filtering through a PVDF membrane (0.45 μm). Determine the drug content in the filtrate using a validated UHPLC-MS method [3]. EE% is calculated as: (Total AlClPc added - Free unencapsulated AlClPc) / (Total AlClPc added) × 100.
Protocol: Nanoemulsion via Spontaneous Emulsification [2]

This method produces a monodisperse oil-in-water nanoemulsion through a simple, scalable process.

  • Step 1: Prepare Surfactant-Oil Mixture (SOmix)

    • Dissolve Cremophor ELP (surfactant) and AlClPc in castor oil. The study found that an AlClPc concentration of 444 μmol/kg in the SOmix provided optimal loading without quenching effects [2].
    • A Surfactant-to-Oil Ratio (SOR) of 0.75 is recommended for a monodisperse population with a hydrodynamic diameter of ~25 nm.
  • Step 2: Spontaneous Emulsification

    • Add the aqueous phase (e.g., water or buffer) to the SOmix under mild magnetic stirring at room temperature. The turbulent movement of surfactants to the oil-water interface will spontaneously generate nanodroplets.
  • Step 3: Characterization

    • Confirm droplet size and PDI by DLS.
    • Verify the photophysical properties by UV-Vis and fluorescence spectroscopy, comparing the nanoemulsion against AlClPc in ethanol.

Troubleshooting Common Formulation Issues

Problem Potential Cause Suggested Solution
Low EE% Drug leaking during preparation/instability Optimize SOR [2]; consider adding co-surfactants like TPGS [1]; ensure complete dissolution of AlClPc in oily phase.
Large Droplet Size & High PDI Inefficient dispersion energy; unsuitable SOR Increase sonication power/cycles [1]; optimize SOR (e.g., 0.75 for nanoemulsion) [2]; filter through appropriate membrane.
Aggregation/Instability Low zeta potential; chemical incompatibility Use stabilizers like Poloxamer 407 [1]; ensure storage at 4°C or room temperature, protected from light.
Low Photodynamic Activity AlClPc aggregation within carrier Check UV-Vis spectrum for monomer peak [5] [2]; optimize AlClPc loading to prevent self-quenching [2].

Frequently Asked Questions

What is the most critical parameter to check after formulating AlClPc in a nanocarrier to ensure its photodynamic activity is restored? The most critical check is the UV-Vis absorption spectrum. A sharp, strong peak in the 670-700 nm range indicates the presence of monomeric AlClPc, which is photoactive. A broadened or blue-shifted peak (around 633 nm) indicates aggregation and reduced efficacy [5] [2].

How can I quantify the amount of AlClPc in my nanoformulation and in biological matrices like plasma or tissue? A robust bioanalytical method using UHPLC-MS (Ultra-High Performance Liquid Chromatography-Mass Spectrometry) has been developed and validated for this purpose. This method can selectively quantify AlClPc after extraction from nanoformulations, plasma, and tissue homogenates, and is essential for pharmacokinetic and biodistribution studies [3].

Does changing the central metal atom in the phthalocyanine ring affect its properties? Yes, significantly. Replacing the central atom (e.g., from Zinc to Aluminum) without changing the side chains can dramatically alter the molecule's lipophilicity (log P), subcellular localization (e.g., from mitochondria to lysosomes), dark toxicity, and ultimately, its phototoxicity index (PI). This is a key strategy in photosensitizer design [5].

References

AlClPc versus fullerene acceptor material organic solar cells

Author: Smolecule Technical Support Team. Date: February 2026

The Evolution of Acceptor Materials in Organic Solar Cells

OSC operation relies on an active layer made of electron donor and acceptor materials [1]. The development of acceptor materials has progressed through key stages:

  • Fullerene Derivatives: These were the first widely used acceptor materials. While they have good electron transport properties, they suffer from a narrow absorption band and a tendency to aggregate, which limits performance [2].
  • Non-Fullerene Acceptors (NFAs): In recent years, NFAs have emerged as promising alternatives. Their organic molecules offer superior light absorption and tunable electronic properties, leading to a significant boost in Power Conversion Efficiency (PCE) [2] [3]. Research is now focused on optimizing the molecular structure and crystallization of these materials [1].

The table below summarizes the performance of various acceptor materials as documented in recent literature, illustrating the rapid progress in the field.

Acceptor Material Donor Material PCE (%) Jsc (mA cm⁻²) Voc (V) FF (%)
PC71BM [2] (Fullerene) MDMO-PPV Information Missing 7.6 0.77 51
ICBA [2] (Fullerene) P3HT 5.44 9.67 0.84 67
L8-BO [2] (NFA) PM1 18.7 27.15 0.881 80.14
N3 [2] (NFA) PM6 16.42 26.2 0.862 72.7
NFA (Unspecified) [1] Not Specified 21.0 (Certified 20.5) Information Missing Information Missing 83.2 (Certified 82.2)

Modern Research Methodologies

Current research on acceptor materials employs sophisticated experimental and computational techniques:

  • Advanced Crystallization Control: A recent breakthrough involved using a crystallization-regulating agent (acenaphthene) to create a highly uniform structure in the active layer, which was key to achieving a record 21% efficiency [1].
  • Machine Learning for Discovery: To accelerate the discovery of new materials, researchers are using deep learning models. These models are trained on large datasets of molecular structures and experimental results to predict the performance of new acceptor molecules before they are ever synthesized [3].

The workflow below illustrates how computational and experimental methods are combined in modern material discovery.

Start Start: Material Discovery Data Collect Experimental & Computational Data Start->Data Model Train Deep Learning Model (e.g., abcBERT) Data->Model Generate Generate Candidate Molecules Model->Generate Screen Screen for Properties (HOMO, LUMO, etc.) Generate->Screen Predict Predict PCE Screen->Predict Synthesize Synthesize & Test Top Candidates Predict->Synthesize Synthesize->Data Feedback Loop

References

aluminum phthalocyanine chloride versus zinc phthalocyanine PDT efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

Feature Aluminum Phthalocyanine Chloride (AlClPc) Zinc Phthalocyanine (ZnPc)
Representative Compounds AlPcS4Cl (tetrasulfonated), AlClPc [1] [2] [3] ZnPcS4 (tetrasulfonated), CGP55847 [4] [5] [6]
Key Efficacy Findings Induced apoptosis in oesophageal cancer cells (HKESC-1); reduced cell viability, caused G0/G1 cell cycle arrest, DNA double-strand breaks [1]. Significant cell death in cervical cancer (HeLa); induced ROS, mitochondrial damage, DNA fragmentation; low LC50 (30 nM) [4].
Primary Cell Death Mechanism Apoptosis (mitochondrial pathway) [1]. Apoptosis [4] [7].
Subcellular Localization Mitochondria, lysosomes, cytoplasm, nucleus [1]. Mitochondria/lipid structures (low conc.), nucleus (high conc.) [5].
Key Challenge High hydrophobicity leads to aggregation in aqueous media, reducing photodynamic activity [2] [3]. Can form aggregates in aqueous solutions, reducing photoactivity [5].
Solution to Challenge Association with nanocarriers (e.g., PVM/MA nanoparticles) to improve dispersion and efficacy [3]. Formulation with nanocarriers (e.g., albumin nanospheres) or synthesis of cationic derivatives to improve solubility and uptake [4] [8] [7].
Selectivity Evidence Higher accumulation in cancerous human colon tissue compared to normal tissue (as ZnPcS4, a related phthalocyanine) [5]. Preferential uptake by tumor tissues; cationic derivatives enhance interaction with negatively charged cancer cell membranes [5] [7].

Detailed Experimental Data and Protocols

For researchers to replicate and build upon these findings, here is a summary of the key experimental methodologies and more detailed results.

Table 2: Detailed Experimental Models and Protocols

Aspect This compound (AlClPc) Zinc Phthalocyanine (ZnPc)
In Vitro Model HKESC-1 oesophageal cancer cells [1]. HeLa cervical cancer cells, MCF7 breast cancer, B16F10 melanoma, A253, HT29, FaDu lines [4] [9] [7].
In Vivo Model Information not available in search results. Ehrlich solid tumor in mice (breast cancer model) [8].
Typical PDT Parameters 673.2 nm laser, 5 J/cm² fluency, 20 µM AlPcS4Cl [1]. 660-680 nm light, 5 J/cm² fluency, LC50 ~30 nM (ZnPcS4 on HeLa) [4].
Viability/Cytotoxicity Assay ATP cell viability assay, LDH release assay [1]. MTT assay [4] [9].
Mechanism Analysis Methods Cell cycle analysis, DNA damage kits, Annexin V-FITC/PI, ROS, mitochondrial membrane potential, cytochrome c, caspase 3/7 [1]. DNA fragmentation, mitochondrial membrane potential, ROS detection, protein level analysis (SOD, DDB1) [4].

Table 3: Quantitative Efficacy Outcomes

Outcome This compound (AlClPc) Zinc Phthalocyanine (ZnPc)
Cell Viability Reduction Significant reduction in HKESC-1 cell viability post-PDT [1]. ~50% cell death in HeLa at 30 nM [4].
Necrosis Area in Tumors Information not available in search results. 66% necrosis in Ehrlich tumor with ZnPcS4-AN mediated PDT [8].
ROS and Singlet Oxygen Increased ROS production leading to apoptosis [1]. Significant ROS increase; high singlet oxygen yields, especially for cationic derivatives [4] [7].

Mechanisms of Action and Pathways

Both AlClPc and ZnPc primarily trigger cell death via the mitochondrial apoptotic pathway. The following diagram illustrates the key mechanistic steps shared by both photosensitizers, leading to apoptosis.

G Start PDT with Phthalocyanine Light Light Activation Start->Light PS Photosensitizer (AlPc/ZnPc) in Mitochondria Start->PS Light->PS ROS Type II Reaction Singlet Oxygen (¹O₂) Production PS->ROS MitoDamage Mitochondrial Damage ROS->MitoDamage MMP Loss of Mitochondrial Membrane Potential (ΔΨm) MitoDamage->MMP CytC Cytochrome c Release MMP->CytC Caspase Caspase 3/7 Activation CytC->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

The core mechanism involves light activation of the photosensitizer, which generates reactive oxygen species (ROS) like singlet oxygen, damaging mitochondria and initiating a cascade that leads to caspase activation and apoptosis [1] [4].

Research Implications and Conclusions

  • AlClPc is a well-studied compound with a strong track record of inducing apoptosis through the mitochondrial pathway, making it a reliable choice for foundational PDT research [1].
  • ZnPc derivatives, particularly cationic and nanostructured forms, show immense promise due to their high potency and efficacy across a broad spectrum of cancer cell lines. Their ability to be chemically modified makes them highly versatile for optimizing tumor targeting and photodynamic activity [4] [7].
  • Overcoming Hydrophobicity is a central challenge for both classes of compounds. The research strongly indicates that advanced drug delivery systems are not just beneficial but often essential to translate their high in vitro efficacy into successful in vivo applications [3] [8].

The choice between AlClPc and ZnPc will depend on the specific research or therapeutic goals. AlClPc serves as a robust model for studying mitochondrial apoptosis, while ZnPc, especially its newer derivatives, offers a platform for developing highly targeted and potent clinical PDT agents.

References

AlClPc comparison with other photosensitizers photodynamic therapy

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: How AlClPc Compares to Other Photosensitizers

Feature AlClPc (2nd/3rd Gen) 1st Gen (e.g., Hematoporphyrin) 2nd Gen Chlorins (e.g., mTHPC) 2nd Gen Phthalocyanines (variable)
Primary Absorption Wavelength ~670 nm [1] ~630 nm [2] ~650 nm [2] 660-770 nm [2] [1]
Tissue Penetration Good (due to far-red absorption) [1] Poor [2] Good [2] Good to Excellent [2]
Singlet Oxygen Quantum Yield High [1] Moderate to Low [2] High [2] High (can be tuned by central metal) [2]
Chemical Purity Defined, single compound Complex, heterogeneous mixture [3] Defined [3] Defined [4]
Skin Photosensitivity Duration Short (rapid clearance) [2] Long (1-2 months) [1] Short [2] Short [2]
Key Advantage Strong absorption at therapeutic wavelengths, high singlet oxygen yield. First to be clinically approved; extensive historical data. High potency; strong absorption. Tunable properties via sulfonation or metal center.
Key Limitation Inherently hydrophobic, requires advanced formulation [1]. Poor light absorption, long skin photosensitivity, impure [1]. Can cause local toxicity at high doses. Sulfonation degree significantly impacts cellular uptake and PDT efficacy [4].

Key Experimental Data and Protocols

Supporting experimental data highlights how AlClPc's performance is measured and enhanced, particularly through nanotechnology.

Quantitative In Vivo Efficacy

In a rat model of periodontal disease, PDT using AlClPc entrapped in a lipid nanoemulsion demonstrated significant immunomodulatory effects. Key quantified outcomes included [5] [6]:

  • Reduced Inflammatory Response: Histomorphological analysis showed decreased tissue destruction and a lower expression of the pro-inflammatory cytokine TNF-α compared to control groups.
  • Cytokine Profile Alteration: ELISA tests on gingival tissues confirmed that the therapy successfully modulated the inflammatory cytokine profile.
Detailed Experimental Protocol: Nanoformulation and In Vitro PDT

The following workflow visualizes a standard method for creating and testing a third-generation AlClPc formulation, as described in research:

G Start Start: Hydrophobic AlClPc Step1 Polymer Solution Preparation (PVM/MA in Acetone) Start->Step1 Step2 Nanoprecipitation (Add Ethanol & Water) Step1->Step2 Step3 Add AlClPc and Surfactant (e.g., Tween 20) Step2->Step3 Step4 Solvent Removal (Rotary Evaporation) Step3->Step4 Step5 Washing & Concentration (Centrifugation) Step4->Step5 Step6 AlClPc-Loaded Nanoparticles (AlClPc-NP) Step5->Step6 Step7 In Vitro Characterization (HD, PDI, Zeta Potential) Step6->Step7 Step8 Cell Culture Exposure (Cancerous vs. Non-cancerous lines) Step7->Step8 Step9 Light Irradiation (~670 nm wavelength) Step8->Step9 Step10 Viability & Mechanism Assay (e.g., MTT, Apoptosis) Step9->Step10

Workflow: Nanoparticle Formulation and In Vitro PDT Testing

Key methodological details from this protocol include [1]:

  • Objective: To overcome AlClPc's hydrophobicity and aggregation by creating a water-dispersible, third-generation photosensitizer (AlClPc-NP).
  • Nanoparticle Formation: Using a solvent displacement method with a copolymer (PVM/MA) to create the nanoparticle scaffold.
  • Critical Step - Surfactant Use: Adding a biocompatible surfactant like Tween 20 (0.1-2%) during processing was crucial to prevent AlClPc aggregation, which was measured via a >5-fold increase in fluorescence quantum yield.
  • Cell Testing: The formulated AlClPc-NPs were tested on cancerous (e.g., 4T1, MCF-7) and non-cancerous (e.g., NIH/3T3, MCF-10A) cell lines. Post-irradiation, viability was assessed via assays like MTT, and cell death mechanisms (apoptosis/necrosis) were investigated.
Mechanism of Action: Type I and Type II Photoreactions

All effective photosensitizers, including AlClPc, operate through the following photophysical mechanism, which can be modulated by its formulation:

G Light Light Absorption (~670 nm) PS_S0 PS (Ground State) S₀ Light->PS_S0 PS_S1 PS (Excited Singlet State) S₁ PS_S0->PS_S1 PS_T1 PS (Triplet State) T₁ PS_S1->PS_T1 Intersystem Crossing Type1 Type I Reaction (Electron Transfer) PS_T1->Type1 Type2 Type II Reaction (Energy Transfer) PS_T1->Type2 ROS Radical Oxygen Species (Superoxide, Hydroxyl) Type1->ROS SO Singlet Oxygen (¹O₂) Type2->SO CellDeath Cellular Damage and Death ROS->CellDeath SO->CellDeath

Diagram: Photodynamic Therapy Core Mechanism


Key Insights for Research and Development

  • The Formulation is Critical: The native AlClPc molecule has limitations due to poor water solubility. Its efficacy is profoundly enhanced by advanced delivery systems like lipid nanoemulsions [5] [6], polymeric nanoparticles [1], or liposomes [7]. These systems improve solubility, prevent aggregation, and can enhance target tissue accumulation.
  • Beyond Direct Cytotoxicity: The value of AlClPc-PDT may extend beyond killing target cells. Evidence shows it can significantly modulate the immune response and reduce destructive inflammation, opening doors for applications in autoimmune or inflammatory diseases [5] [6].
  • Part of a Broader Class: AlClPc is one of many phthalocyanines. Its properties can be fine-tuned by changing the central metal atom or altering side groups (e.g., sulfonation), which affects its cellular uptake, localization, and ultimate photodynamic efficacy [2] [4].

References

aluminum phthalocyanine chloride cytotoxicity validation cancerous versus noncancerous cells

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of AlPc-Based PDT on Cancer Cells

Cancer Type Cell Line / Model Formulation Light Parameters Key Cytotoxicity Findings Reference
Oesophageal Cancer HKESC-1 AlPcS4Cl (aqueous) 673.2 nm, 5 J/cm² Induced apoptosis; reduced cell viability; caused G0/G1 cell cycle arrest and DNA damage. [1]
Colon Cancer Caco-2 AlClPcTS41 conjugated to PEG-CuAuNPs N/S Showed significant ROS generation and a strong decrease in viable cell population. [2]
Breast Cancer MCF-7 (monolayers & spheroids) AlPc in castor oil nanoemulsion N/S CC50 = 6.0 nM (monolayers); powerful cytotoxic effect on spheroids. Free AlPc showed no significant activity. [3]
Skin Cancer (Non-Melanoma) HaCaT (keratinocytes) & A431 (squamous cell carcinoma) AlClPc in Liquid Crystalline Nanodispersion (B-TPGS) 675 nm, 100 mW/cm², 37.5 J/cm² >95% cell death in A431 cells; ~60% cell death in HaCaT cells. [4]
Melanoma B16-F10 AlClPc-loaded Solid Lipid Nanoparticles (SLN) 675 nm, 12.5 J/cm² ~80% cell death with AlClPc-SLN; ~40% with free AlPc. Demonstrated formulation-dependent efficacy. [5]
Lung Cancer Stem Cells (CSCs) A549-derived CSCs AlPcS4Cl (aqueous) 673.2 nm diode laser Significant eradication of CSCs via apoptosis, confirmed by decreased mitochondrial membrane potential. [6]

Abbreviations: N/S: Not Specified in the provided text; CC50: 50% Cytotoxicity Concentration.

Experimental Protocols for Cytotoxicity Validation

The cytotoxicity data in the table above were generated through standardized in vitro assays. Here are the core methodologies used:

  • Cell Viability and Cytotoxicity Assays:

    • ATP Assay: Measures cellular ATP levels as an indicator of metabolically active, viable cells. A decrease in luminescence signals reduced cell viability [1].
    • LDH (Lactate Dehydrogenase) Assay: Quantifies the release of LDH enzyme from damaged cells, serving as a direct marker of cytotoxicity [1].
    • MTT/XTT Assay: Measures the activity of mitochondrial enzymes in living cells, where a colorimetric change indicates cell viability [4] [5].
  • Mechanistic Assays:

    • Annexin V/PI Staining: Used in flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations [1] [6].
    • Mitochondrial Membrane Potential (ΔΨm): Assessed using fluorescent dyes like JC-1 or TMRE. A collapse in ΔΨm is a key early indicator of apoptosis [1] [6].
    • Reactive Oxygen Species (ROS) Detection: Utilizes fluorescent probes (e.g., DCFH-DA) that become highly fluorescent upon oxidation, measured via flow cytometry or fluorescence microscopy [1] [2].
    • Cell Cycle Analysis: Uses DNA-binding dyes and flow cytometry to determine the proportion of cells in different cell cycle phases (G0/G1, S, G2/M) [1].

Mechanism of Action: How AlPc-PDT Kills Cancer Cells

The cytotoxicity of AlPc is not inherent but is "switched on" by light. The process and its consequences for the cell are outlined below.

G cluster_0 PDT Core Components cluster_1 Photophysical Process cluster_2 Cytotoxic Pathways cluster_3 Cellular Consequences & Death PS Photosensitizer (AlPc) S0 Ground State (S₀) PS->S0  Accumulates in Cell Light Light Activation Oxygen Molecular Oxygen S1 Excited Singlet State (S₁) S0->S1  Light Absorption ISC Intersystem Crossing (ISC) S1->ISC T1 Excited Triplet State (T₁) Type1 Type I Reaction T1->Type1 Type2 Type II Reaction T1->Type2 ISC->T1 ROS Reactive Oxygen Species (ROS) Type1->ROS Type2->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage ROS->OxidativeDamage MMP Loss of Mitochondrial Membrane Potential (ΔΨm) OxidativeDamage->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosis Apoptotic Cell Death CytoC->Apoptosis

The diagram above illustrates the key mechanism: AlPc-mediated PDT primarily triggers cell death via the intrinsic mitochondrial pathway of apoptosis [1] [6]. The cascade begins with ROS-induced damage, leading to a loss of mitochondrial membrane potential, release of cytochrome c, and activation of executioner caspases (like caspase 3/7), culminating in programmed cell death. Additionally, AlPc-PDT can cause DNA damage, including double-strand breaks, and induce cell cycle arrest, further inhibiting cancer cell proliferation [1].

The Crucial Role of Nanoparticle Delivery

A key finding across recent studies is that the efficacy of AlPc is highly dependent on its formulation.

  • The Problem: Unmodified AlPc is highly hydrophobic, leading to poor solubility in biological fluids and a strong tendency to aggregate. In this aggregated state, the molecule is deactivated, leading to poor ROS production and low PDT efficacy [7] [4] [8].
  • The Solution: Encapsulating AlPc in nanoparticle delivery systems prevents aggregation, enhances its uptake by cancer cells, and can improve its targeting through the Enhanced Permeability and Retention (EPR) effect [7]. As shown in the data table, formulations like nanoemulsions, solid lipid nanoparticles (SLN), and liquid crystalline nanodispersions dramatically outperform free AlPc [4] [3] [5]. Conjugating AlPc to nanoparticles like PEGylated copper-gold alloys can further enhance its photodynamic effect [2].

Research Gaps and Future Directions

While the data confirms AlPc's potent light-activated cytotoxicity against cancer cells, a critical objective for your comparison guide is not fully met by the available literature: a direct, controlled comparison of AlPc-PDT effects on matching pairs of cancerous and non-cancerous cells from the same tissue origin is generally lacking. Most studies focus solely on establishing efficacy against cancer models.

Future research should prioritize:

  • Systematic comparative studies using co-cultures or parallel experiments with isogenic cell pairs.
  • In-depth investigation into the therapeutic window, determining the dose and light parameters at which cancer cells are killed while non-cancerous cells remain viable.
  • Exploration of active targeting strategies using ligands on nanoparticles to further improve selectivity for cancer cells.

References

aluminum phthalocyanine chloride reactive oxygen species yield measurement

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on AlClPc ROS Generation

The table below summarizes key quantitative findings from recent studies on AlClPc and its formulations.

AlClPc Formulation / System Key Quantitative Findings on ROS/ Efficacy Measurement Method & Conditions Source (Reference)
AlClPc Nanoemulsion (S444) Intense ROS generation; max production at energy density of 2.95 J/cm². CC₅₀ (cytotoxicity) on MCF-7 cells: 6.0 nM. ROS assay using fluorescent probe (details not specified); irradiation with a 660 nm diode laser. [1]
AlClPc in Mitochondria Study Demonstrated photo-triggered impairment of mitochondrial bioenergetics. Isolated rat liver mitochondria; measured oxygen consumption, membrane potential, and ATP synthesis. Light source: Red LED (660 nm, 50 mW/cm², 30 J/cm²). [2]
AlClPcTS41 Conjugated to Nanoparticles Significant ROS generation leading to photodynamic effect on Caco-2 colon cancer cells. Cellular ROS detection assay (DCFH-DA) via flow cytometry; irradiation at 680 nm with a LED. [3]
AlClPc in P-123 Polymeric Micelles Effective in Photodynamic Inactivation (PDI) against S. aureus and C. albicans. PDI assays; determination of IC₉₀ (concentration) and D₉₀ (light dose) for 90% microbe eradication. [4]

Experimental Protocols for ROS Yield Measurement

The following are common experimental approaches used in the cited literature to evaluate the photodynamic efficacy and ROS generation of AlClPc.

Direct ROS Detection in Solution

This method quantifies the generation of singlet oxygen (¹O₂), a primary ROS in PDT.

  • Principle: Use of a chemical probe that reacts with ¹O₂ to produce a measurable signal.
  • Common Probe: Singlet Oxygen Sensor Green (SOSG), which exhibits a strong increase in fluorescence upon reaction with ¹O₂ [1].
  • Workflow:
    • Prepare the AlClPc sample in an appropriate solvent or delivery system (e.g., nanoemulsion, buffer).
    • Add the SOSG probe to the sample solution.
    • Irradiate the sample with light at a specific wavelength matching the AlClPc absorption band (typically 660-680 nm).
    • Measure the increase in fluorescence intensity (e.g., at 525 nm with excitation at 504 nm) over time or at a fixed total light energy dose (J/cm²).
    • The rate of fluorescence increase or the maximum fluorescence achieved is proportional to the singlet oxygen quantum yield.
Cellular Uptake and ROS Assay

This protocol assesses the intracellular ROS generation and the resulting phototoxic effect, which is crucial for evaluating therapeutic potential.

  • Principle: Use of cell-permeable fluorescent dyes that become fluorescent upon oxidation by intracellular ROS.
  • Common Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). This probe is deacetylated by cellular esterases and then oxidized by ROS to fluorescent DCF [3].
  • Workflow:
    • Cell Culture: Seed cancer cells (e.g., Caco-2, MCF-7) in culture plates.
    • Incubation with PS: Incubate cells with AlClPc at various concentrations for a set time to allow for cellular uptake.
    • Loading Probe: Incubate cells with DCFH-DA.
    • Irradiation: Expose the cells to light (e.g., 680 nm LED).
    • Quantification: Measure the fluorescence intensity of DCF using a flow cytometer or a fluorescence microplate reader. Viability assays (e.g., ATP-based proliferation assays) are often performed in parallel to determine cytotoxic concentration (CC₅₀) [1] [3].
Evaluation on Isolated Subcellular Components

This method provides a direct mechanism to study the intrinsic photodynamic effects on specific organelles, such as mitochondria.

  • Principle: Isolate functional mitochondria and measure bioenergetic parameters before and after photosensitizer irradiation.
  • Workflow [2]:
    • Isolation: Isolate intact mitochondria from tissue (e.g., rat liver).
    • Incubation & Irradiation: Incubate mitochondria with AlClPc and irradiate with a red light source (e.g., 660 nm LED at 50 mW/cm²).
    • Parameter Measurement:
      • Oxygen Consumption: Measure using a Clark-type oxygen electrode.
      • Membrane Potential (ΔΨ): Assess using fluorescent dyes like Rhodamine 123.
      • ATP Synthesis Rate: Quantify using luciferin-luciferase assays.
      • Swelling: Monitor changes in light scattering as an indicator of membrane permeability.

The following diagram illustrates the core photophysical processes and experimental workflow for cellular ROS detection using DCFH-DA.

G cluster_alpcc AlPcCl Photophysics cluster_assay Cellular ROS Detection (DCFH-DA Assay) Ground AlPcCl (Ground State S₀) Excited Excited Singlet State (S₁) Ground->Excited Light Absorption (660-680 nm) Triplet Excited Triplet State (T₁) Excited->Triplet Intersystem Crossing SingletO2 Singlet Oxygen (¹O₂) Triplet->SingletO2 Energy Transfer Oxygen Molecular Oxygen (³O₂) SingletO2->Oxygen Relaxation DCFH DCFH (Non-fluorescent) SingletO2->DCFH Oxidizes DCFHDA DCFH-DA Probe (Non-fluorescent) DCFHDA->DCFH Cellular Esterases DCF DCF (Fluorescent) DCFH->DCF Oxidation by ROS (e.g., ¹O₂)

Key Considerations for Measurement

When measuring the ROS yield of AlClPc, several critical factors can significantly impact the results:

  • Aggregation State: AlClPc is highly hydrophobic and tends to form aggregates in aqueous environments. Aggregated AlClPc has a severely quenched fluorescence and reduced ROS yield [1] [5] [6]. Using delivery systems like nanoemulsions [1] or specific block copolymer micelles (e.g., Pluronic P-123) [4] is essential to maintain the photosensitizer in its monomeric, photoactive form.
  • Solvent System: The monomer-to-aggregate ratio is determined by the water content in water-organic solvent mixtures. There is often a critical water concentration (e.g., ~7.8% in one study [5]) beyond which aggregation increases dramatically.
  • Central Metal Ion: The presence of aluminum in the phthalocyanine core promotes intersystem crossing to the triplet state due to the heavy atom effect, which is crucial for efficient energy transfer to oxygen and high singlet oxygen quantum yield [7] [3].

References

aluminum phthalocyanine chloride cell death mechanism apoptosis verification

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for Apoptosis Induction

The table below summarizes key experimental findings that verify the pro-apoptotic mechanism of AlPcS₄Cl-mediated Photodynamic Therapy (PDT).

Experimental Metric Experimental Method/Assay Key Findings Post-AlPcS₄Cl-PDT Research Context
Cell Viability & Cytotoxicity ATP cell viability assay; Lactate dehydrogenase (LDH) release assay [1] [2] Significant reduction in cell viability; increase in cytotoxicity [1] [2]. In vitro, human oesophageal cancer cells (HKESC-1) [1] [2].
ROS Production Cellular reactive oxygen species (ROS) assay [1] [3] [2] Significant increase in intracellular ROS levels [1] [3] [2]. In vitro, human oesophageal cancer cells & cancer stem cells (CSCs) [1] [3] [2].
Mitochondrial Membrane Potential (ΔΨm) Rhodamine-123 flow cytometry analysis [3] [2] Disruption/decrease in mitochondrial membrane potential [3] [2]. In vitro, human oesophageal cancer cells & CSCs [3] [2].
Cytochrome c Release Analysis of cytochrome c levels [1] [2] Increased efflux of cytochrome c from mitochondria [1] [2]. In vitro, human oesophageal cancer cells [1] [2].
Caspase Activation Caspase-Glo 3/7 fluorometric assay [1] [3] [2] Increased activity of executioner caspases 3 and 7 [1] [3] [2]. In vitro, human oesophageal cancer cells & CSCs [1] [3] [2].
Mode of Cell Death Annexin V-FITC/PI double-staining flow cytometry [1] [3] [2] Induction of early and late apoptosis [1] [3] [2]. In vitro, human oesophageal cancer cells & CSCs [1] [3] [2].
DNA Damage Response Multi-color DNA damage kit; Analysis of ATM and γH2AX expression [1] [2] [4] Increased DNA double-strand breaks; upregulation of ATM kinase [1] [2] [4]. In vitro, human oesophageal cancer cells & CSCs [1] [2] [4].
Cell Cycle Arrest Muse cell cycle kit [1] [2] [4] Arrest in the G0/G1 phase [1] [2] [4]. In vitro, human oesophageal cancer cells & CSCs [1] [2] [4].

Detailed Experimental Protocols

For researchers looking to replicate or understand these findings, here is a detailed breakdown of the key experimental protocols used in these studies.

  • Cell Line and Culture: The primary model used was the HKESC-1 human oesophageal cancer cell line [1] [2]. Cells were maintained in Dulbecco’s Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and kept at 37°C in a humidified incubator with 5% CO₂ [2].
  • Photosensitizer and Incubation: AlPcS₄Cl was prepared as a stock solution in deionized water [2]. For experiments, cells were incubated with a concentration of 20 µM AlPcS₄Cl for 4 hours to allow for cellular uptake [2].
  • Light Irradiation/PDT Parameters: After incubation, cells were exposed to light from a semiconductor laser diode at a wavelength of 673.2 nm and a fluency of 5 J/cm² [1] [2]. Following irradiation, cells were typically returned to the incubator for a post-PDT period (e.g., 24 hours) before analysis [3].

Cell Death Signaling Pathway

The following diagram synthesizes the core apoptotic signaling pathway triggered by AlPcS₄Cl-PDT, as established across multiple studies.

Start AlPcS₄Cl-PDT (673.2 nm, 5 J/cm²) ROS Massive ROS Production Start->ROS DNA_Damage DNA Damage (DSBs, ATM Upregulation) ROS->DNA_Damage Mito Mitochondrial Damage (Loss of ΔΨm) ROS->Mito CellCycle G0/G1 Phase Cell Cycle Arrest DNA_Damage->CellCycle CytoC Cytochrome c Release Mito->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

This intrinsic pathway is initiated by the light activation of AlPcS₄Cl, which generates reactive oxygen species (ROS) [1] [2]. The oxidative stress damages critical cellular components, leading to two concurrent events:

  • DNA Damage Response: ROS cause DNA double-strand breaks, activating the ATM kinase pathway and subsequently inducing a pause in the cell cycle at the G0/G1 checkpoint [1] [2] [4].
  • Mitochondrial Apoptosis Pathway: ROS also disrupt the mitochondria, causing a loss of membrane potential (ΔΨm). This leads to the release of cytochrome c into the cytoplasm, which triggers the activation of caspase-3 and caspase-7, the executioner proteins that systematically dismantle the cell in apoptosis [1] [3] [2].

Enhanced Strategies and Alternative Forms

Research is actively developing strategies to improve the efficacy and targeting of aluminum phthalocyanine.

  • Nanoparticle Conjugates: A prominent strategy involves conjugating AlPcS₄Cl with gold nanoparticles (AuNPs) and functionalizing them with anti-CD271 antibodies to create a nano-immunoconjugate (NIC) [4]. This system enhances tumor targeting and cellular uptake, showing superior efficacy in eliminating oesophageal cancer stem cells (CSCs) by inducing the same apoptotic and DNA damage pathways more potently than the free photosensitizer [5] [4].
  • Other Aluminum Phthalocyanine Chlorides: It is worth noting that other chlorinated metallophthalocyanines, such as AlPcCl, are also the subject of research, though primarily in the field of organic semiconductors and OLEDs [6]. While they share a similar core structure, their application and the study of their biological activity in this context are distinct from the sulfonated AlPcS₄Cl used for PDT.

References

AlClPc photovoltaic performance comparison C60 acceptor

Author: Smolecule Technical Support Team. Date: February 2026

Performance Data Summary

Device Structure Open-Circuit Voltage (VOC) Short-Circuit Current Density (JSC) Fill Factor (FF) Power Conversion Efficiency (PCE) Citation
ITO/.../AlPcCl:C₆₀/.../Ag (Bulk Heterojunction) ~0.87 V 6.18 mA/cm² 0.59 ~3.0% (est.) [1]
ITO/.../AlPcCl:C₆₀/.../Ag (Planar Heterojunction) ~0.87 V 4.52 mA/cm² 0.59 ~2.3% (est.) [1]
ITO/.../CuPc:C₆₀/.../Ag (Bulk Heterojunction) ~0.48 V 7.19 mA/cm² 0.60 ~2.1% (est.) [1]

Experimental Protocols

The performance data in the table above was obtained through the following experimental methods [1]:

  • Device Fabrication: Organic photovoltaic (OPV) cells were fabricated on patterned ITO (Indium Tin Oxide) glass substrates.
  • Material Deposition: All organic layers, including the AlPcCl donor and C₆₀ acceptor, were deposited using vacuum thermal evaporation at a pressure of 1×10⁻⁶ Torr.
  • Device Architecture: Both planar heterojunction (sequential layer-by-layer deposition) and bulk heterojunction (co-deposited mixture of donor and acceptor materials) structures were created and compared.
  • Performance Measurement: The current density-voltage (J-V) characteristics were measured under simulated AM 1.5G solar illumination to determine VOC, JSC, FF, and PCE.

The following diagram illustrates the core experimental workflow for fabricating and testing these organic solar cells.

Start Start: Substrate Preparation Step1 ITO Electrode Cleaning (Acetone, IPA, DI water, UV Ozone) Start->Step1 Step2 Load into High-Vacuum Chamber (Base pressure: ~10⁻⁶ Torr) Step1->Step2 Step3 Thermal Evaporation of Organic Layers Step2->Step3 Step4 Deposit Metal Electrodes (e.g., Ag, Al) Step3->Step4 Step5 J-V Characterization (Under AM 1.5G Simulated Sunlight) Step4->Step5 End Analyze Performance Data (VOC, JSC, FF, PCE) Step5->End

Key Findings and Context

  • Primary Advantage of AlClPc: The fundamental advantage of using AlClPc over a common benchmark material like Copper Phthalocyanine (CuPc) is its ability to achieve a significantly higher open-circuit voltage (VOC). This is attributed to its higher HOMO (Highest Occupied Molecular Orbital) energy level, which is about 0.5 eV higher than that of CuPc [1].
  • Performance Trade-off: While AlClPc boosts voltage, the short-circuit current (JSC) in the studied devices was somewhat lower than that of the comparable CuPc/C₆₀ devices [1]. Optimizing current output remains an area for further development.
  • Material Processing Considerations: For evaporated C₆₀ layers, the purity of the source material is critical. Research shows that using sublimed C₆₀ (99.95% pure) prevents performance degradation and ensures reproducibility over multiple evaporation cycles, which is vital for industrial application [2].

Research Outlook

The field of organic photovoltaics has evolved significantly. While AlClPc/C₆₀ was studied as an improvement on early small-molecule systems, current research is heavily focused on non-fullerene acceptors (NFAs), which have pushed single-junction organic solar cell efficiencies well beyond 18% [3].

For a comprehensive and up-to-date performance comparison, I suggest you:

  • Search specialized databases like the National Renewable Energy Laboratory (NREL) chart on solar cell efficiencies.
  • Use academic search engines with keywords such as "non-fullerene acceptor review," "high-efficiency small molecule OPV," or "phthalocyanine non-fullerene solar cell" to find the most recent literature.

References

aluminum phthalocyanine chloride skin tumor treatment efficacy assessment

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of AlPc Formulations

The table below summarizes the efficacy findings of various AlPc formulations from recent preclinical studies.

Formulation Cancer Model Key Efficacy Findings Reported IC₅₀ / Dose Immune/Molecular Effects
SLNs-AlPc [1] [2] Murine melanoma (B16-F10) cells Induced immunogenic cell death (ICD), activated dendritic cells, increased ROS [1] [2]. IC₅₀ = 1.7 nM [1] [2] Exposure of DAMPs; increased MHCII, CD86, CD80 on DCs; production of IL-12, IFN-γ [1] [2].
AlPc Nanoemulsion (AlPcNE) [3] B16F10 tumors in mice Elicited direct and abscopal effects (shrinkage of untreated distant tumors), modulated systemic immune response [3]. 10-40 nM; Light dose: 25-112 J/cm² [3] Alterations in CD4+/CD8+ T cell populations; changes in systemic gene expression profiles (RNA-Seq) [3].
PVM/MA Nanoparticles [4] Murine mammary carcinoma (4T1), human breast cancer (MCF-7) cells Effective against cancerous cells with improved properties in aqueous media [4]. Information not specified Induced cell death via apoptosis and/or necrosis [4].
AlPc-Monoclonal Antibody Conjugate [5] Various squamous cell carcinoma lines Highly phototoxic when conjugated to antibodies; efficacy superior to mTHPC-MAb conjugates [5]. IC₅₀ range: 0.06-5.4 nM (AlPcS₄-BIWA 4) [5] Phototoxicity correlated with total cell binding capacity [5].

Detailed Experimental Protocols

To assess the efficacy of AlPc, researchers typically follow a standardized protocol. The diagram below outlines the general workflow for an in vitro PDT study.

Cell Seeding & Culture Cell Seeding & Culture PS Incubation (Dark) PS Incubation (Dark) Cell Seeding & Culture->PS Incubation (Dark) Light Irradiation Light Irradiation PS Incubation (Dark)->Light Irradiation Post-Irradiation Analysis Post-Irradiation Analysis Light Irradiation->Post-Irradiation Analysis 660 nm LED 660 nm LED Light Irradiation->660 nm LED Viability (MTT) Viability (MTT) Post-Irradiation Analysis->Viability (MTT) ROS Detection ROS Detection Post-Irradiation Analysis->ROS Detection Flow Cytometry Flow Cytometry Post-Irradiation Analysis->Flow Cytometry Microscopy Microscopy Post-Irradiation Analysis->Microscopy

Figure 1. In Vitro PDT Experimental Workflow

Key methodological details from the studies include:

  • Photosensitizer Incubation: Cells are treated with the AlPc formulation (e.g., SLNs-AlPc at 1.7 nM) for a specific period (e.g., 15 minutes) in the dark before irradiation [1] [2].
  • Light Irradiation: A light-emitting diode (LED) system is commonly used, with a wavelength of 660 nm and a controlled energy density (e.g., 25.9 J/cm²) [1] [2]. One in vivo study also used a higher dose of 112 J/cm² [3].
  • Cell Viability Assay: The MTT assay is standard. Cells are incubated with MTT solution 24 hours post-PDT, and the formed formazan crystals are dissolved in DMSO for spectrophotometric reading [1] [2].
  • Immunogenic Cell Death (ICD) Assessment: This involves detecting exposed Damage-Associated Molecular Patterns (DAMPs) and profiling the activation of co-cultured dendritic cells (DCs) using flow cytometry to measure surface markers (MHCII, CD86, CD80) and cytokines (IL-12, IFN-γ) [1] [2].

Mechanisms of Action and Signaling Pathways

AlPc-mediated PDT primarily works by generating reactive oxygen species (ROS) that trigger multiple biological pathways leading to cancer cell death. The following diagram illustrates the key mechanistic pathways, particularly highlighting the induction of immunogenic cell death.

AlPc + 660 nm Light AlPc + 660 nm Light Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) AlPc + 660 nm Light->Reactive Oxygen Species (ROS) Oxidative Damage Oxidative Damage Reactive Oxygen Species (ROS)->Oxidative Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Damage->Mitochondrial Dysfunction Primary Target Other Cellular Damage Other Cellular Damage Oxidative Damage->Other Cellular Damage Immunogenic Cell Death (ICD) Immunogenic Cell Death (ICD) Mitochondrial Dysfunction->Immunogenic Cell Death (ICD) DAMPs Exposure DAMPs Exposure Immunogenic Cell Death (ICD)->DAMPs Exposure Dendritic Cell (DC) Activation Dendritic Cell (DC) Activation DAMPs Exposure->Dendritic Cell (DC) Activation T-cell Priming & Anti-Tumor Immunity T-cell Priming & Anti-Tumor Immunity Dendritic Cell (DC) Activation->T-cell Priming & Anti-Tumor Immunity

Figure 2. Key Mechanistic Pathways of AlPc-PDT

The key mechanisms are:

  • ROS Production and Mitochondrial Targeting: The core of PDT is a photochemical reaction. Upon light activation, AlPc produces abundant ROS, notably singlet oxygen (¹O₂) [6] [7]. Due to its hydrophobic nature, AlPc tends to localize in mitochondrial membranes [6]. This makes mitochondria a primary target, where ROS cause permeabilization of the inner mitochondrial membrane, loss of membrane potential, and impaired ATP synthesis, ultimately triggering cell death [6].
  • Induction of Immunogenic Cell Death (ICD): This is a crucial mechanism for achieving systemic anti-tumor effects. The oxidative damage from PDT prompts the cancer cell to undergo ICD, characterized by the surface exposure of DAMPs [1] [2]. These DAMPs act as "eat me" signals for immune cells, particularly dendritic cells (DCs), which then mature, and present tumor antigens to T-cells, initiating a systemic anti-tumor immune response [1] [3] [2]. This process is fundamental to the observed abscopal effect, where untreated distant tumors also regress [3].

Key Takeaways for Researchers

  • Nanocarriers Are Crucial: The efficacy of hydrophobic AlPc is dramatically enhanced by nanocarrier systems (e.g., SLNs, polymeric nanoparticles, nanoemulsions), which improve its water dispersibility, bioavailability, and targeted delivery [1] [4] [3].
  • Beyond Direct Cytotoxicity: The most significant potential of AlPc-PDT may lie in its ability to induce immunogenic cell death and modulate the tumor microenvironment, creating a durable and systemic anti-tumor immunity [1] [3].
  • Protocol Optimization is Key: Treatment outcomes are highly dependent on specific parameters, including the type of AlPc formulation, concentration, light dose, and the interval between administration and irradiation [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Exact Mass

574.1001836 Da

Monoisotopic Mass

574.1001836 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

Dates

Last modified: 04-14-2024
1: Acherar S, Colombeau L, Frochot C, Vanderesse R. Synthesis of Porphyrin, Chlorin and Phthalocyanine Derivatives by Azide-Alkyne Click Chemistry. Curr Med Chem. 2015;22(28):3217-54. Review. PubMed PMID: 26179994.
2: Kuzyniak W, Ermilov EA, Atilla D, Gürek AG, Nitzsche B, Derkow K, Hoffmann B, Steinemann G, Ahsen V, Höpfner M. Tetra-triethyleneoxysulfonyl substituted zinc phthalocyanine for photodynamic cancer therapy. Photodiagnosis Photodyn Ther. 2016 Mar;13:148-57. doi: 10.1016/j.pdpdt.2015.07.001. Epub 2015 Jul 7. Review. PubMed PMID: 26162500.
3: Mfouo-Tynga I, Abrahamse H. Cell death pathways and phthalocyanine as an efficient agent for photodynamic cancer therapy. Int J Mol Sci. 2015 May 6;16(5):10228-41. doi: 10.3390/ijms160510228. Review. PubMed PMID: 25955645; PubMed Central PMCID: PMC4463643.
4: Sorokin AB. Phthalocyanine metal complexes in catalysis. Chem Rev. 2013 Oct 9;113(10):8152-91. doi: 10.1021/cr4000072. Epub 2013 Jun 19. Review. PubMed PMID: 23782107.
5: Jiang Z, Shao J, Yang T, Wang J, Jia L. Pharmaceutical development, composition and quantitative analysis of phthalocyanine as the photosensitizer for cancer photodynamic therapy. J Pharm Biomed Anal. 2014 Jan;87:98-104. doi: 10.1016/j.jpba.2013.05.014. Epub 2013 May 18. Review. PubMed PMID: 23746989.
6: Yaku H, Murashima T, Miyoshi D, Sugimoto N. Specific binding of anionic porphyrin and phthalocyanine to the G-quadruplex with a variety of in vitro and in vivo applications. Molecules. 2012 Sep 5;17(9):10586-613. doi: 10.3390/molecules170910586. Review. PubMed PMID: 22951397.
7: Jia X, Jia L. Nanoparticles improve biological functions of phthalocyanine photosensitizers used for photodynamic therapy. Curr Drug Metab. 2012 Oct;13(8):1119-22. Review. PubMed PMID: 22380016.
8: Liao PN, Pillai S, Kloz M, Gust D, Moore AL, Moore TA, Kennis JT, van Grondelle R, Walla PJ. On the role of excitonic interactions in carotenoid-phthalocyanine dyads and implications for photosynthetic regulation. Photosynth Res. 2012 Mar;111(1-2):237-43. doi: 10.1007/s11120-011-9690-9. Epub 2011 Sep 23. Review. PubMed PMID: 21948493.
9: Lam M, Hsia AH, Liu Y, Guo M, Swick AR, Berlin JC, McCormick TS, Kenney ME, Oleinick NL, Cooper KD, Baron ED. Successful cutaneous delivery of the photosensitizer silicon phthalocyanine 4 for photodynamic therapy. Clin Exp Dermatol. 2011 Aug;36(6):645-51. doi: 10.1111/j.1365-2230.2010.03989.x. Epub 2011 May 30. Review. PubMed PMID: 21623875; PubMed Central PMCID: PMC3140567.
10: Bottari G, de la Torre G, Guldi DM, Torres T. Covalent and noncovalent phthalocyanine-carbon nanostructure systems: synthesis, photoinduced electron transfer, and application to molecular photovoltaics. Chem Rev. 2010 Nov 10;110(11):6768-816. doi: 10.1021/cr900254z. Epub 2010 Apr 5. Review. PubMed PMID: 20364812.
11: Fukuda T, Kobayashi N. Hydrogenated tetraazaporphyrins--old but new core-modified phthalocyanine analogues. Dalton Trans. 2008 Sep 21;(35):4685-704. doi: 10.1039/b804181d. Epub 2008 Jun 19. Review. PubMed PMID: 18728874.
12: Miller JD, Baron ED, Scull H, Hsia A, Berlin JC, McCormick T, Colussi V, Kenney ME, Cooper KD, Oleinick NL. Photodynamic therapy with the phthalocyanine photosensitizer Pc 4: the case experience with preclinical mechanistic and early clinical-translational studies. Toxicol Appl Pharmacol. 2007 Nov 1;224(3):290-9. Epub 2007 Feb 15. Review. PubMed PMID: 17397888; PubMed Central PMCID: PMC2128784.
13: Gorman SA, Brown SB, Griffiths J. An overview of synthetic approaches to porphyrin, phthalocyanine, and phenothiazine photosensitizers for photodynamic therapy. J Environ Pathol Toxicol Oncol. 2006;25(1-2):79-108. Review. PubMed PMID: 16566711.
14: Valli L. Phthalocyanine-based Langmuir-Blodgett films as chemical sensors. Adv Colloid Interface Sci. 2005 Nov 30;116(1-3):13-44. Epub 2005 Aug 22. Review. PubMed PMID: 16112639.
15: Huang J, Peng Y, Chen N. [Some spectrum methods on the structures of metal phthalocyanine]. Guang Pu Xue Yu Guang Pu Fen Xi. 2001 Feb;21(1):1-6. Review. Chinese. PubMed PMID: 12953564.
16: Ochsner M. Light scattering of human skin: a comparison between zinc (II)-phthalocyanine and photofrin II. J Photochem Photobiol B. 1996 Jan;32(1-2):3-9. Review. PubMed PMID: 8725049.
17: Hayatsu H. Cellulose bearing covalently linked copper phthalocyanine trisulphonate as an adsorbent selective for polycyclic compounds and its use in studies of environmental mutagens and carcinogens. J Chromatogr. 1992 Apr 24;597(1-2):37-56. Review. Erratum in: J Chromatogr 1992 Jun 19;603(1-2):304. PubMed PMID: 1381369.

Explore Compound Types